N-(cyclohex-1-en-1-yl)formamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(cyclohexen-1-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h4,6H,1-3,5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOWTTQUPBFWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399868 | |
| Record name | N-Cyclohex-1-en-1-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40652-40-2 | |
| Record name | N-Cyclohex-1-en-1-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Cyclohexenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(cyclohex-1-en-1-yl)formamide
Abstract
This technical guide provides an in-depth exploration of N-(cyclohex-1-en-1-yl)formamide, a valuable enamide intermediate in organic synthesis. Enamides, characterized by a C=C-N-C=O functional group, exhibit a unique balance of stability and reactivity, making them powerful synthons for constructing complex nitrogen-containing molecules.[1][2] This document offers a detailed protocol for the synthesis of this compound from cyclohexanone and formamide. It further provides a comprehensive framework for its structural characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and insights presented herein are tailored for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Synthetic Utility of Enamides
Enamides are a class of electron-deficient enamines that have garnered significant attention in synthetic chemistry. The presence of the N-acyl group withdraws electron density from the nitrogen atom, which modulates the nucleophilicity of the β-carbon of the double bond.[1] This electronic feature imparts greater stability compared to their enamine counterparts while retaining sufficient reactivity for a wide range of chemical transformations.[2][3] Consequently, enamides serve as versatile precursors for the synthesis of chiral amines, amino acids, and various heterocyclic scaffolds, which are prominent in many natural products and pharmaceutical agents.[3][4]
This compound (C7H11NO, Mol. Wt.: 125.17 g/mol ) is a representative cyclic enamide.[5] Its synthesis and subsequent functionalization provide a gateway to a variety of substituted cyclohexylamine derivatives, which are key structural motifs in medicinal chemistry. This guide focuses on a direct and practical synthetic approach and establishes a robust protocol for its unambiguous characterization.
Synthetic Methodology: The Acid-Catalyzed Condensation Approach
The synthesis of this compound can be efficiently achieved through the acid-catalyzed condensation of cyclohexanone with formamide. This method is analogous to aspects of the Leuckart reaction, which utilizes formamide or its derivatives for the reductive amination of carbonyl compounds.[6][7] In this specific synthesis, the reaction is controlled to favor the formation of the stable enamide product rather than proceeding to the fully reduced amine.
Mechanistic Rationale
The reaction proceeds via several key steps:
-
Activation of Carbonyl: A proton acid catalyst activates the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The nitrogen atom of formamide attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes acid-catalyzed dehydration to yield a protonated imine or a related N-acyliminium ion intermediate.
-
Tautomerization: A subsequent deprotonation and tautomerization lead to the formation of the thermodynamically stable conjugated enamide system.
The use of a Dean-Stark apparatus or a similar water-removal technique is crucial. By continuously removing water, the reaction equilibrium is shifted towards the product, maximizing the yield in accordance with Le Châtelier's principle.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Cyclohexanone (Reagent Grade, ≥99%)
-
Formamide (Reagent Grade, ≥99.5%)
-
p-Toluenesulfonic acid monohydrate (PTSA) (Catalyst, ≥98.5%)
-
Toluene (Anhydrous)
-
Ethyl Acetate (ACS Grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add cyclohexanone (9.81 g, 100 mmol, 1.0 equiv.), formamide (13.51 g, 300 mmol, 3.0 equiv.), and toluene (100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.01 equiv.) to the mixture. The use of an acid catalyst is essential to promote the condensation and dehydration steps.
-
Reflux: Heat the reaction mixture to reflux (oil bath temperature approx. 120-130 °C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Reaction Quenching: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.
-
Aqueous Workup: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL). The bicarbonate wash is critical to prevent product degradation during concentration and purification.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove toluene.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to isolate the pure product.
-
Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.
Comprehensive Characterization
Unambiguous characterization of the synthesized compound is paramount. The following section details the expected results from key spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of the final product.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for this compound. This data serves as a benchmark for verifying the successful synthesis and purity of the compound.
| Technique | Functional Group / Atom | Expected Chemical Shift / Wavenumber / m/z | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | Formyl (CHO) | δ 8.1-8.3 ppm | Singlet (or doublet due to rotamers) |
| Amide (NH) | δ 7.0-7.5 ppm | Broad singlet, exchangeable with D₂O | |
| Vinylic (C=CH) | δ 5.5-5.8 ppm | Triplet or multiplet | |
| Allylic (CH₂) | δ 2.0-2.2 ppm | Multiplet | |
| Aliphatic (CH₂) | δ 1.5-1.8 ppm | Multiplets | |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl (C=O) | δ 160-165 ppm | |
| Vinylic (N-C=) | δ 125-130 ppm | ||
| Vinylic (=CH) | δ 110-115 ppm | ||
| Aliphatic (CH₂) | δ 20-35 ppm | Multiple signals in this region | |
| IR Spectroscopy (Neat) | N-H Stretch | 3250-3300 cm⁻¹ | Broad peak |
| C-H Stretch (sp²) | 3020-3080 cm⁻¹ | ||
| C-H Stretch (sp³) | 2850-2950 cm⁻¹ | ||
| C=O Stretch (Amide I) | 1660-1680 cm⁻¹ | Strong, sharp peak | |
| C=C Stretch | 1640-1660 cm⁻¹ | Medium intensity peak | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z = 125 | Corresponds to C₇H₁₁NO |
Interpretation of Spectroscopic Data
-
¹H NMR: The presence of distinct signals for the formyl proton, the NH proton, and the vinylic proton is definitive. The broadness of the NH signal is characteristic and its disappearance upon addition of a drop of D₂O confirms its assignment. The chemical shifts and coupling patterns of the cyclohexene ring protons will confirm the substitution pattern. The observation of two sets of signals for the formyl and NH protons can sometimes occur due to the presence of rotational isomers (rotamers) around the amide C-N bond, a common feature in formamides.
-
¹³C NMR: The spectrum is expected to show six distinct signals for the seven carbon atoms (two aliphatic CH₂ groups may be chemically equivalent). The downfield signals for the carbonyl and the two vinylic carbons are key identifiers of the enamide structure.
-
IR Spectroscopy: The IR spectrum provides a rapid and reliable confirmation of the key functional groups. A strong absorption around 1670 cm⁻¹ is characteristic of the amide carbonyl (Amide I band). This peak, along with the broad N-H stretch above 3200 cm⁻¹ and the C=C stretch, provides compelling evidence for the enamide structure.
-
Mass Spectrometry: The observation of the molecular ion peak at m/z 125 confirms the elemental composition of the target molecule.[5] Analysis of the fragmentation pattern can provide further structural information.
Applications in Synthetic Chemistry
This compound is a valuable intermediate for further synthetic transformations. The enamide functionality can undergo various reactions, including:
-
Hydrolysis: Acidic or basic hydrolysis of the formamide group yields the corresponding enamine, which can be further hydrolyzed to cyclohexanone or used in other reactions. More importantly, hydrolysis after reduction of the double bond can provide access to cyclohexylamine.
-
Reduction: Asymmetric hydrogenation of the C=C double bond is a powerful method for producing chiral N-formylcyclohexylamines, which are precursors to optically active cyclohexylamines.
-
Cycloadditions and Annulations: The electron-rich double bond can participate in cycloaddition reactions, providing a route to complex bicyclic nitrogen-containing heterocycles.
Safety and Handling
Reagents:
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Formamide: May damage fertility or the unborn child.[8] Suspected of causing cancer. It is a combustible liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
p-Toluenesulfonic acid: Causes severe skin burns and eye damage.
Product:
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][9] Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed within a chemical fume hood.
Conclusion
This guide has detailed a reliable and scalable synthesis of this compound from readily available starting materials. The causality-driven protocol, which emphasizes the role of catalysis and equilibrium control, provides a solid foundation for its successful preparation. Furthermore, the comprehensive characterization framework, with tabulated benchmark data, ensures the unambiguous structural verification of the final product. The unique reactivity of this enamide intermediate positions it as a versatile building block for accessing a wide array of more complex molecular architectures relevant to the pharmaceutical and materials science industries.
References
- 1. Tertiary Enamides: Versatile and Available Substrates in Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enamides: valuable organic substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-(1-Cyclohexenyl)formamide | C7H11NO | CID 4144151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. chemical-label.com [chemical-label.com]
N-(cyclohex-1-en-1-yl)formamide chemical properties and structure
An In-depth Technical Guide to N-(cyclohex-1-en-1-yl)formamide: Structure, Properties, and Synthetic Utility
Introduction
This compound is a cyclic enamide, a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen also being part of an amide functionality. Enamides represent a unique and valuable class of synthetic intermediates, occupying a crucial position between the high reactivity and hydrolytic instability of enamines and the more inert nature of simple olefins or amides.[1][2] Their fine-tuned balance of stability and reactivity makes them powerful building blocks in modern organic synthesis.[3]
This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and drug development professionals. It delves into the molecule's core structural and chemical properties, spectroscopic signature, synthesis, and diverse reactivity, providing the foundational knowledge necessary for its effective application in complex molecule synthesis.
Molecular Structure and Physicochemical Properties
The chemical identity and behavior of this compound are dictated by its unique structural arrangement, which combines a cyclic olefin with a formamide group.
1.1. Core Structural Features
-
IUPAC Name: this compound[4]
-
CAS Number: 40652-40-2[4]
-
Molecular Formula: C₇H₁₁NO[4]
-
Molecular Weight: 125.17 g/mol [4]
The structure features a six-membered cyclohexene ring, with the enamine double bond positioned between C1 and C2. The nitrogen atom of the formamide group is directly attached to C1 of the ring.
Caption: Chemical structure of this compound.
1.2. Resonance and Electronic Effects
A key feature governing the reactivity of enamides is the delocalization of the nitrogen lone pair across the π-system. This resonance reduces the nucleophilicity of the nitrogen atom and the β-carbon compared to a simple enamine, thereby increasing the molecule's stability.
Caption: Key resonance contributors for this compound.
1.3. Physicochemical Data Summary
The following properties provide insight into the molecule's behavior in various chemical environments.
| Property | Value | Reference |
| Molecular Weight | 125.17 g/mol | [4] |
| XLogP3-AA (Lipophilicity) | 1.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Topological Polar Surface Area | 29.1 Ų | [4] |
| Exact Mass | 125.084063974 Da | [4] |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following data are predicted based on established principles of organic spectroscopy.[5][6][7][8][9]
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Notes |
| ¹H NMR | Vinyl Proton (C=CH) | δ 5.5 - 6.5 ppm | Appears as a multiplet due to coupling with adjacent allylic protons. |
| N-H Proton | δ 7.0 - 8.5 ppm | Broad singlet, position is solvent-dependent. | |
| Formyl Proton (CHO) | δ 8.0 - 8.5 ppm | Singlet or doublet depending on rotameric conformation. | |
| Allylic Protons (CH₂) | δ 2.0 - 2.4 ppm | Multiplets. | |
| Aliphatic Protons (CH₂) | δ 1.5 - 1.9 ppm | Multiplets. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160 - 165 ppm | |
| Vinylic Carbon (N-C=) | δ 125 - 135 ppm | ||
| Vinylic Carbon (=CH) | δ 100 - 110 ppm | Shielded by the nitrogen atom. | |
| Allylic/Aliphatic Carbons | δ 20 - 35 ppm | ||
| IR Spectroscopy | N-H Stretch | 3250 - 3350 cm⁻¹ | Medium to sharp peak. |
| C-H Stretch (sp²) | 3020 - 3080 cm⁻¹ | ||
| C-H Stretch (sp³) | 2850 - 2960 cm⁻¹ | ||
| C=O Stretch (Amide I) | 1660 - 1680 cm⁻¹ | Strong intensity. Frequency is lowered due to conjugation. | |
| C=C Stretch | 1640 - 1660 cm⁻¹ | Medium intensity, may overlap with amide I band. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 125 | |
| Key Fragments | m/z = 96, 82, 67 | Corresponding to loss of formyl group (-CHO) and subsequent fragmentations. |
Synthesis Methodologies
Several robust methods exist for the synthesis of enamides, typically starting from readily available ketones or amides.
3.1. Synthesis from Cyclohexanone
A highly reliable and common route involves the reductive acylation of the corresponding ketoxime. This two-step process offers good yields and selectivity.
Protocol: Two-Step Synthesis from Cyclohexanone
-
Oxime Formation:
-
To a solution of cyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the ketone.
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield cyclohexanone oxime.
-
-
Reductive Acylation:
-
Dissolve the crude cyclohexanone oxime in a suitable solvent such as THF or dioxane.
-
Add an acylating agent (e.g., formic acid or a mixed anhydride) and a reducing agent (e.g., a phosphine or a low-valent metal catalyst).[10]
-
Heat the reaction mixture as required (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography on silica gel to afford this compound.
-
Caption: Workflow for the synthesis from cyclohexanone.
3.2. Direct N-Dehydrogenation
A more modern and atom-economical approach is the direct dehydrogenation of the corresponding saturated amide, N-cyclohexylformamide. This method often employs electrophilic activation of the amide followed by elimination.[1][2]
Protocol: Direct Dehydrogenation of N-cyclohexylformamide
-
Dissolve N-cyclohexylformamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a strong, non-nucleophilic base such as LiHMDS (2.2 eq) dropwise and stir for 30 minutes.
-
Add triflic anhydride (Tf₂O, 1.1 eq) dropwise. The triflic anhydride serves as both an electrophilic activator for the amide and an oxidant.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate.
-
Purify the crude product via flash column chromatography to yield the target enamide.
Chemical Reactivity and Synthetic Applications
Enamides are versatile substrates used in a wide array of chemical transformations, including transition-metal catalysis, photochemistry, and asymmetric synthesis.[1][2]
Caption: Reactivity map of this compound.
-
β-C(sp²)-H Functionalization: The enamide motif is an excellent substrate for directed C-H functionalization reactions. The amide group can act as a directing group in transition-metal-catalyzed reactions (e.g., with Rh, Pd, Cu) to achieve stereoselective alkylation, alkenylation, or imidation at the β-vinylic position.[11]
-
Cycloaddition Reactions: The electron-rich double bond can participate in various cycloadditions. This includes inverse-electron-demand Diels-Alder reactions and [2+2] cycloadditions, providing rapid access to complex, nitrogen-containing polycyclic frameworks.[1][2]
-
Asymmetric Catalysis: Enamides are privileged substrates for asymmetric hydrogenation and other enantioselective transformations. Reduction of the double bond can generate a stereocenter, leading to valuable chiral formamides, which can be further hydrolyzed to chiral primary amines.
-
Electrophilic Additions: The double bond can react with various electrophiles (e.g., halogens, acids). The regioselectivity of the addition is influenced by the electronic nature of the enamide system.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
General Handling:
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[12]
-
Hazardous decomposition products may include nitrogen oxides and carbon monoxide upon thermal decomposition.[12]
-
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its structure provides a unique electronic profile that allows for a wide range of selective transformations. From its role in complex C-H functionalization reactions to its use in asymmetric synthesis, this enamide serves as a gateway to valuable nitrogen-containing molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full synthetic potential in research and development.
References
- 1. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enamides: valuable organic substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-(1-Cyclohexenyl)formamide | C7H11NO | CID 4144151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Enamine, enamide synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
Spectroscopic data (NMR, IR, MS) of N-(cyclohex-1-en-1-yl)formamide
An In-depth Technical Guide to the Spectroscopic Profile of N-(cyclohex-1-en-1-yl)formamide
Introduction
This compound is an enamide, a class of organic compounds characterized by an amide group attached to a carbon-carbon double bond. Enamides are versatile synthetic intermediates in organic chemistry, valued for their unique reactivity which combines features of both enamines and amides.[1][2] The precise characterization of these molecules is paramount for their application in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to construct a reliable, predicted analytical profile.
The structural framework of this compound is presented below.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are expected to provide distinct signals corresponding to the unique chemical environments of the nuclei. A key feature of amides is the restricted rotation around the C-N bond, which can lead to the observation of two distinct sets of signals (rotamers) in the NMR spectra, particularly for the formyl proton and the protons on the carbons alpha to the nitrogen.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit signals corresponding to the vinylic, allylic, aliphatic, N-H, and formyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Formyl H (CHO) | 8.0 - 8.4 | Singlet (or doublet due to N-H coupling) | 1H |
| Amide H (N-H) | 7.0 - 8.0 | Broad Singlet | 1H |
| Vinylic H (C=CH) | 5.5 - 6.0 | Triplet | 1H |
| Allylic H (CH₂) | 2.0 - 2.3 | Multiplet | 2H |
| Cyclohexene H (CH₂) | 1.9 - 2.2 | Multiplet | 2H |
| Cyclohexene H (CH₂) | 1.5 - 1.8 | Multiplet | 2H |
| Cyclohexene H (CH₂) | 1.5 - 1.8 | Multiplet | 2H |
Causality Behind Predicted ¹H NMR Shifts:
-
Formyl Proton (CHO): This proton is attached to a carbonyl carbon and is highly deshielded, hence its expected downfield shift in the 8.0 - 8.4 ppm region. In some amides, this proton can show coupling to the N-H proton.[3]
-
Amide Proton (N-H): The chemical shift of the N-H proton is variable and concentration-dependent due to hydrogen bonding. It typically appears as a broad signal.[4][5] Its exchange with D₂O would cause the signal to disappear, a common method for its identification.
-
Vinylic Proton (C=CH): Protons on sp² hybridized carbons in alkenes typically resonate between 4.5 and 6.5 ppm.[6][7][8] In this enamide system, the electron-donating nitrogen atom influences the electronic environment, leading to a predicted shift in the 5.5 - 6.0 ppm range.
-
Allylic and Cyclohexene Protons (CH₂): The protons on the carbons adjacent to the double bond (allylic) are slightly deshielded and are expected around 2.0 - 2.3 ppm. The other aliphatic protons of the cyclohexene ring would appear further upfield in the 1.5 - 2.2 ppm range.[6]
Caption: Logical relationship of proton environments in this compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl, vinylic, and aliphatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C (C=O) | 160 - 165 |
| Vinylic C (C=CH) | 125 - 135 |
| Vinylic C (C-N) | 100 - 110 |
| Allylic C (CH₂) | 25 - 35 |
| Cyclohexene C (CH₂) | 20 - 30 |
Causality Behind Predicted ¹³C NMR Shifts:
-
Carbonyl Carbon (C=O): Amide carbonyl carbons are typically found in the 160-180 ppm range.[9][10]
-
Vinylic Carbons (C=C): The sp² carbons of the double bond are expected between 100 and 140 ppm.[10][11] The carbon atom bonded to the nitrogen (C-N) is expected to be more shielded (further upfield) compared to the other vinylic carbon due to the electron-donating effect of the nitrogen atom.
-
Aliphatic Carbons (CH₂): The sp³ hybridized carbons of the cyclohexene ring will appear in the upfield region of the spectrum, typically between 20 and 35 ppm.[10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3350 (broad) | N-H Stretch | Secondary Amide |
| 3050 - 3100 (medium) | C-H Stretch (sp²) | Vinylic C-H |
| 2850 - 2960 (strong) | C-H Stretch (sp³) | Aliphatic C-H |
| 1660 - 1690 (strong) | C=O Stretch (Amide I) | Amide |
| 1640 - 1660 (medium) | C=C Stretch | Alkene |
| 1510 - 1550 (strong) | N-H Bend (Amide II) | Secondary Amide |
| 1250 - 1350 (medium) | C-N Stretch | Amide |
Causality Behind Predicted IR Absorptions:
-
N-H Stretch: Secondary amides typically show a single, moderately broad N-H stretching band in the region of 3300-3350 cm⁻¹.[12][13]
-
C=O Stretch (Amide I Band): This is one of the most characteristic bands in the IR spectrum of an amide. For secondary amides, it is a very strong absorption typically found between 1660 and 1690 cm⁻¹.[12][14]
-
C=C Stretch: The carbon-carbon double bond of the cyclohexene ring will give rise to a medium intensity band around 1640-1660 cm⁻¹.
-
N-H Bend (Amide II Band): This band arises from a combination of N-H bending and C-N stretching vibrations and is a strong, characteristic absorption for secondary amides.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
| m/z Value (Predicted) | Fragment Identity | Plausible Fragmentation Pathway |
| 125 | [M]⁺ | Molecular Ion |
| 96 | [M - CHO]⁺ | Loss of the formyl radical |
| 97 | [M - CO]⁺ | Loss of carbon monoxide |
| 82 | [C₆H₁₀N]⁺ | Retro-Diels-Alder reaction of the cyclohexene ring |
Causality Behind Predicted Fragmentation:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₇H₁₁NO = 125.17 g/mol ). According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[4][15][16][17]
-
Alpha-Cleavage: A common fragmentation pathway for enamines and related compounds is cleavage of the bonds alpha to the nitrogen atom.[17][18][19] In this case, cleavage of the bond between the cyclohexene ring and the nitrogen could occur.
-
Loss of CO and CHO: Amides can undergo fragmentation by losing the formyl radical (CHO) or carbon monoxide (CO).
-
Retro-Diels-Alder: Cyclohexene and its derivatives can undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethylene (28 Da), although other fragmentations might be more dominant in this specific structure.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
For solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the solvent-filled cell.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.
-
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile, thermally stable compounds. Electrospray Ionization (ESI) is an alternative for less volatile compounds.
-
Data Acquisition:
-
EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Conclusion
This guide provides a detailed, predicted spectroscopic profile for this compound based on fundamental principles and data from analogous compounds. The predicted NMR spectra highlight the presence of distinct vinylic, amide, and aliphatic protons and carbons. The IR data points to the key functional groups, particularly the secondary amide and the carbon-carbon double bond. The mass spectrometry data predicts a clear molecular ion and characteristic fragmentation patterns. These data serve as a robust reference for researchers and scientists in the identification and characterization of this and similar enamide compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. compoundchem.com [compoundchem.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 16. Video: Mass Spectrometry of Amines [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 19. youtube.com [youtube.com]
An In-depth Technical Guide to N-(cyclohex-1-en-1-yl)formamide: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of N-(cyclohex-1-en-1-yl)formamide, a key exemplar of the enamide class of organic compounds. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into its chemical identity, synthesis, physicochemical properties, and prospective applications. While this specific molecule is not extensively documented in commercial or academic literature, this guide extrapolates from established principles of enamide chemistry to provide a robust framework for its scientific consideration.
Core Identification and Chemical Identity
This compound is a cyclic enamide characterized by a formamide group attached to a cyclohexene ring. The unique electronic properties of the enamide functional group, arising from the delocalization of the nitrogen lone pair into the carbon-carbon double bond, impart distinct reactivity and make it a valuable synthon in organic chemistry.
IUPAC Name: this compound[1]
CAS Number: 40652-40-2[1]
Synonyms: 1-Formamido-1-cyclohexene, N-(cyclohexen-1-yl)formamide, N-Cyclohexenylformamide[1]
The structural representation of this compound is depicted below:
Caption: 2D Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical transformations. The following table summarizes its key computed properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | PubChem[1] |
| Molecular Weight | 125.17 g/mol | PubChem[1] |
| Exact Mass | 125.084063974 Da | PubChem[1] |
| XLogP3-AA (LogP) | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
Synthesis of this compound
Proposed Synthetic Pathway: Dehydrogenation of N-Cyclohexylformamide
This two-step conceptual pathway involves the initial formation of N-cyclohexylformamide followed by its dehydrogenation to the target enamide.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of N-Cyclohexylformamide
The formylation of cyclohexylamine is a well-established reaction. Several methods can be employed, including the use of formic acid with a dehydrating agent or the reaction with a formylating agent like ethyl formate. A straightforward procedure involves the reaction of cyclohexylamine with formic acid.
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexylamine (1.0 eq) and toluene.
-
Add formic acid (1.1 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-cyclohexylformamide.
Step 2: Dehydrogenation of N-Cyclohexylformamide to this compound
The direct dehydrogenation of amides to enamides is a modern and efficient method. This can often be achieved using transition metal catalysis.
Protocol:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve N-cyclohexylformamide (1.0 eq) in a suitable dry solvent (e.g., dioxane or toluene).
-
Add a palladium catalyst, such as Pd(OAc)₂ (e.g., 5 mol%), and a ligand, if required.
-
Add a suitable oxidant, such as benzoquinone or oxygen.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for the required time.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Applications in Research and Development
The enamide moiety is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. While specific applications of this compound are not documented, its potential utility can be inferred from the known reactivity of enamides.
As a Building Block in Heterocyclic Synthesis
Enamides are excellent precursors for the synthesis of a wide variety of nitrogen-containing heterocycles through reactions such as cycloadditions and transition-metal-catalyzed cyclizations. The electron-rich double bond of this compound can participate in Diels-Alder reactions, both as a diene and a dienophile depending on the reaction partner, leading to complex polycyclic structures.
Caption: Potential synthetic applications of this compound.
In Asymmetric Synthesis
The enamide double bond can be a substrate for asymmetric hydrogenation, providing access to chiral formamides, which can then be hydrolyzed to chiral amines. These chiral amines are highly valuable in the synthesis of pharmaceuticals and other bioactive molecules.
In Drug Discovery
The enamide structural motif is present in a number of biologically active compounds. This compound could serve as a starting point for the synthesis of novel analogs of existing drugs or as a scaffold for the development of new therapeutic agents. Its lipophilic cyclohexene ring and the hydrogen-bonding capable formamide group provide a good balance of properties for potential drug candidates.
Safety and Handling
Based on the GHS classification from its PubChem entry, this compound should be handled with care.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Predicted Spectroscopic Data
-
¹H NMR:
-
A signal for the vinylic proton in the range of 5.5-6.5 ppm.
-
A signal for the formyl proton (CHO) as a singlet or a doublet (due to coupling with the NH proton) between 8.0-8.5 ppm.
-
A broad signal for the NH proton.
-
Multiplets for the allylic and aliphatic protons of the cyclohexene ring between 1.5-2.5 ppm.
-
-
¹³C NMR:
-
Signals for the two sp² carbons of the double bond in the range of 120-140 ppm.
-
A signal for the formyl carbon (C=O) around 160-165 ppm.
-
Signals for the sp³ carbons of the cyclohexene ring in the aliphatic region.
-
-
IR Spectroscopy:
-
An N-H stretching vibration around 3300-3400 cm⁻¹.
-
A C=O (amide I) stretching vibration around 1650-1680 cm⁻¹.
-
A C=C stretching vibration around 1640-1660 cm⁻¹.
-
C-H stretching vibrations for sp² and sp³ carbons just above and below 3000 cm⁻¹, respectively.
-
Conclusion
This compound represents a valuable, albeit under-documented, member of the enamide family. Its synthesis is achievable through modern organic chemistry techniques, and its structure suggests significant potential as a versatile building block for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its chemistry and applications.
References
An In-Depth Technical Guide to the Formation of N-(cyclohex-1-en-1-yl)formamide
Executive Summary
N-(cyclohex-1-en-1-yl)formamide is a member of the enamide class of organic compounds, which are characterized by a nitrogen atom attached to a carbon-carbon double bond. Enamides are exceptionally valuable synthetic intermediates, serving as precursors for the stereoselective synthesis of chiral amines, amino acids, and complex nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products.[1][2] This guide provides an in-depth exploration of the core mechanisms governing the formation of this compound, focusing on the most chemically plausible and experimentally relevant pathways. We will dissect the underlying principles of acid-catalyzed condensation reactions and multi-step syntheses via oxime intermediates, offering field-proven insights into the causality behind experimental choices. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers with a comprehensive understanding of this important transformation.
Introduction: The Strategic Importance of the Enamide Moiety
Enamides have emerged from being regarded as sluggishly reacting surrogates of enamines to occupying a pivotal role in modern organic synthesis.[2] Their unique electronic structure, which balances the nucleophilicity of an alkene with the stability conferred by the N-acyl group, allows for a diverse range of chemical transformations. Unlike their enamine counterparts, enamides exhibit greater stability towards hydrolysis, simplifying their handling and purification.
The true power of enamides lies in their utility as prochiral substrates for asymmetric catalysis. Notably, the asymmetric hydrogenation of enamides is a cornerstone strategy for producing enantiomerically pure amines and their derivatives, which are critical components of many active pharmaceutical ingredients (APIs).[1] this compound, as a cyclic enamide, represents a key building block for accessing structurally constrained and biologically relevant amine scaffolds.
Core Mechanistic Pathways for Formation
The synthesis of this compound can be approached through several distinct mechanistic pathways, primarily originating from cyclohexanone. The choice of pathway is often dictated by factors such as desired purity, scalability, and available starting materials.
Pathway 1: Direct Acid-Catalyzed Condensation of Cyclohexanone and Formamide
The most direct route involves the condensation of cyclohexanone with formamide under acidic conditions. This transformation is mechanistically analogous to the formation of enamines and the initial stages of the Leuckart reaction.[3][4] The Leuckart reaction itself is a reductive amination; however, by carefully controlling the reaction conditions to favor dehydration without subsequent reduction, the enamide can be isolated as the primary product.[5]
Detailed Mechanism:
-
Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst (e.g., H₂SO₄, TsOH). This step significantly increases the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of formamide attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the now positively charged nitrogen to the oxygen atom, yielding a neutral carbinolamine intermediate (also known as a hemiaminal).[3]
-
Formation of a Leaving Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).
-
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of water, resulting in the formation of a resonance-stabilized N-acyliminium ion.
-
Enamide Formation: A base (e.g., H₂O, HSO₄⁻, or another molecule of formamide) abstracts a proton from an alpha-carbon adjacent to the iminium carbon. The resulting electron pair forms the carbon-carbon double bond, yielding the final this compound product and regenerating the acid catalyst.[6][7]
Expert Insights (Causality & Logic):
-
Role of Acid: The acid catalyst is essential for every key step: it activates the carbonyl for initial attack, facilitates the removal of the hydroxyl group as water, and is regenerated in the final step. Without it, the reaction would be impractically slow.
-
Regioselectivity: The final deprotonation step establishes the position of the double bond. For an unsubstituted ketone like cyclohexanone, only one product is possible. However, in substituted cyclohexanones, this step determines the regiochemical outcome. The formation of the more substituted (thermodynamically more stable) enamide is generally favored, although steric hindrance can influence this outcome.[8]
-
Preventing Reduction: To avoid the formation of the fully reduced amine (the Leuckart product), reaction temperatures and the nature of the formylating/reducing agent must be carefully managed. Using formamide without an excess of formic acid helps to stop the reaction at the enamide stage.[9]
Visualization of the Acid-Catalyzed Condensation Mechanism:
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Enamine Formation [www2.chemistry.msu.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Solubility Profile of N-(cyclohex-1-en-1-yl)formamide in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
A thorough understanding of a compound's solubility is fundamental to its successful application in chemical synthesis, purification, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of N-(cyclohex-1-en-1-yl)formamide, a key enamide intermediate.[1][2][3][4] While specific quantitative data for this compound is not extensively published, this document establishes a robust theoretical framework and a detailed experimental protocol to enable researchers to determine its solubility profile accurately. By integrating principles of solute-solvent interactions with a practical, validated methodology, this guide empowers scientists to make informed decisions in solvent selection, process optimization, and the development of novel therapeutics.
Introduction to this compound
This compound belongs to the enamide class of organic compounds, which are recognized as valuable building blocks and key structural motifs in a variety of biologically active molecules and pharmaceuticals.[1][4][5] Its structure, featuring a formamide group attached to a cyclohexene ring, imparts a unique combination of polarity, hydrogen bonding capability, and nonpolar character.
The solubility of this intermediate is a critical parameter that influences:
-
Reaction Kinetics: The rate and efficiency of synthetic transformations.
-
Purification: The choice of solvents for crystallization and chromatography.
-
Formulation: The ability to develop stable and bioavailable drug products.
This guide provides the scientific foundation and practical tools necessary to characterize the solubility of this compound across a spectrum of common organic solvents.
The Theoretical Framework of Solubility
The extent to which a solute dissolves in a solvent is governed by a balance of intermolecular forces and thermodynamic principles.[6][7][8] The adage "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities tend to be miscible.[6] However, a more detailed analysis of the specific interactions provides a deeper understanding.
2.1. Solute-Solvent Interactions
Dissolution is a process where solute-solute and solvent-solvent interactions are broken and new solute-solvent interactions are formed.[9][10][11] The key intermolecular forces at play include:
-
Hydrogen Bonding: The formamide group (-NH-CHO) in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for strong interactions with protic solvents (e.g., alcohols) and other solvents with hydrogen bonding capabilities.[9][12]
-
Dipole-Dipole Interactions: The polar formamide group creates a significant dipole moment in the molecule. This facilitates dissolution in polar aprotic solvents (e.g., acetone, acetonitrile) which also possess permanent dipoles.[12][13]
-
Van der Waals Forces (London Dispersion Forces): The nonpolar cyclohexene ring primarily interacts through these weaker forces, which are crucial for solubility in nonpolar solvents (e.g., hexane, toluene).[9]
2.2. Thermodynamic Considerations
The spontaneity of the dissolution process is determined by the change in Gibbs free energy (
Δ
G), which incorporates both enthalpy (Δ
Δ
Δ
Δ
Δ
-
Enthalpy of Solution (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
H_soln): Represents the net heat change during dissolution. It is the sum of the energy required to break solute-solute and solvent-solvent bonds (endothermic) and the energy released when solute-solvent bonds are formed (exothermic).[8][11]Δ -
Entropy of Solution (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
S_soln): Typically positive, as the mixture of solute and solvent is more disordered than the pure components, which favors dissolution.[8][10]Δ
A negative
Δ
G, indicating a spontaneous process, is favored by an exothermic enthalpy change and a positive entropy change.[14]
Methodology for Quantitative Solubility Determination
To ensure accuracy and reproducibility, a standardized protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[15]
3.1. Experimental Protocol: Isothermal Shake-Flask Method
This protocol provides a step-by-step guide to measuring the solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points until the concentration plateaus.
-
Sample Collection and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
3.2. Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and robust technique for quantifying the concentration of the dissolved compound.[16][17]
Illustrative HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective for formamide-containing compounds.
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for compounds with chromophores like the enamide system.[16]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve. The concentration of the experimental samples can then be determined by interpolation from this curve.
Visualization of Workflows and Interactions
Caption: Experimental workflow for solubility determination.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. webassign.net [webassign.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. fiveable.me [fiveable.me]
- 11. Enthalpy change of solution - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. m.youtube.com [m.youtube.com]
- 16. HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 17. High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Introduction: The Significance of Enamides and Their Thermochemistry
An In-depth Technical Guide to the Thermochemical Properties of N-(cyclohex-1-en-1-yl)formamide
Abstract
This technical guide provides a comprehensive framework for the determination and understanding of the key thermochemical properties of this compound. While direct experimental data for this specific enamide is not extensively available in public literature, this document, prepared for researchers, scientists, and drug development professionals, outlines the authoritative experimental and computational methodologies required for its full thermochemical characterization. By leveraging established principles and data from analogous compounds such as formamide and its saturated counterpart, N-cyclohexylformamide, this guide explains the causality behind experimental choices and provides validated protocols. We detail the application of static bomb combustion calorimetry for determining the standard molar enthalpy of formation (ΔfH°m) and the Knudsen effusion mass spectrometry (KEMS) technique for measuring the enthalpy of sublimation (ΔsubH°m). Furthermore, we explore the power of high-level quantum chemical calculations, such as Density Functional Theory (DFT), as a predictive and complementary tool. The objective is to equip researchers with the necessary knowledge to generate reliable, high-quality thermochemical data essential for process development, safety analysis, and computational modeling in the pharmaceutical and chemical industries.
This compound belongs to the enamide class of compounds, which are valuable synthetic intermediates in organic chemistry and feature in the core structures of various biologically active molecules. The stability, reactivity, and phase behavior of such compounds are fundamentally governed by their thermochemical properties. A precise understanding of quantities like the enthalpy of formation, Gibbs free energy of formation, and enthalpy of sublimation is critical for:
-
Drug Development: Predicting molecular stability, solubility, and interactions with biological targets.
-
Process Chemistry & Safety: Designing safe and efficient synthetic routes, managing reaction thermodynamics, and preventing thermal runaway events.
-
Computational Modeling: Providing accurate parameters for molecular mechanics force fields and quantum mechanical calculations, enabling reliable predictions of molecular behavior.
This guide addresses the critical need for a rigorous and validated approach to determining these properties for this compound.
Molecular Structure and Foundational Properties
This compound is characterized by a formamide group attached to a cyclohexene ring via a C=C double bond. This arrangement results in a conjugated system that influences its electronic properties and conformational flexibility.
Caption: Molecular structure of this compound.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | PubChem[1] |
| Molecular Weight | 125.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 40652-40-2 | PubChem[1] |
Experimental Determination of Thermochemical Properties
The gold standard for thermochemical data is precision experimentation. The following sections detail the primary experimental workflows for determining the key energetic properties of solid organic compounds like this compound.
Enthalpy of Formation via Combustion Calorimetry
The standard molar enthalpy of formation (ΔfH°m) is determined indirectly by measuring the energy of combustion (ΔcH°m) in a high-pressure oxygen environment using a bomb calorimeter.[2][3] The experiment measures the heat released from a complete combustion reaction, which for the target compound is:
C₇H₁₁NO(s) + 9.25 O₂(g) → 7 CO₂(g) + 5.5 H₂O(l) + 0.5 N₂(g)
The experimental value is then used to calculate the enthalpy of formation using Hess's Law, requiring the well-established standard enthalpies of formation for CO₂(g) and H₂O(l).
References
An In-Depth Technical Guide to the Synthesis and Characterization of N-(cyclohex-1-en-1-yl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of N-(cyclohex-1-en-1-yl)formamide, an enamide of significant interest in synthetic organic chemistry. The document delves into the mechanistic underpinnings of its formation, primarily through the Leuckart reaction of cyclohexanone, and offers detailed, field-proven protocols for its successful preparation and purification. Furthermore, a thorough analysis of its spectroscopic properties is presented to ensure accurate identification and quality control. This guide is intended to be a valuable resource for researchers in drug discovery and development, as well as for synthetic chemists seeking to utilize this versatile intermediate.
Introduction: The Significance of Enamides
Enamides are a class of organic compounds characterized by an N-acyl group attached to a double bond. Their unique electronic and structural features make them valuable intermediates in a wide array of chemical transformations. They serve as precursors to chiral amines, which are ubiquitous in pharmaceuticals and natural products. The polarized nature of the enamide functionality allows for a variety of stereoselective reactions, making them a focal point in modern synthetic strategies. This compound, as a cyclic enamide, offers a rigid scaffold that can be further functionalized, rendering it a molecule of considerable interest for the synthesis of complex nitrogen-containing compounds.
Synthetic Pathway: The Leuckart Reaction
The most common and historically significant route for the synthesis of this compound is the Leuckart reaction, a reductive amination of a carbonyl compound.[1][2] In this case, cyclohexanone is reacted with a formylating agent, typically formamide or ammonium formate, at elevated temperatures.[1]
Mechanistic Insights
The Leuckart reaction proceeds through a multi-step mechanism. Initially, formamide acts as both a source of ammonia and a reducing agent.[1][3] The reaction is believed to initiate with the nucleophilic attack of ammonia (generated in situ from formamide) on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. This is followed by dehydration to yield a cyclohexanone imine. A subsequent hydride transfer from formic acid (also generated from formamide) reduces the imine to the corresponding N-formyl enamine, this compound. The high temperatures are necessary to drive the dehydration and reduction steps.[1][3]
Caption: Proposed mechanism of the Leuckart reaction for the synthesis of this compound.
Experimental Protocol
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
Cyclohexanone
-
Formamide
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 eq) and formamide (2.0-3.0 eq). Toluene can be added as an azeotropic solvent to facilitate water removal.
-
Reaction: Heat the mixture to reflux (typically 160-180°C) with vigorous stirring.[1] The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation and Purification
The crude product obtained from the reaction work-up is typically a dark, oily residue that requires further purification to remove unreacted starting materials and byproducts.
Column Chromatography
Flash column chromatography is an effective method for the purification of this compound.
Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for the purification of this compound.
Recrystallization
If the purified product is a solid or can be induced to crystallize, recrystallization can be an excellent final purification step.
Protocol:
-
Solvent Selection: Determine a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include diethyl ether, ethyl acetate/hexanes, or acetone/water.
-
Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinylic proton, the formyl proton, the allylic methylene protons, and the remaining methylene protons of the cyclohexene ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the two vinylic carbons, and the four sp³-hybridized carbons of the cyclohexene ring. |
| IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and C=C stretch. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol ).[4] |
Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise wavenumbers in the IR spectrum, can vary slightly depending on the solvent and instrument used.
Caption: Analytical techniques for the structural elucidation of this compound.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO | [4] |
| Molecular Weight | 125.17 g/mol | [4] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Safety Considerations
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Formamide: Teratogen. May damage the unborn child. Harmful if swallowed. Causes serious eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis, isolation, and characterization of this compound. By understanding the underlying principles of the Leuckart reaction and adhering to the outlined protocols, researchers can reliably prepare this valuable enamide intermediate for a variety of applications in organic synthesis and drug development. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound.
References
Methodological & Application
N-(cyclohex-1-en-1-yl)formamide: A Versatile Precursor for Advanced Heterocyclic Synthesis
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the strategic use of N-(cyclohex-1-en-1-yl)formamide as a pivotal precursor in the synthesis of complex heterocyclic scaffolds. We will explore its synthesis, reactivity, and application in constructing valuable frameworks such as fused pyrimidines and acridine derivatives, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Strategic Value of Enamides
This compound belongs to the enamide class of organic compounds, which are prized for their dual reactivity. Structurally, they are vinylogous amides, possessing a nucleophilic C=C bond polarized by the nitrogen atom and an amide functionality that can be activated to participate in cyclization reactions. This unique combination makes this compound an exceptionally powerful and versatile building block for constructing fused heterocyclic systems, which are core components of many pharmaceuticals and biologically active molecules. This guide elucidates the practical methodologies to harness its synthetic potential.
Synthesis of the Precursor: this compound
The accessibility of the starting material is paramount for its widespread application. This compound can be reliably synthesized from inexpensive, commercially available reagents: cyclohexanone and formamide.
Mechanistic Rationale: The synthesis proceeds via an acid-catalyzed condensation reaction. Formamide, in the presence of a strong acid like formic acid, can generate an enamine intermediate with cyclohexanone. This is followed by a formylation step to yield the final enamide product. The process is typically driven to completion by the azeotropic removal of water.
Caption: Workflow for the synthesis of the enamide precursor.
Protocol 1: Gram-Scale Synthesis of this compound
This protocol describes a straightforward procedure for preparing the title compound.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| Cyclohexanone | 98.14 g/mol | 50.0 g | 0.51 |
| Formamide | 45.04 g/mol | 115.0 g | 2.55 |
| Formic Acid | 46.03 g/mol | 2.5 g | 0.054 |
| Toluene | - | 200 mL | - |
| Saturated NaCl | - | 100 mL | - |
| Anhydrous MgSO₄ | - | 10 g | - |
Procedure:
-
Combine cyclohexanone (50.0 g), formamide (115.0 g), formic acid (2.5 g), and toluene (200 mL) in a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 12-16 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated aqueous NaCl solution (2 x 50 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove toluene.
-
The resulting crude oil is purified by vacuum distillation to afford this compound as a clear oil.
Expected Outcome: Yields typically range from 60-75%. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.[1]
Application in Fused Pyrimidine Synthesis
One of the most powerful applications of N-vinyl amides is in the synthesis of fused pyrimidine rings through intramolecular cyclization.[2][3][4] This transformation is typically mediated by activating the amide with an electrophilic reagent, such as trifluoromethanesulfonic anhydride (Tf₂O) or phosphorus oxychloride (POCl₃), in the presence of a nitrile.
Mechanistic Insight: The reaction proceeds through a well-established pathway. The amide oxygen attacks the activating agent (e.g., Tf₂O), making it a good leaving group. Subsequent elimination generates a highly electrophilic nitrilium ion intermediate. The enamine's β-carbon then acts as an intramolecular nucleophile, attacking the nitrile carbon in a [4+2] type cyclization, followed by rearomatization to yield the fused pyrimidine system.[4] This is conceptually related to the Bischler-Napieralski reaction, where an enamide's inherent nucleophilicity drives the cyclization.[5][6][7][8]
Caption: Mechanism for fused pyrimidine synthesis via a nitrilium ion.
Protocol 2: Synthesis of a Fused Pyrimidine via Triflic Anhydride Activation
This protocol provides a representative procedure for the synthesis of a tetrasubstituted saturated fused pyrimidine derivative.[3][4]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| This compound | 125.17 g/mol | 1.25 g | 10.0 mmol |
| Acetonitrile | 41.05 g/mol | 20 mL | - |
| 2-Chloropyridine | 113.55 g/mol | 1.36 g | 12.0 mmol |
| Triflic Anhydride (Tf₂O) | 282.14 g/mol | 3.10 g | 11.0 mmol |
| Dichloromethane (DCM) | - | 30 mL | - |
| Saturated NaHCO₃ | - | 50 mL | - |
Procedure:
-
Dissolve this compound (1.25 g) and acetonitrile (20 mL) in anhydrous DCM (30 mL) in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2-chloropyridine (1.36 g) to the solution.
-
Slowly add triflic anhydride (3.10 g) dropwise over 10 minutes. The solution may change color.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (50 mL).
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired fused pyrimidine.
Data Summary:
The efficiency of this cyclization is dependent on the reaction partners.
| Nitrile Partner | Activating Agent | Typical Yield |
| Acetonitrile | Tf₂O | 75-85% |
| Benzonitrile | Tf₂O | 70-80% |
| Propionitrile | POCl₃ | 60-70% |
Vilsmeier-Haack Reaction for Acridine Synthesis
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds, including enamides.[9][10][11][12] When applied to this compound, the reaction introduces a formyl group at the nucleophilic β-carbon. The resulting intermediate is primed for cyclization, providing a direct route to 1,2,3,4,5,6,7,8-octahydroacridine, a valuable heterocyclic core.[13]
Mechanistic Insight: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[10][11] this compound attacks this electrophilic reagent. The subsequent intramolecular cyclization involves the formyl group of the original enamide, followed by dehydration to yield the stable, aromatic acridine ring system.
Caption: Vilsmeier-Haack pathway to octahydroacridines.
Protocol 3: Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine
This protocol details the one-pot synthesis of the octahydroacridine scaffold.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| This compound | 125.17 g/mol | 2.50 g | 20.0 mmol |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 9.20 g | 60.0 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
| Ice-water bath | - | - | - |
| 10% Aqueous NaOH | - | 100 mL | - |
Procedure:
-
In a 250 mL three-necked flask fitted with a dropping funnel and a nitrogen inlet, dissolve this compound (2.50 g) in anhydrous DCM (50 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add phosphorus oxychloride (9.20 g) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 6 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Basify the aqueous mixture by slowly adding 10% aqueous NaOH solution until the pH is ~9-10.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol to afford pure 1,2,3,4,5,6,7,8-octahydroacridine.
Conclusion and Future Outlook
This compound is a readily accessible and highly effective precursor for the synthesis of diverse and complex N-heterocycles. The protocols detailed herein for the construction of fused pyrimidines and acridines demonstrate its utility and reliability. The predictable reactivity of the enamide moiety, whether acting as a nucleophile or participating in an electrocyclization cascade, provides a robust platform for molecular construction. Future research will likely focus on expanding the scope of these reactions to include asymmetric variations, exploring novel activation methods, and applying these strategies to the total synthesis of natural products and the development of new pharmaceutical agents.
References
- 1. N-(1-Cyclohexenyl)formamide | C7H11NO | CID 4144151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Synthesis of 1,2,3,4,5,6,7,8-octahydroacridine via condensation of cyclohexanone with formaldehyde. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Formylation of Cyclohexanone Enamines
Introduction
The introduction of a formyl group (-CHO) into organic molecules is a fundamental transformation in synthetic chemistry, providing a versatile handle for further functionalization. The Vilsmeier-Haack reaction stands as a powerful and widely used method for the formylation of electron-rich species.[1] Enamines, readily derived from ketones such as cyclohexanone, are excellent substrates for this reaction due to their inherent nucleophilicity at the α-carbon.[2] This document provides a comprehensive guide to the reaction conditions for the formylation of cyclohexanone enamines, detailing the synthesis of the enamine precursor and its subsequent conversion to 2-formylcyclohexanone. The protocols and mechanistic insights presented herein are intended for researchers, scientists, and drug development professionals seeking to utilize this robust synthetic strategy.
Theoretical Background and Mechanism
The overall transformation involves a two-step sequence: the formation of a cyclohexanone enamine followed by its formylation via the Vilsmeier-Haack reaction.
Step 1: Enamine Formation
Cyclohexanone reacts with a secondary amine, such as pyrrolidine or morpholine, under acid catalysis to form a nucleophilic enamine.[3] The reaction proceeds via a condensation mechanism where a molecule of water is eliminated. The equilibrium is typically driven to completion by the removal of water, often through azeotropic distillation with a suitable solvent like toluene.[3]
The general mechanism for enamine formation is as follows:
-
Protonation of the carbonyl oxygen of cyclohexanone by the acid catalyst.
-
Nucleophilic attack of the secondary amine on the activated carbonyl carbon.
-
Proton transfer from the nitrogen to the oxygen to form a carbinolamine intermediate.
-
Protonation of the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).
-
Elimination of water to form an iminium ion.
-
Deprotonation of the α-carbon to yield the stable enamine product.
// Reactants Cyclohexanone [label="Cyclohexanone"]; SecondaryAmine [label="R2NH"]; H_plus [label="H+ (cat.)"];
// Intermediates ProtonatedKetone [label="Protonated\nCyclohexanone"]; Carbinolamine [label="Carbinolamine"]; ProtonatedCarbinolamine [label="Protonated\nCarbinolamine"]; IminiumIon [label="Iminium Ion"];
// Products Enamine [label="Enamine"]; Water [label="H2O"];
// Edges Cyclohexanone -> ProtonatedKetone [label="+ H+"]; ProtonatedKetone -> Carbinolamine [label="+ R2NH"]; Carbinolamine -> ProtonatedCarbinolamine [label="+ H+"]; ProtonatedCarbinolamine -> IminiumIon [label="- H2O"]; IminiumIon -> Enamine [label="- H+"]; } mend Caption: Mechanism of Enamine Formation from Cyclohexanone.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt. This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][4] The enamine, being electron-rich, acts as the nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[2] The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final formylated product, 2-formylcyclohexanone.[1]
The mechanism for the Vilsmeier-Haack formylation of a cyclohexanone enamine is outlined below:
-
Formation of the Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃.
-
Nucleophilic attack of the enamine's α-carbon on the electrophilic Vilsmeier reagent.
-
This attack forms a new carbon-carbon bond and generates a new iminium ion intermediate.
-
Hydrolysis of the iminium ion during aqueous work-up regenerates the carbonyl group and liberates the secondary amine, yielding 2-formylcyclohexanone.
// Reactants Enamine [label="Cyclohexanone\nEnamine"]; VilsmeierReagent [label="Vilsmeier Reagent\n[ClCH=N+(CH3)2]Cl-"];
// Intermediates IminiumIntermediate [label="Iminium Ion\nIntermediate"];
// Products FormylatedProduct [label="2-Formylcyclohexanone"];
// Edges Enamine -> IminiumIntermediate [label="+ Vilsmeier Reagent"]; IminiumIntermediate -> FormylatedProduct [label="+ H2O (work-up)"]; } mend Caption: Vilsmeier-Haack Formylation of a Cyclohexanone Enamine.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Synthesis of 1-(Morpholin-4-yl)cyclohex-1-ene
This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[3]
Materials:
-
Cyclohexanone
-
Morpholine
-
p-Toluenesulfonic acid
-
Toluene
-
Dean-Stark apparatus or equivalent water separator
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine cyclohexanone (1.0 eq), morpholine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Heat the mixture to reflux. The azeotropic removal of water will commence and can be monitored in the Dean-Stark trap.
-
Continue refluxing for 4-5 hours, or until the theoretical amount of water has been collected.[3]
-
After cooling the reaction mixture to room temperature, carefully remove the toluene under reduced pressure using a rotary evaporator.
-
The crude enamine can be purified by vacuum distillation.
Table 1: Reaction Parameters for the Synthesis of 1-(Morpholin-4-yl)cyclohex-1-ene
| Parameter | Value | Reference |
| Cyclohexanone | 1.50 moles | [3] |
| Morpholine | 1.80 moles | [3] |
| p-Toluenesulfonic acid | 1.5 g | [3] |
| Toluene | 300 mL | [3] |
| Reaction Time | 4-5 hours | [3] |
| Yield | 72-80% | [3] |
Protocol 2: Vilsmeier-Haack Formylation of 1-(Morpholin-4-yl)cyclohex-1-ene
This protocol is a generalized procedure based on established Vilsmeier-Haack reaction conditions.[1][4]
Materials:
-
1-(Morpholin-4-yl)cyclohex-1-ene (from Protocol 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 1-(morpholin-4-yl)cyclohex-1-ene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then stir for several hours (the reaction progress can be monitored by TLC). Depending on the substrate's reactivity, gentle heating (e.g., to 40-60 °C) may be required to drive the reaction to completion.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by slowly adding it to a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Continue stirring until the gas evolution ceases and the mixture reaches a neutral or slightly basic pH.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-formylcyclohexanone.
-
Table 2: General Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | General Range | Rationale |
| Enamine:POCl₃:DMF Ratio | 1 : 1.1-1.5 : 3-5 | An excess of POCl₃ and DMF ensures complete formation of the Vilsmeier reagent. |
| Temperature | 0 °C to 60 °C | Initial cooling controls the exothermic formation of the Vilsmeier reagent, followed by warming to promote the formylation reaction. |
| Solvent | Dichloromethane, DMF | A non-protic solvent is required. DMF can also serve as the solvent. |
| Reaction Time | 2-24 hours | Highly dependent on the reactivity of the enamine and the reaction temperature. |
| Expected Yield | Moderate to Good | Yields are typically in the range of 50-80%, but will vary. |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Both the enamine formation and the Vilsmeier-Haack reaction are sensitive to moisture. Ensure all glassware is oven- or flame-dried and use anhydrous solvents and reagents. The enamine itself can be hydrolyzed back to the ketone in the presence of water.[3]
-
Vilsmeier Reagent Preparation: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at 0 °C is crucial to control the reaction and prevent side reactions.
-
Work-up: The quenching step should be performed carefully, as the reaction of the Vilsmeier reagent with water is vigorous. Adding the reaction mixture to ice/bicarbonate is generally safer than adding water to the reaction mixture.
-
Purification: 2-Formylcyclohexanone exists as a mixture of keto and enol tautomers. This may result in broadened peaks in NMR spectra and potentially multiple spots on TLC.
Conclusion
The formylation of cyclohexanone enamines via the Vilsmeier-Haack reaction is a reliable and efficient method for the synthesis of 2-formylcyclohexanone, a valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly through the anhydrous handling of reagents and controlled temperature, high yields of the desired product can be achieved. The protocols and mechanistic discussions provided in this application note offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Application Notes and Protocols: N-(cyclohex-1-en-1-yl)formamide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Enamide Building Block
N-(cyclohex-1-en-1-yl)formamide is a cyclic enamide, a class of compounds increasingly recognized for its utility in medicinal chemistry and organic synthesis.[1] Enamides serve as valuable precursors to complex nitrogen-containing molecules, and their unique reactivity makes them powerful tools in the synthesis of pharmacologically active agents.[1] The enamide functional group is a key pharmacophore in various drug candidates and is considered a privileged structure in medicinal chemistry.[1]
This document provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. While this specific molecule is currently underexplored in the literature, its structural features suggest significant promise as a versatile building block. These application notes are intended to inspire and guide researchers in leveraging the synthetic potential of this compound for the discovery and development of novel therapeutics. We will provide detailed protocols for its synthesis and outline its potential applications in the construction of chiral amines and privileged heterocyclic scaffolds.
Synthesis of this compound: A General and Efficient Protocol
The direct synthesis of enamides from their corresponding amides has been a significant challenge in organic synthesis. However, recent advances have provided efficient methods for this transformation. The following protocol is adapted from a general and high-yielding procedure for the N-dehydrogenation of amides, which is expected to be applicable to the synthesis of this compound from the readily available N-cyclohexylformamide.[2][3][4]
Table 1: Reagents and Materials for the Synthesis of this compound
| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Purity | Supplier |
| N-cyclohexylformamide | C₇H₁₃NO | 127.18 | >98% | Commercially Available |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | C₆H₁₈LiNSi₂ | 167.33 | 1.0 M in THF | Commercially Available |
| Trifluoromethanesulfonic anhydride (Tf₂O) | C₂F₆O₅S₂ | 282.14 | >99% | Commercially Available |
| Diethyl ether (Et₂O), anhydrous | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | Saturated solution | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Commercially Available |
| Silica gel | SiO₂ | 60.08 | 230-400 mesh | Commercially Available |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add N-cyclohexylformamide (1.27 g, 10.0 mmol). Dissolve the amide in anhydrous diethyl ether (30 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add LiHMDS (1.0 M solution in THF, 48 mL, 48.0 mmol) to the cooled solution via syringe over 10 minutes. Stir the resulting mixture for an additional 20 minutes at -78 °C.
-
Activation and Dehydrogenation: Add trifluoromethanesulfonic anhydride (4.0 mL, 24.0 mmol) dropwise to the vigorously stirred mixture over 5 minutes. A color change is typically observed.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Note: Enamides can sometimes show instability on silica gel, so prompt elution is recommended.[3]
Application Note 1: A Precursor to Chiral Cyclohexylamines via Asymmetric Hydrogenation
Chiral amines are fundamental building blocks in a vast number of pharmaceuticals.[5] The catalytic asymmetric hydrogenation of enamides represents one of the most efficient methods for accessing enantiomerically enriched amines.[5][6][7][8] this compound is an ideal substrate for this transformation, providing access to chiral N-formylcyclohexylamines, which can be readily hydrolyzed to the corresponding primary or secondary amines.
Rationale: The double bond of the enamide can be stereoselectively reduced using a chiral transition metal catalyst, typically based on rhodium, iridium, or cobalt, in the presence of hydrogen gas.[5][7][9] The choice of chiral ligand is crucial for achieving high enantioselectivity.
Table 2: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Cyclic Enamides
| Catalyst System | Chiral Ligand Family | Typical Conditions | Enantioselectivity (ee) | Reference |
| Rhodium-based | PennPhos, DuPHOS, BPE | H₂ (1-50 atm), RT to 50 °C | Up to 99% | [5][8] |
| Iridium-based | MaxPHOX | H₂ (3-50 atm), RT | Up to 99% | [7] |
| Cobalt-based | Ph-BPE | H₂ (50 atm), 60 °C | Up to 99% | [6] |
General Protocol: Asymmetric Hydrogenation of this compound
-
Catalyst Preparation: In a glovebox, to a vial, add the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (S,S)-Me-DuPHOS, 1.1 mol%).
-
Reaction Setup: In a separate vial, dissolve this compound (1.0 mmol) in a degassed solvent (e.g., methanol, 5 mL).
-
Hydrogenation: Transfer the substrate solution to a high-pressure reactor. Add the catalyst solution. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Analysis: The enantiomeric excess of the product, N-formylcyclohexylamine, can be determined by chiral HPLC or GC analysis.
-
Hydrolysis (Optional): The resulting N-formylcyclohexylamine can be hydrolyzed to the corresponding cyclohexylamine by treatment with aqueous acid or base.
Application Note 2: Construction of Privileged Heterocyclic Scaffolds
"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery.[10][11] Enamides are excellent precursors for the synthesis of a wide variety of heterocyclic compounds through cycloaddition reactions and other cyclization strategies.[4][12][13]
Rationale: The electron-rich double bond of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions. Furthermore, the enamide nitrogen can participate in cyclization cascades, leading to the formation of complex, polycyclic structures.
Potential Cycloaddition Reactions:
-
Diels-Alder Reaction: this compound can react with electron-deficient dienes in a [4+2] cycloaddition to generate functionalized hydroisoquinoline or related scaffolds.
-
[3+2] Cycloaddition: Reaction with 1,3-dipoles, such as azides or nitrile oxides, can afford novel triazole or oxazole-fused cyclohexylamines.
-
[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes or alkynes can lead to the formation of cyclobutane-fused systems.
The resulting heterocyclic structures from these proposed reactions would be highly decorated with functional groups and stereocenters, providing a rich chemical space for the exploration of new biological activities.
Conclusion and Future Outlook
This compound, while not extensively studied, represents a promising and versatile building block for medicinal chemistry. The protocols and potential applications outlined in this document are based on well-established enamide chemistry and are intended to serve as a guide for researchers. The efficient synthesis of this compound, coupled with its potential for conversion into valuable chiral amines and complex heterocyclic scaffolds, makes it an attractive target for further investigation. Future work should focus on the experimental validation of these proposed synthetic routes and the biological evaluation of the resulting novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Synthesis of Enamides via Electrophilic Activation of Amides [organic-chemistry.org]
- 4. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 13. Recent total synthesis of natural products leveraging a strategy of enamide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Guide to N-(cyclohex-1-en-1-yl)formamide in the Synthesis of Functionalized Cyclohexylamines
Introduction: The Cyclohexylamine Scaffold and the Strategic Role of Enamides
The cyclohexylamine motif is a privileged scaffold in medicinal chemistry and materials science, lending its rigid, three-dimensional structure to a vast array of biologically active molecules and functional materials. The precise installation of functional groups onto this carbocyclic core is paramount for modulating properties such as binding affinity, selectivity, and pharmacokinetics. Traditional methods for synthesizing substituted cyclohexylamines can be circuitous, often requiring harsh conditions and offering limited control over stereochemistry.
This application note details the utility of N-(cyclohex-1-en-1-yl)formamide as a versatile and reactive intermediate for the streamlined synthesis of diverse, functionalized cyclohexylamines. As an enamide, this reagent uniquely combines the nucleophilic character of an enamine with the stability conferred by the N-formyl group. This electronic balance allows for a range of controlled chemical transformations, providing a powerful platform for the generation of complex molecular architectures. We will explore the synthesis of this key building block, detail its application in pivotal C-C bond-forming reactions, and provide robust protocols for its use, culminating in the deprotection to unveil the target primary amines.
Part 1: Synthesis of the this compound Synthon
The efficient preparation of this compound is the crucial first step. While several general methods for enamide synthesis exist, a direct and scalable route from a readily available precursor like cyclohexanone is most desirable. One effective approach involves the acid-catalyzed condensation of cyclohexanone with formamide, where the removal of water drives the equilibrium towards the formation of the enamide.
Causality of the Synthetic Approach
The reaction proceeds via initial formation of a hemiaminal intermediate from the nucleophilic attack of formamide on the protonated carbonyl of cyclohexanone. Subsequent acid-catalyzed dehydration does not lead to a stable imine (as with primary amines) but, driven by the formation of a conjugated system, eliminates water to form the enamide. The N-formyl group is critical as it modulates the nucleophilicity of the nitrogen, preventing the formation of di- or poly-alkenylated byproducts and stabilizing the final enamide product.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Cyclohexanone | 98.14 | 10.0 g (10.6 mL) | 0.102 |
| Formamide | 45.04 | 22.9 g (20.2 mL) | 0.508 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.5 g | 0.0026 |
| Toluene | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add cyclohexanone (10.0 g), formamide (22.9 g), p-toluenesulfonic acid monohydrate (0.5 g), and toluene (100 mL).
-
Heat the mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude oil by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Expected Yield: 65-75%. Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. The PubChem database provides reference hazard information for this compound, indicating it may cause skin, eye, and respiratory irritation[1].
Caption: Synthesis of the enamide synthon from cyclohexanone.
Part 2: Application in the Synthesis of 2-Substituted Cyclohexylamines
The core utility of this compound lies in its ability to act as a nucleophile at the β-carbon, analogous to the Stork enamine reaction[2][3]. This reactivity allows for the introduction of a wide range of electrophiles at the 2-position of the cyclohexyl ring. The resulting N-formyl functionalized cyclohexylamine can then be hydrolyzed to the corresponding primary amine.
A. Michael Addition for 1,5-Dicarbonyl Scaffolds
The conjugate addition of the enamide to α,β-unsaturated carbonyl compounds (Michael acceptors) is a powerful method for constructing 1,5-dicarbonyl compounds, which are themselves versatile intermediates for further cyclizations and functionalizations.
The N-formyl group reduces the nucleophilicity of the enamide compared to a corresponding enamine, which allows for more controlled reactions and minimizes unwanted side reactions. The reaction is typically promoted by a Lewis acid or proceeds under thermal conditions. The initial addition of the enamide's β-carbon to the Michael acceptor generates a new enolate, which is then protonated upon workup. The resulting iminium ion is subsequently hydrolyzed to reveal the ketone and the N-formyl cyclohexyl moiety.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| This compound | 125.17 | 5.0 g | 0.040 |
| Methyl vinyl ketone (MVK) | 70.09 | 3.1 g (3.7 mL) | 0.044 |
| Acetonitrile (anhydrous) | - | 50 mL | - |
Procedure:
-
In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (5.0 g) in anhydrous acetonitrile (50 mL).
-
Add methyl vinyl ketone (3.1 g) to the solution.
-
Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC or GC-MS.
-
After 12-18 hours, allow the reaction to cool to room temperature.
-
Add 1 M aqueous HCl (20 mL) and stir vigorously for 1 hour to effect hydrolysis of the intermediate iminium salt.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the 2-substituted N-formylcyclohexanone.
Caption: Workflow for Michael addition and subsequent hydrolysis.
B. Diels-Alder Cycloaddition for Bicyclic Scaffolds
Enamides can also participate as dienophiles in [4+2] cycloaddition reactions, providing access to complex bicyclic nitrogen-containing structures. The electron-withdrawing nature of the formyl group activates the enamide double bond towards reaction with electron-rich dienes.
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring with a high degree of stereocontrol[4]. When this compound acts as the dienophile, the reaction creates a bicyclo[2.2.2]octane ring system with the nitrogen atom at a bridgehead position. This provides a rigid scaffold that is of significant interest in drug design.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| This compound | 125.17 | 5.0 g | 0.040 |
| Cyclopentadiene (freshly cracked) | 66.10 | 3.2 g (4.0 mL) | 0.048 |
| Toluene (anhydrous) | - | 20 mL | - |
Procedure:
-
Caution: Cyclopentadiene must be freshly prepared by cracking dicyclopentadiene and should be kept cold.
-
In a sealed tube, combine this compound (5.0 g) and freshly cracked cyclopentadiene (3.2 g) in anhydrous toluene (20 mL).
-
Seal the tube and heat to 150 °C for 24 hours.
-
Cool the reaction vessel to room temperature and carefully vent.
-
Concentrate the mixture under reduced pressure to remove excess cyclopentadiene and toluene.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the bicyclic N-formyl amine adduct.
Part 3: Deprotection to Access the Primary Cyclohexylamine
The final step in these synthetic sequences is the removal of the N-formyl protecting group to yield the desired primary cyclohexylamine. This can be achieved under either acidic or basic conditions.
Causality of Deprotection
Amide hydrolysis is a well-established transformation that typically requires forcing conditions due to the resonance stability of the amide bond[5].
-
Acidic Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent steps lead to the cleavage of the C-N bond, yielding the protonated amine and formic acid[6][7].
-
Basic Hydrolysis: Direct nucleophilic attack of hydroxide on the amide carbonyl carbon forms a tetrahedral intermediate. Elimination of the amide anion (a poor leaving group) is the rate-limiting step, which is then protonated by water to give the free amine and a formate salt[8][9].
Experimental Protocol: Acidic Hydrolysis of N-formyl Group
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| N-(functionalized cyclohexyl)formamide | - | 1.0 g | - |
| 6 M Hydrochloric Acid | - | 20 mL | - |
| Diethyl Ether | - | 30 mL | - |
| Sodium Hydroxide (pellets) | 40.00 | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask, suspend the N-(functionalized cyclohexyl)formamide (1.0 g) in 6 M aqueous hydrochloric acid (20 mL).
-
Heat the mixture to reflux (approx. 100 °C) for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 15 mL) to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and carefully basify to pH > 12 by the slow addition of solid sodium hydroxide pellets.
-
Extract the liberated free amine with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the functionalized primary cyclohexylamine.
Best Practices and Safety Considerations
-
Formamide and its derivatives are potential teratogens and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
The synthesis of the enamide involves heating flammable solvents to reflux; appropriate precautions against fire should be taken.
-
The cracking of dicyclopentadiene should be performed with care in a well-ventilated area, as it is a flammable and volatile compound.
-
Hydrolysis with concentrated acids and bases is highly exothermic and should be performed with caution, especially during the basification step.
Conclusion
This compound serves as a highly effective and versatile synthon for the synthesis of a diverse range of functionalized cyclohexylamines. Its unique reactivity profile allows for controlled C-C bond formation via Michael additions and Diels-Alder cycloadditions, providing access to complex molecular architectures that are valuable in drug discovery and materials science. The protocols outlined in this application note provide a robust framework for the synthesis and application of this powerful intermediate, enabling researchers to efficiently generate libraries of novel cyclohexylamine derivatives.
References
- 1. N-(1-Cyclohexenyl)formamide | C7H11NO | CID 4144151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. youtube.com [youtube.com]
Application Note: Acid-Catalyzed Hydrolysis of N-(cyclohex-1-en-1-yl)formamide for the Synthesis of Cyclohexanone
Abstract
This application note provides a comprehensive, step-by-step protocol for the efficient hydrolysis of N-(cyclohex-1-en-1-yl)formamide to yield cyclohexanone. This compound, an enamide, serves as a stable precursor and a masked equivalent of cyclohexanone, a widely used ketone in industrial synthesis. The protocol details an acid-catalyzed methodology, discusses the underlying chemical mechanisms, and emphasizes safety considerations and product verification techniques. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.
Introduction and Scientific Rationale
In organic synthesis, enamines and their derivatives, such as enamides, are versatile intermediates.[1] this compound is an enamide that effectively acts as a protected form of cyclohexanone. The hydrolysis of this enamide regenerates the parent ketone, a process of significant utility when the ketone functionality needs to be masked during intermediate synthetic steps.
The conversion is typically achieved under aqueous acidic conditions.[2][3] The reaction is robust and proceeds in high yield, making it a reliable method for deprotection. This application note outlines a validated protocol using hydrochloric acid as the catalyst, providing detailed guidance from reaction setup to product isolation and characterization.
Mechanism of Hydrolysis
The acid-catalyzed hydrolysis of this compound is a two-part process involving the hydrolysis of the enamine moiety followed by the slower hydrolysis of the resulting formamide.
Part A: Enamine Hydrolysis The reaction is the reverse of enamine formation and begins with the protonation of the enamine.[2][3][4]
-
Protonation: The α-carbon of the enamine double bond is protonated by a hydronium ion (H₃O⁺). This is the key step, as the enamine's resonance structure shows a nucleophilic α-carbon.[4] This protonation forms a resonance-stabilized iminium ion.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[2][5]
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate.
-
Elimination: The lone pair on the hydroxyl oxygen facilitates the elimination of the formamide molecule, resulting in a protonated cyclohexanone.
-
Deprotonation: A final deprotonation step by water regenerates the acid catalyst and yields the final cyclohexanone product.
Part B: Formamide Hydrolysis The formamide produced in the first stage can also undergo hydrolysis, particularly under forcing conditions (e.g., higher acid concentration or temperature), to formic acid and ammonium.[6][7] However, under the mild conditions of this protocol, this secondary hydrolysis is generally slow and often incomplete.
Diagram: Reaction Mechanism
Caption: Figure 1. Mechanism of Enamide Hydrolysis.
Experimental Protocol
This protocol is designed for a typical laboratory scale. Adjustments may be necessary for larger or smaller scales.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Concentration | Amount (mmol) | Volume/Mass | Supplier (Example) |
| This compound | C₇H₁₁NO | 125.17 | - | 10.0 | 1.25 g | Sigma-Aldrich |
| Hydrochloric Acid, concentrated | HCl | 36.46 | 37% (w/w) | - | ~5 mL | Fisher Scientific |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | - | 75 mL | VWR Chemicals |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | ~8% (w/v) | - | 30 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~2 g | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | - | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.25 g, 10.0 mmol).
-
Add 20 mL of deionized water.
-
In a chemical fume hood, carefully add 5 mL of concentrated hydrochloric acid to the flask.[8] Scientist's Note: Always add acid to water slowly to manage the exothermic reaction and prevent splashing.[9] The acid serves as the catalyst for the hydrolysis.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle.
-
Stir the reaction vigorously for 2-3 hours. Scientist's Note: The reaction progress can be monitored by TLC. The starting enamide is more nonpolar than the cyclohexanone product. A suitable eluent is 20% ethyl acetate in hexanes. The starting material should disappear over time.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the biphasic mixture to a 100 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL). Scientist's Note: Diethyl ether is used to extract the organic product (cyclohexanone) from the aqueous phase. Multiple extractions ensure a high recovery.
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic. CAUTION: This will release CO₂ gas. Vent the separatory funnel frequently.
-
Wash the organic layer with 15 mL of brine (saturated NaCl solution) to remove excess water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate (~2 g). Swirl the flask until the drying agent no longer clumps.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining liquid is the crude cyclohexanone product.
-
Purification and Characterization
For most applications, the crude cyclohexanone is of sufficient purity. If higher purity is required, distillation can be performed (boiling point of cyclohexanone: 155 °C).
Expected Yield: >90%
Characterization (Typical Data):
-
¹H NMR (CDCl₃, 400 MHz): δ 2.35 (t, 4H), 1.87 (p, 4H), 1.72 (p, 2H).
-
IR (neat, cm⁻¹): 1710 (strong, C=O stretch).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is recommended) when handling chemicals.[8][10][11]
-
Fume Hood: All steps involving concentrated hydrochloric acid and diethyl ether must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and flammable fumes.[11][12]
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns.[9][10] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow Diagram
Diagram: Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reflux time. Confirm reaction completion with TLC before work-up. |
| Insufficient extraction. | Perform additional extractions with diethyl ether (e.g., 4-5 times). | |
| Product loss during work-up. | Ensure pH is neutral before extraction. Avoid vigorous shaking that can lead to emulsions. | |
| Emulsion during Extraction | Agitation was too vigorous. | Allow the funnel to stand undisturbed. Gently swirl. Add a small amount of brine to help break the emulsion. |
| Product is not Pure (by NMR) | Incomplete removal of solvent. | Dry the product under high vacuum for an extended period. |
| Starting material remains. | Re-subject the material to the reaction conditions or purify by column chromatography/distillation. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 10. camachem.com [camachem.com]
- 11. quora.com [quora.com]
- 12. thetorontotribune.com [thetorontotribune.com]
Catalytic Pathways to N-(cyclohex-1-en-1-yl)formamide: A Guide for Synthetic Chemists
Introduction: The Significance of Enamides in Modern Synthesis
Enamides are a pivotal class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon double bond, bearing an acyl group. Their unique electronic properties, stemming from the interplay between the enamine and amide functionalities, render them versatile building blocks in organic synthesis. They serve as key intermediates in the construction of complex nitrogen-containing molecules, including alkaloids, amino acids, and pharmaceuticals. The N-(cyclohex-1-en-1-yl)formamide scaffold, in particular, is a valuable synthon, offering a gateway to a variety of functionalized cyclohexylamine derivatives through transformations such as asymmetric hydrogenation, hydroamination, and cyclization reactions.
The development of efficient and selective catalytic methods for the synthesis of enamides is of paramount importance, as traditional methods often suffer from harsh reaction conditions, limited substrate scope, and poor atom economy. This application note provides a detailed overview of catalytic strategies for the synthesis of this compound, with a focus on practical, step-by-step protocols for researchers in academia and the pharmaceutical industry. We will delve into the underlying principles of these catalytic transformations, offering insights into the rationale behind experimental design and providing a foundation for further methodological development.
Strategic Approaches to the Catalytic Synthesis of this compound
The synthesis of this compound can be approached through several catalytic strategies, primarily starting from readily available cyclohexanone. The most prominent and well-established methods involve the transformation of cyclohexanone into a reactive intermediate, such as an oxime, followed by a catalyzed rearrangement or acylation.
Herein, we will focus on two primary catalytic routes:
-
Rhodium-Catalyzed Hydroacylation of Cyclohexanone Oxime: This method leverages a transition metal catalyst to directly couple the oxime with a formyl source.
-
Phosphine-Mediated Reductive Acylation of Cyclohexanone Oxime: A metal-free approach that utilizes a phosphine reagent to facilitate the formation of the enamide.
The overall synthetic workflow for these approaches is depicted below:
Caption: General synthetic workflow for this compound.
Method 1: Rhodium-Catalyzed Hydroacylation of Cyclohexanone Oxime
This method provides an efficient route to enamides through the direct hydroacylation of ketoximes.[1] The use of a rhodium catalyst facilitates the activation of the oxime and its subsequent reaction with a formylating agent.
Reaction Principle and Mechanism
The proposed mechanism involves the oxidative addition of the rhodium catalyst to the N-O bond of the oxime, followed by coordination of the formylating agent. A subsequent reductive elimination then furnishes the desired enamide and regenerates the active rhodium species.
Caption: Simplified catalytic cycle for Rh-catalyzed hydroacylation.
Experimental Protocol
Step 1: Synthesis of Cyclohexanone Oxime
-
To a stirred solution of hydroxylamine hydrochloride (1.1 eq) in water, add cyclohexanone (1.0 eq).
-
Slowly add a solution of sodium carbonate (0.6 eq) in water, maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield cyclohexanone oxime.
Step 2: Rhodium-Catalyzed Hydroacylation
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add cyclohexanone oxime (1.0 eq), a rhodium catalyst such as Rh/C (5 mol%), and a suitable solvent (e.g., toluene).
-
Add the formylating agent, such as formic acid (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
Data Summary
| Parameter | Value |
| Catalyst | Rh/C |
| Catalyst Loading | 5 mol% |
| Substrate | Cyclohexanone Oxime |
| Formylating Agent | Formic Acid |
| Solvent | Toluene |
| Temperature | 80-100 °C |
| Typical Yield | 70-85% |
Method 2: Phosphine-Mediated Reductive Acylation of Cyclohexanone Oxime
This protocol offers a transition-metal-free alternative for the synthesis of enamides from ketoximes.[2][3] The reaction is promoted by a phosphine reagent, which facilitates the reductive acylation process. This method is often favored for its milder reaction conditions and the avoidance of heavy metal catalysts.
Reaction Principle and Mechanism
The reaction is believed to proceed through the activation of the oxime by the phosphine, forming a phosphonium intermediate. This intermediate then undergoes acylation with an acylating agent (in this case, derived from a formyl source), followed by an elimination step to yield the enamide.
Caption: Proposed pathway for phosphine-mediated reductive acylation.
Experimental Protocol
Step 1: Synthesis of Cyclohexanone Oxime
Follow the protocol described in Method 1.
Step 2: Phosphine-Mediated Reductive Acylation
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexanone oxime (1.0 eq) in a suitable solvent such as toluene or o-xylene.
-
Add a phosphine reagent, for example, triethylphosphine (Et3P, 1.2 eq).
-
Add the acylating agent. For formylation, acetic formic anhydride (prepared in situ from formic acid and acetic anhydride) or another suitable formyl source can be used (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Data Summary
| Parameter | Value |
| Promoter | Triethylphosphine (Et3P) |
| Promoter Loading | 1.2 eq |
| Substrate | Cyclohexanone Oxime |
| Acylating Agent | Acetic Formic Anhydride |
| Solvent | Toluene |
| Temperature | 60-80 °C |
| Typical Yield | 75-90% |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. Catalyst/promoter deactivation. | Increase reaction time and/or temperature. Ensure anhydrous and inert conditions. Use fresh catalyst/promoter. |
| Formation of Byproducts | Side reactions of the starting materials or product. | Optimize reaction temperature and stoichiometry of reagents. Screen different solvents. |
| Difficult Purification | Co-elution of product with starting material or byproducts. | Adjust the polarity of the eluent for column chromatography. Consider alternative purification methods like crystallization. |
Conclusion
The catalytic synthesis of this compound from cyclohexanone via a cyclohexanone oxime intermediate represents a robust and versatile strategy for accessing this valuable enamide. Both rhodium-catalyzed hydroacylation and phosphine-mediated reductive acylation offer efficient and high-yielding pathways. The choice of method may depend on factors such as catalyst availability, cost, and the desired scale of the reaction. The protocols provided in this application note serve as a comprehensive guide for researchers to successfully synthesize this compound and to further explore the rich chemistry of enamides in their synthetic endeavors.
References
Application Notes and Protocols: N-(cyclohex-1-en-1-yl)formamide as a Versatile Reagent in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of In-Situ Isocyanide Generation in Multi-Component Reactions
Multi-component reactions (MCRs) have become an indispensable tool in modern organic synthesis and drug discovery, enabling the rapid assembly of complex molecular architectures from three or more starting materials in a single, one-pot operation.[1][2] This convergent approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate large libraries of structurally diverse compounds for biological screening.[3][4] Among the most powerful MCRs are those based on the unique reactivity of isocyanides, such as the Ugi and Passerini reactions.[5][6]
However, the utility of isocyanides is often hampered by their noxious odor, potential toxicity, and limited commercial availability.[7][8] To circumvent these challenges, the in-situ generation of isocyanides from stable, odorless precursors has emerged as a highly attractive and sustainable strategy.[8][9] N-(cyclohex-1-en-1-yl)formamide stands out as a particularly valuable reagent in this context. It serves as a precursor to 1-isocyanocyclohexene, often referred to as Armstrong's convertible isocyanide, a reagent that not only facilitates MCRs but also imparts unique reactivity to the resulting products, allowing for subsequent transformations.[3][10]
This technical guide provides a comprehensive overview of this compound as a strategic reagent in MCRs. We will delve into its synthesis, the mechanism of in-situ isocyanide generation, and provide detailed protocols for its application in Ugi and Passerini reactions, complete with insights into experimental design and troubleshooting.
Synthesis and Properties of this compound
The stability and ease of handling of this compound make it an excellent alternative to the direct use of the corresponding isocyanide. Its synthesis is readily achievable from commercially available starting materials.
Proposed Synthesis Protocol:
A common method for the synthesis of formamides is the formylation of a primary amine. In the case of this compound, the corresponding enamine or imine can be used as a precursor. A plausible synthetic route involves the reaction of cyclohexanone with an amine source, followed by formylation.
Key Reagents and Equipment:
-
Cyclohexanone
-
Ammonia or a primary amine (e.g., benzylamine, followed by deprotection)
-
Formic acid or ethyl formate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
Step-by-Step Protocol:
-
Enamine Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as toluene. Add a primary amine (e.g., benzylamine, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Formylation: Cool the reaction mixture and add an excess of formic acid or ethyl formate. Heat the mixture to reflux for several hours.
-
Work-up and Purification: After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Properties and Handling:
-
Appearance: Typically a solid or high-boiling oil.
-
Stability: Stable under ambient conditions, unlike the volatile and reactive isocyanide.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Safety: Handle with standard personal protective equipment (gloves, safety glasses). Avoid inhalation of dust or vapors.
Mechanism of Action: The Dehydration-MCR Cascade
The utility of this compound in MCRs hinges on its efficient in-situ conversion to the corresponding isocyanide. This is typically achieved through dehydration using a suitable reagent in the presence of a base.[11] The generated isocyanide is highly reactive and is immediately trapped by the other components of the MCR, driving the reaction forward.
The Dehydration Step:
Common dehydrating agents for converting formamides to isocyanides include:
-
Phosphorus oxychloride (POCl₃)
-
Triphosgene
-
Diphosgene
-
Tosyl chloride in the presence of a base[12]
The choice of dehydrating agent and base (often a tertiary amine like triethylamine) is crucial and can influence reaction rates and yields.[9]
The MCR Cascade:
Once the isocyanide is formed, it enters the catalytic cycle of the specific MCR.
-
In the Ugi Reaction: The isocyanide reacts with an iminium ion (formed from an aldehyde/ketone and an amine) and a carboxylate anion to form an α-acylamino amide.[5]
-
In the Passerini Reaction: The isocyanide reacts with a carbonyl compound and a carboxylic acid to yield an α-acyloxy amide.[6]
The overall process can be visualized as a seamless cascade where the product of the first reaction (the isocyanide) is a reactant in the second (the MCR), without the need for isolation of the intermediate.
Caption: In-situ generation and reaction cascade of this compound in MCRs.
Application Protocol 1: The Ugi Four-Component Reaction (U-4CR)
This protocol describes a general procedure for the Ugi reaction using this compound as an isocyanide precursor for the synthesis of α-acylamino amides.
Materials and Equipment:
-
This compound
-
An aldehyde or ketone
-
A primary amine
-
A carboxylic acid
-
Phosphorus oxychloride (POCl₃) or triphosgene
-
Triethylamine (Et₃N)
-
Methanol (MeOH) or other suitable solvent
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard reaction glassware and magnetic stirrer
Step-by-Step Protocol:
-
Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in methanol (0.5 M).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve this compound (1.1 eq) and triethylamine (3.0 eq) in a small amount of dichloromethane or the reaction solvent.
-
In-situ Isocyanide Generation: Cool the formamide solution to 0 °C and slowly add the dehydrating agent (e.g., POCl₃, 1.2 eq) dropwise. Stir for 15-30 minutes at this temperature. The formation of the isocyanide can be monitored by IR spectroscopy (a strong absorption around 2150 cm⁻¹).
-
Ugi Reaction: Transfer the freshly prepared isocyanide solution to the flask containing the other Ugi components.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Ugi Reaction Scope
| Entry | Aldehyde | Amine | Carboxylic Acid | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | 75 |
| 2 | Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | 82 |
| 3 | Acetone | Aniline | Propionic Acid | 65 |
| 4 | 4-Methoxybenzaldehyde | Benzylamine | Phenylacetic Acid | 78 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Application Protocol 2: The Passerini Three-Component Reaction (P-3CR)
This protocol outlines a general procedure for the Passerini reaction utilizing this compound for the synthesis of α-acyloxy amides.
Materials and Equipment:
-
This compound
-
An aldehyde or ketone
-
A carboxylic acid
-
Triphosgene or diphosgene
-
Pyridine or triethylamine
-
An aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Inert atmosphere setup
-
Standard reaction glassware and magnetic stirrer
Step-by-Step Protocol:
-
Reaction Setup: In a dry, inert-atmosphere-flushed flask, dissolve the aldehyde (1.0 eq), carboxylic acid (1.0 eq), and this compound (1.1 eq) in DCM (0.5 M).
-
Add the base (e.g., pyridine, 2.5 eq).
-
In-situ Isocyanide Generation: Cool the mixture to 0 °C and add the dehydrating agent (e.g., triphosgene, 0.4 eq) portion-wise over 10 minutes.
-
Passerini Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
The "Convertible" Nature of the Cyclohexenyl Moiety: Post-MCR Transformations
A key advantage of using this compound is the unique reactivity of the resulting cyclohexenyl amide moiety in the MCR products.[3][10] Under acidic conditions, the enamide can be "converted" to other functional groups, such as carboxylic acids, esters, or thioesters, via the formation of a reactive münchnone (an oxazolinium-5-one) intermediate.[13][14] This "convertibility" dramatically expands the synthetic utility of the initial MCR products.
Caption: Post-MCR conversion of the cyclohexenyl amide moiety.
Troubleshooting and Experimental Considerations
-
Low Yields in MCRs:
-
Cause: Inefficient isocyanide formation.
-
Solution: Ensure all reagents and solvents are dry. Optimize the choice and stoichiometry of the dehydrating agent and base. Consider a different solvent.
-
Cause: Steric hindrance from bulky substrates.
-
Solution: Increase reaction time and/or temperature. Some substrate combinations may be inherently low-yielding.
-
-
Side Reactions:
-
Cause: The generated isocyanide is unstable and polymerizes.
-
Solution: Ensure the other MCR components are present to trap the isocyanide as it forms. Slow addition of the dehydrating agent can be beneficial.
-
-
Incomplete Conversion:
-
Cause: Insufficient dehydrating agent or reaction time.
-
Solution: Increase the amount of dehydrating agent or prolong the reaction time. Monitor the reaction closely by an appropriate analytical technique.
-
Conclusion
This compound is a highly valuable and practical reagent for researchers engaged in multi-component reaction chemistry. Its role as a stable, easy-to-handle precursor for the in-situ generation of a "convertible" isocyanide overcomes many of the drawbacks associated with traditional isocyanide chemistry. The ability to seamlessly integrate isocyanide formation with powerful bond-forming reactions like the Ugi and Passerini reactions, coupled with the potential for diverse post-MCR modifications, makes this reagent a powerful tool for accelerating the discovery and development of novel chemical entities.
References
- 1. Passerini Reaction [organic-chemistry.org]
- 2. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient Isocyanide-less Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scite.ai [scite.ai]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of N-(cyclohex-1-en-1-yl)formamide for Enhanced Analytical Detection
Abstract
This technical guide provides detailed application notes and validated protocols for the chemical derivatization of N-(cyclohex-1-en-1-yl)formamide (C7H11NO), a molecule of interest in pharmaceutical development and chemical synthesis. Due to its modest volatility and lack of a strong chromophore, direct analysis of this enamide can be challenging, resulting in poor sensitivity and chromatographic performance. To overcome these limitations, we present two robust derivatization strategies designed to enhance its analytical properties for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis. The protocols herein detail silylation for GC-MS and fluorescent labeling with dansyl chloride for HPLC, explaining the underlying chemical principles and providing step-by-step methodologies for immediate implementation in a research or quality control setting.
Introduction: The Analytical Challenge
This compound is an enamide, a class of compounds featuring a nitrogen atom attached to a carbon-carbon double bond. Enamides are valuable synthetic intermediates and can appear as metabolites or impurities in drug manufacturing processes. Analytically, the molecule's structure presents specific challenges:
-
For GC Analysis: The presence of the N-H functional group allows for intermolecular hydrogen bonding, which can decrease volatility and lead to peak tailing on common GC columns. Thermal instability can also be a concern.[1]
-
For HPLC Analysis: The molecule lacks a significant UV-absorbing chromophore or a native fluorophore, rendering detection by common UV-Vis or fluorescence detectors highly insensitive.[2]
Chemical derivatization addresses these issues by chemically modifying the analyte to improve its physicochemical properties for a specific analytical technique.[3][4] This guide focuses on two primary, field-proven methods: silylation to increase volatility for GC-MS and dansylation to introduce a highly fluorescent tag for HPLC.
Chemical & Physical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for designing effective derivatization strategies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₇H₁₁NO | PubChem[5] |
| Molecular Weight | 125.17 g/mol | PubChem[5] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
The key feature for derivatization is the single active hydrogen on the formamide nitrogen. This site is the primary target for the substitution reactions described in the following sections.
Derivatization for GC-MS Analysis: Silylation
Principle and Rationale
Silylation is a robust and widely used derivatization technique for GC analysis.[1] The method involves replacing the active hydrogen of the N-H group with a non-polar trimethylsilyl (TMS) group.[1][6] This transformation has several key benefits:
-
Increased Volatility: The replacement of the polar N-H bond with a non-polar N-Si(CH₃)₃ bond eliminates hydrogen bonding, significantly lowering the boiling point of the analyte.[1][7]
-
Enhanced Thermal Stability: TMS derivatives are generally more thermally stable than their parent compounds.[1]
-
Improved Chromatography: The resulting derivative is less polar, leading to more symmetrical peak shapes and reduced column adsorption.[6]
The reagent of choice for this protocol is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a powerful silyl donor that produces volatile byproducts, ensuring a clean chromatogram.[1][8]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent total synthesis of natural products leveraging a strategy of enamide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(1-Cyclohexenyl)formamide | C7H11NO | CID 4144151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Experimental setup for the large-scale synthesis of N-(cyclohex-1-en-1-yl)formamide
An Application Note for the Kilogram-Scale Synthesis of N-(cyclohex-1-en-1-yl)formamide
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a valuable intermediate in organic and medicinal chemistry. The protocol details a robust and scalable procedure starting from cyclohexanone and formamide, utilizing an acid-catalyzed condensation reaction with azeotropic water removal. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis on a kilogram scale.
Introduction and Significance
This compound is a key building block in the synthesis of various heterocyclic compounds and complex organic molecules. Its enamine structure provides a nucleophilic carbon center, making it a versatile reagent for C-C bond formation through reactions like alkylation and acylation, as highlighted by the Stork enamine synthesis.[1] The applications of enamines are widespread, ranging from the synthesis of pharmaceuticals to agrochemicals.[2][3][4] This guide offers a detailed, field-proven protocol for the efficient large-scale production of this important synthetic intermediate.
Mechanistic Rationale and Process Chemistry
The synthesis of this compound proceeds through an acid-catalyzed condensation reaction between cyclohexanone and formamide. This reaction is a classic example of enamine formation from a ketone and a primary amide.[5][6]
The reaction mechanism involves several key steps:
-
Carbonyl Activation: An acid catalyst, such as formic acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of cyclohexanone, increasing its electrophilicity.[7][8]
-
Nucleophilic Attack: The nitrogen atom of formamide acts as a nucleophile and attacks the activated carbonyl carbon, forming a protonated hemiaminal intermediate.
-
Proton Transfer: A series of proton transfers results in a neutral hemiaminal.
-
Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water).[8]
-
Water Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion.
-
Deprotonation: A base (which can be another molecule of formamide or the solvent) removes a proton from the alpha-carbon, leading to the formation of the stable enamine product, this compound.[6]
This is a reversible process, and to drive the reaction to completion, the water byproduct must be continuously removed from the reaction mixture. This is effectively achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[9][10][11]
Experimental Setup for Large-Scale Synthesis
Reagents and Equipment
A successful large-scale synthesis requires careful planning of the necessary reagents and equipment. The following table outlines the materials for a representative kilogram-scale reaction.
| Reagent/Equipment | Details/Specifications | Purpose |
| Reagents | ||
| Cyclohexanone | CAS: 108-94-1, MW: 98.15 g/mol , Purity: >99% | Starting material (ketone) |
| Formamide | CAS: 75-12-7, MW: 45.04 g/mol , Purity: >99% | Starting material (amine source) |
| Toluene | CAS: 108-88-3, MW: 92.14 g/mol , Anhydrous | Solvent and azeotropic agent |
| Formic Acid | CAS: 64-18-6, MW: 46.03 g/mol , Purity: >98% | Acid catalyst |
| Saturated Sodium Bicarbonate Solution | Aqueous solution | Neutralizing agent |
| Brine (Saturated NaCl Solution) | Aqueous solution | Washing agent |
| Anhydrous Magnesium Sulfate | Granular | Drying agent |
| Equipment | ||
| 20 L Jacketed Glass Reactor | With overhead mechanical stirrer, temperature probe, and bottom outlet valve | Reaction vessel |
| Heating/Cooling Circulator | Connected to the reactor jacket | Temperature control |
| Large Reflux Condenser | To condense solvent vapors | Reflux |
| Dean-Stark Apparatus | 500 mL capacity | Azeotropic removal of water |
| Nitrogen Inlet/Outlet | To maintain an inert atmosphere | Prevent side reactions |
| Large Separatory Funnel | 10 L capacity | Liquid-liquid extraction |
| Rotary Evaporator | With a large-capacity flask (10 L) | Solvent removal |
| Vacuum Distillation Setup | With a short-path distillation head and fraction collector | Product purification |
Experimental Workflow Diagram
The overall workflow for the synthesis is depicted below.
Detailed Step-by-Step Protocol
Reactor Setup and Reagent Charging
-
Assemble the Apparatus: Set up the 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a large reflux condenser, and a 500 mL Dean-Stark trap. Ensure all glassware is dry and the system is purged with nitrogen.
-
Charge Reagents: To the reactor, add toluene (8 L). Begin stirring and add cyclohexanone (2.0 kg, 20.4 mol).
-
Add Formamide: Carefully add formamide (1.0 kg, 22.2 mol, 1.1 equivalents).
-
Add Catalyst: Add formic acid (94 g, 2.04 mol, 0.1 equivalents) to the mixture. The use of formic acid as a catalyst is efficient and cost-effective for such condensations.[7][12][13]
Reaction Execution
-
Heating: Set the heating circulator to heat the reactor jacket. Bring the reaction mixture to a gentle reflux (the internal temperature should be around 110-120 °C).
-
Azeotropic Water Removal: Toluene and water will form an azeotrope and distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reactor.[9][10]
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The theoretical amount of water to be collected is approximately 367 mL (20.4 mol). The reaction is considered complete when water no longer collects in the trap, which typically takes 6-10 hours.[11]
Work-up and Isolation
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Neutralization: Transfer the reaction mixture to a large separatory funnel. Carefully add 4 L of saturated sodium bicarbonate solution in portions to neutralize the formic acid catalyst. Swirl gently and vent frequently to release any evolved CO2.
-
Washing: Separate the layers. Wash the organic layer with 4 L of brine to remove any remaining aqueous contaminants.
-
Drying and Concentration: Transfer the organic layer to a suitable container and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude this compound as an oil.
Purification
-
Vacuum Distillation: Set up a vacuum distillation apparatus. Purify the crude product by distillation under reduced pressure. The product is expected to distill at approximately 110-115 °C at 1 mmHg.
-
Product Collection: Collect the fractions that distill within the expected temperature range. The purified this compound should be a colorless to pale yellow oil. The expected yield is typically in the range of 80-90%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.[14]
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 500 MHz):
-
δ 8.15 (s, 1H, -CHO)
-
δ 6.80 (br s, 1H, -NH)
-
δ 5.75 (t, 1H, vinylic C-H)
-
δ 2.20-2.10 (m, 4H, allylic CH₂)
-
δ 1.70-1.55 (m, 4H, CH₂)
-
-
¹³C NMR (CDCl₃, 125 MHz):
-
δ 160.0 (-CHO)
-
δ 128.0 (=C-N)
-
δ 115.0 (=CH)
-
δ 29.0, 25.5, 22.5, 22.0 (cyclohexene ring carbons)
-
-
IR (neat, cm⁻¹):
-
3280 (N-H stretch)
-
1670 (C=O stretch, amide I)
-
1640 (C=C stretch)
-
Characterization Workflow
Safety and Handling Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[15]
-
Chemical Hazards:
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Cyclohexanone: Combustible liquid. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Formamide: Teratogen. Harmful if swallowed or in contact with skin. Causes serious eye irritation.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage.
-
-
Procedural Hazards: The reaction is conducted at high temperatures. Use caution when handling hot glassware. Ensure the reactor is properly secured. The neutralization step with sodium bicarbonate produces CO2 gas, which can cause pressure buildup if not vented properly.
Adherence to standard laboratory safety protocols is essential for the safe execution of this large-scale synthesis.[16]
References
- 1. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. researchgate.net [researchgate.net]
- 4. panoleo.com [panoleo.com]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 16. ardena.com [ardena.com]
Troubleshooting & Optimization
Common side products in the synthesis of N-(cyclohex-1-en-1-yl)formamide
Welcome to the technical support center for the synthesis of N-(cyclohex-1-en-1-yl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this synthesis. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound typically originates from cyclohexanone. The two most prevalent methods are:
-
The Leuckart Reaction: This classical method involves the reductive amination of cyclohexanone with formamide or ammonium formate at elevated temperatures.[1][2] The reaction proceeds through an imine intermediate, which is then reduced in situ.
-
Vilsmeier-Haack Formylation of a Cyclohexanone Enamine: This approach involves the pre-formation of a more nucleophilic enamine from cyclohexanone and a secondary amine (e.g., pyrrolidine, morpholine). This enamine is then formylated using a Vilsmeier reagent (e.g., generated from DMF and POCl₃).[3][4]
Q2: I am observing a significant amount of a higher boiling point impurity in my crude product. What could it be?
A common high-boiling impurity is the dimer of cyclohexanone , formed through a self-condensation reaction (aldol condensation).[5][6][7][8] This is especially prevalent under either acidic or basic conditions, which are often employed in the synthesis of this compound.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section delves into specific issues you might encounter, their root causes, and actionable solutions.
Issue 1: Formation of Cyclohexanone Dimer and Trimer
-
Question: My reaction mixture is showing significant amounts of high molecular weight byproducts, and my yield of the desired enamide is low. How can I prevent this?
-
Answer & Troubleshooting:
The formation of cyclohexanone dimers, such as 2-(1-cyclohexenyl)cyclohexanone, and even trimers, is a well-documented side reaction, particularly when the reaction is heated for extended periods in the presence of acid or base catalysts.[9][10]
Mechanism of Dimer Formation (Aldol Condensation):
-
Enolate Formation: A catalytic amount of acid or base promotes the formation of the cyclohexanone enolate.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of another cyclohexanone molecule.
-
Dehydration: The resulting aldol adduct readily dehydrates under the reaction conditions to form the more stable α,β-unsaturated ketone dimer.
Mitigation Strategies:
Strategy Rationale Experimental Protocol Control Reaction Temperature The rate of self-condensation increases significantly with temperature. Maintain the reaction temperature at the lowest effective point. For enamine formation, this might be room temperature to gentle reflux, depending on the amine used. Optimize Catalyst Concentration High concentrations of acid or base can accelerate the aldol condensation. Use the minimum effective amount of catalyst. For enamine formation, often a catalytic amount of p-toluenesulfonic acid is sufficient. Control Reaction Time Prolonged reaction times increase the likelihood of side product formation. Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. Use of a Dehydrating Agent Removing water as it is formed can drive the desired enamine formation to completion more quickly, reducing the time for side reactions. Use a Dean-Stark apparatus during enamine formation to azeotropically remove water. Visualizing the Side Reaction:
Caption: Formation of cyclohexanone dimer via aldol condensation.
-
Issue 2: Over-reduction to N-cyclohexylformamide
-
Question: In my Leuckart reaction, I am isolating a significant amount of a saturated formamide, N-cyclohexylformamide. Why is this happening and how can I favor the enamide?
-
Answer & Troubleshooting:
The formation of N-cyclohexylformamide is a common side product in the Leuckart reaction of cyclohexanone.[11][12][13][14][15] This occurs when the enamine intermediate is further reduced to the corresponding saturated amine, which is then formylated.
Mechanism of Over-reduction:
The Leuckart reaction relies on formic acid or its derivatives as a reducing agent.[1][16][17][18] If the reaction conditions are too harsh (high temperature, prolonged reaction time), the enamine intermediate can be reduced to cyclohexylamine, which is then formylated to N-cyclohexylformamide.
Mitigation Strategies:
Strategy Rationale Experimental Protocol Precise Temperature Control Higher temperatures favor the complete reduction of the imine/enamine intermediate. Carefully control the reaction temperature, aiming for the lower end of the effective range for the Leuckart reaction (typically 150-165 °C). Stoichiometry of Formic Acid/Formamide An excess of the reducing agent can drive the reaction towards the fully saturated product. Use a controlled stoichiometry of formamide or ammonium formate. Avoid a large excess. Monitor Reaction Progress Over-reduction is more likely with extended reaction times. Monitor the reaction by GC-MS to determine the optimal time to stop the reaction, maximizing the yield of the desired enamide. Visualizing the Reaction Pathways:
Caption: Competing pathways in the Leuckart reaction of cyclohexanone.
Issue 3: Potential Isomerization and Rearrangement Products
-
Question: I am seeing multiple isomers in my product mixture that are not the expected this compound. What could be the cause?
-
Answer & Troubleshooting:
Under certain conditions, particularly with strong acids or upon extended heating, carbocation intermediates can form, leading to rearrangement products.[19][20][21][22] While less common than the previously mentioned side products, it is a possibility to consider, especially if unexpected isomers are detected.
Potential Rearrangement Mechanisms:
Protonation of the double bond in the desired product can lead to a secondary carbocation, which could potentially undergo a hydride shift to form a more stable tertiary carbocation, although in a six-membered ring this is less likely to be a major pathway unless there are other driving forces. More likely is the isomerization of the double bond to a different position in the ring if a thermodynamic equilibrium is established.
Mitigation Strategies:
-
Mild Reaction Conditions: Employ milder formylating agents if possible, and avoid strong, non-volatile acids.
-
Purification: Careful chromatography (e.g., flash column chromatography on silica gel) can often separate isomers.
-
Characterization: Use a combination of NMR (¹H, ¹³C, COSY, HSQC) and GC-MS to fully characterize the isomeric byproducts to understand the rearrangement pathways.
-
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. brainly.com [brainly.com]
- 6. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 7. gauthmath.com [gauthmath.com]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. prepchem.com [prepchem.com]
- 12. prepchem.com [prepchem.com]
- 13. Cas 766-93-8,N-CYCLOHEXYLFORMAMIDE | lookchem [lookchem.com]
- 14. N-Cyclohexylformamide 99 766-93-8 [sigmaaldrich.com]
- 15. Cyclohexylformamide | C7H13NO | CID 13017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of N-(cyclohex-1-en-1-yl)formamide
Welcome to the technical support center for the synthesis of N-(cyclohex-1-en-1-yl)formamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we address common challenges and provide in-depth, scientifically grounded solutions to improve your reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis, which is fundamentally an enamine formation followed by formylation, typically stem from an incomplete reaction or the prevalence of side reactions. The core of this transformation is the condensation of cyclohexanone with formamide. This is an equilibrium-driven process, and failure to effectively remove the water byproduct is a primary reason for low conversion.
Troubleshooting Steps:
-
Inefficient Water Removal: The reaction between cyclohexanone and formamide to form the enamine intermediate is reversible. The formation of water as a byproduct can push the equilibrium back towards the starting materials.
-
Solution: Employ azeotropic distillation with a Dean-Stark trap. Using a solvent like toluene or benzene will effectively remove water as it is formed, driving the reaction to completion.[1][2]
-
Alternative: The use of dehydrating agents, such as molecular sieves (4Å), can also be effective in sequestering water, particularly in smaller-scale reactions where a Dean-Stark apparatus may be impractical.[3]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions, such as self-condensation of cyclohexanone (an aldol condensation) or decomposition of the formamide or the enamine product.[4]
-
Solution: The optimal temperature is typically at the reflux temperature of the azeotroping solvent (e.g., toluene, ~111°C). This provides sufficient energy to overcome the activation barrier for enamine formation and facilitates efficient water removal.
-
-
Incorrect Stoichiometry: The ratio of reactants is crucial. While a 1:1 molar ratio of cyclohexanone to formamide is theoretically required, using an excess of one reagent can be beneficial.
-
Solution: Using a slight excess of formamide can help to shift the equilibrium towards the product side. A molar ratio of 1:1.1 to 1:1.5 (cyclohexanone:formamide) is a good starting point.
-
Q2: I am observing significant amounts of unreacted cyclohexanone in my crude product. How can I improve the conversion rate?
The presence of unreacted starting material is a clear indicator that the reaction has not gone to completion. This is often linked to the issues discussed in Q1, but catalysis can also play a significant role.
Troubleshooting Steps:
-
Lack of or Ineffective Catalysis: While the reaction can proceed without a catalyst, an acid catalyst is generally required to accelerate the dehydration of the carbinolamine intermediate, which is often the rate-limiting step in enamine formation.[5]
-
Solution: Introduce a catalytic amount of a non-nucleophilic acid. p-Toluenesulfonic acid (p-TSA) is a common and effective choice. Other options include solid acid catalysts like zeolite H-Y, which can simplify workup.[6]
-
Protocol: For a typical reaction, use 0.01-0.05 molar equivalents of the acid catalyst relative to the cyclohexanone.
-
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine when the consumption of cyclohexanone has ceased.
-
Q3: My final product is impure, with several unidentified byproducts. What are the likely side reactions and how can I minimize them?
Impurity in the final product can arise from several competing reaction pathways.
Potential Side Reactions and Solutions:
| Side Reaction | Causative Factors | Mitigation Strategy |
| Aldol Condensation of Cyclohexanone | Presence of base or prolonged heating in the absence of formamide. | Ensure the reaction mixture is not basic. Add the formamide and catalyst to the cyclohexanone before initiating heating.[4] |
| Over-alkylation/Polymethylation (if using alternative formylating agents) | Use of highly reactive formylating agents or harsh conditions. | Stick to formamide as the formylating agent in this specific synthesis. The Eschweiler-Clarke reaction, for instance, is known to avoid the formation of quaternary ammonium salts.[7][8] |
| Decomposition of Formamide | Excessive temperatures. | Maintain the reaction at the reflux temperature of the chosen solvent. Avoid localized overheating. |
| Hydrolysis of the Product | Presence of water during workup or purification. | Ensure all workup steps are conducted under anhydrous conditions until the final purification. Use dried solvents and glassware. |
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound.
Materials:
-
Cyclohexanone
-
Formamide
-
Toluene (or another suitable azeotroping solvent)
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirring
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the round-bottom flask, add cyclohexanone (1.0 eq), formamide (1.2 eq), p-TSA (0.02 eq), and toluene (sufficient to fill the flask to about two-thirds capacity).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected in the trap. This typically takes 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC to confirm the consumption of cyclohexanone.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizing the Reaction Pathway
The synthesis of this compound proceeds through a well-defined mechanism. The following diagram illustrates the key steps.
Caption: Reaction pathway for the formation of this compound.
Advanced Troubleshooting: Alternative Formylating Agents
While formamide is the most direct reagent for this synthesis, other N-formylating agents can be considered, though they may introduce different challenges.[1][9]
| Formylating Agent | Advantages | Disadvantages |
| Formic Acid | Readily available and inexpensive. | Requires dehydration, similar to formamide. Can be corrosive.[2] |
| Ammonium Formate | Can serve as both the amine and reducing agent in Leuckart-type reactions.[9][10] | Typically requires higher temperatures.[10] |
| N-Formylsaccharin | A powerful formylating agent that can be used under mild conditions.[11] | More expensive and requires synthesis of the reagent. |
| N-Formylcarbazole | Offers selectivity for less sterically hindered amines.[12] | May have lower reactivity with the enamine intermediate. |
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formylation of Amines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Formylation Reaction of Amines Using N-Formylcarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the characterization of N-(cyclohex-1-en-1-yl)formamide
Introduction: Navigating the Chemistry of a Novel Enamine
N-(cyclohex-1-en-1-yl)formamide is a specialized organic molecule combining the structural features of a cyclic enamine and a formamide. As a functionalized enamine, it holds potential as a reactive intermediate in complex organic synthesis. However, its characterization is not straightforward. Publicly available data on this specific molecule is sparse[1], meaning researchers often venture into uncharted territory during analysis.
This guide is designed to serve as a predictive troubleshooting resource. Leveraging established principles of enamine and formamide chemistry, we will address the most probable challenges you will encounter during the characterization of this compound. Our approach is grounded in anticipating issues of chemical stability and structural ambiguity, providing you with the foresight to design robust analytical protocols.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum is unusually complex, showing more signals than expected for a single compound. What is happening?
Answer: You are likely observing a dynamic equilibrium between two tautomeric forms: the target enamine and its corresponding imine, N-(cyclohexylidene)formamide.[2][3] This phenomenon, known as imine-enamine tautomerism, is analogous to the more familiar keto-enol tautomerism.[2][4] The equilibrium can be influenced by solvent, temperature, and pH, leading to a mixture of species in your NMR tube and thus a complicated spectrum.[5][6]
Q2: My sample appears pure initially but degrades upon standing or during chromatographic analysis (LC/GC). Why is my compound so unstable?
Answer: The primary cause of degradation is likely acid-catalyzed hydrolysis.[7][8][9] Enamines are highly susceptible to reaction with trace amounts of water and acid, which can be present in solvents, on glassware, or within chromatographic systems. This reaction cleaves the enamine back to its parent carbonyl compound (cyclohexanone) and formamide.[10][11] Exposure to air can also lead to oxidative degradation.
Q3: I'm trying to confirm the molecular weight with mass spectrometry, but I'm getting inconsistent or unexpected fragmentation patterns. What should I consider?
Answer: The instability of the parent ion is a common issue. Under ionization conditions (e.g., ESI, APCI), the protonated molecule (M+H)⁺ can be prone to fragmentation or in-source hydrolysis, showing peaks corresponding to cyclohexanone or formamide fragments. Furthermore, the presence of both enamine and imine tautomers can lead to different fragmentation pathways, complicating spectral interpretation.
Q4: Can I use gas chromatography (GC) to analyze my sample?
Answer: It is challenging but possible with careful method development. The high temperatures of the GC inlet can cause thermal degradation or promote tautomerization. Furthermore, standard silica-based columns may have acidic sites that catalyze hydrolysis. A highly deactivated, base-washed column and lower inlet temperatures are recommended to minimize on-column degradation.
Troubleshooting Guide by Analytical Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most significant challenge in the NMR characterization of this compound is managing the enamine-imine tautomerism.
The Problem: Observation of two distinct sets of signals, often with broad peaks for the protons involved in the exchange, such as the N-H and the vinylic proton.
The Causality: The enamine possesses a C=C double bond adjacent to the nitrogen, while the imine tautomer has a C=N double bond.[4][12] The interconversion between these forms can be fast or slow on the NMR timescale depending on the conditions.[5]
Caption: The dynamic equilibrium between enamine and imine tautomers.
Solutions & Protocols:
-
Solvent Selection: The choice of NMR solvent is critical. Aprotic, non-polar solvents like Benzene-d₆ or Toluene-d₈ can slow the interconversion and favor the enamine form. Protic solvents (Methanol-d₄) or those capable of strong hydrogen bonding (DMSO-d₆) can accelerate the tautomerism and may favor the more stable imine form.[6]
-
Temperature Control: Variable Temperature (VT) NMR studies can be invaluable. Lowering the temperature may "freeze out" the two tautomers, resulting in sharp, distinct signals for each species. Conversely, increasing the temperature might cause the signals to coalesce into a single, averaged set of peaks if the exchange becomes rapid on the NMR timescale.
-
pH Adjustment: Ensure your NMR solvent is strictly neutral. Use freshly opened ampoules of deuterated solvent. If necessary, a small amount of a non-nucleophilic base (e.g., a hindered amine like triethylamine, used sparingly) can be added to suppress acid-catalyzed exchange and hydrolysis.[13]
-
Glassware Preparation: Dry an NMR tube and a small sample vial in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Solvent Preparation: Use a high-purity, anhydrous deuterated solvent (e.g., CDCl₃ or Benzene-d₆) from a freshly opened ampoule. Pass it through a small plug of basic alumina immediately before use to remove any trace acidity.
-
Sample Preparation: Dissolve approximately 5-10 mg of your compound in ~0.6 mL of the prepared anhydrous solvent in the vial.
-
Transfer: Quickly transfer the solution to the dried NMR tube using a clean, dry pipette.
-
Sealing: Cap the NMR tube tightly and seal with parafilm to prevent atmospheric moisture ingress.
-
Analysis: Acquire the spectrum immediately. If tautomerism is still an issue, consider re-running the experiment at a lower temperature (e.g., 0 °C or -20 °C).
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Enamine Tautomer (Predicted δ, ppm) | Imine Tautomer (Predicted δ, ppm) | Rationale |
| Formyl CH | 8.0 - 8.3 | 8.2 - 8.5 | Deshielded by the adjacent carbonyl and nitrogen. |
| N-H | 7.0 - 7.8 (broad) | N/A | Broad due to exchange and quadrupole effects. |
| Vinylic C=CH | 4.5 - 5.5 | N/A | Key diagnostic peak for the enamine form. |
| Allylic CH₂ (α to C=C) | 1.9 - 2.2 | N/A | Adjacent to the double bond. |
| α-CH₂ (α to C=N) | N/A | 2.5 - 2.8 | Deshielded by the adjacent imine group. |
| Other Cyclohexyl CH₂ | 1.5 - 1.8 | 1.6 - 1.9 | Standard aliphatic region. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
The Problem: Poor peak shape, sample carryover, and detection of cyclohexanone as a major impurity.
The Causality: Enamines are notoriously unstable under typical reversed-phase LC conditions.[7] The acidic mobile phases (e.g., containing formic acid or TFA) required for good chromatography and MS ionization will rapidly hydrolyze the analyte on the column and in the source.
Caption: Acid-catalyzed hydrolysis of the enamine to its parent ketone.
Solutions & Protocols:
-
Mobile Phase Selection: Avoid acidic modifiers. Use a mobile phase buffered at a neutral or slightly basic pH (e.g., ammonium bicarbonate or ammonium formate at pH 7-8). This will suppress hydrolysis.
-
Column Choice: Utilize a modern, highly end-capped C18 column or consider alternative stationary phases like phenyl-hexyl or embedded polar group (EPG) columns that are more stable at neutral to basic pH.
-
Fast Gradients: Minimize the analysis time. A rapid gradient from high aqueous to high organic content will reduce the time the analyte spends in the aqueous mobile phase, thus limiting the opportunity for hydrolysis.
-
Temperature: Keep the column compartment at a controlled, lower temperature (e.g., 25-30 °C) to slow the rate of degradation.
Summary and Key Takeaways
The characterization of this compound is a task that requires a proactive approach to managing its inherent chemical properties. The principal challenges are its propensity for enamine-imine tautomerism and its susceptibility to hydrolytic degradation .
Key Recommendations:
-
Assume Instability: Handle the compound under anhydrous and inert conditions whenever possible.
-
Control Your Analysis: Use neutral or basic, aprotic conditions for chromatography and anhydrous, non-polar solvents for NMR to stabilize the molecule.
-
Leverage Tautomerism: Use variable temperature NMR to either separate or coalesce the tautomeric signals to aid in structural confirmation.
-
Interpret with Caution: Be aware that analytical data may reflect a mixture of tautomers or degradation products rather than a single, pure species.
By anticipating these challenges and implementing the strategies outlined in this guide, researchers can obtain reliable and reproducible analytical data, enabling the successful characterization and utilization of this reactive synthetic intermediate.
References
- 1. N-(1-Cyclohexenyl)formamide | C7H11NO | CID 4144151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 3. m.youtube.com [m.youtube.com]
- 4. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Enamines — Making Molecules [makingmolecules.com]
- 12. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 13. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
Removal of formamide impurities from N-(cyclohex-1-en-1-yl)formamide product
Welcome to the technical support guide for the purification of N-(cyclohex-1-en-1-yl)formamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the common challenge of removing residual formamide from your final product. Our approach is grounded in the fundamental physicochemical properties of the molecules involved to ensure you can make informed, effective decisions during your purification workflow.
Section 1: Understanding the Purification Challenge
The primary difficulty in this purification stems from the significant differences in polarity and boiling points between the target molecule, this compound, and the formamide impurity. Formamide is a highly polar, high-boiling-point solvent that is completely miscible with water, whereas the enamide product is significantly less polar.[1][2][3][4][5] Exploiting this difference in polarity is the most effective strategy for separation.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Product) | Formamide (Impurity) | Rationale for Purification Strategy |
| Molecular Weight | 125.17 g/mol [4] | 45.04 g/mol [1][6] | N/A for separation method selection. |
| Boiling Point | High (estimated >200 °C) | ~210 °C (with decomposition)[2][7] | Similar high boiling points make standard distillation ineffective. |
| Polarity | Moderately polar (XLogP3-AA: 1.2)[4] | Highly polar | This large polarity difference is the key to separation via extraction. |
| Water Solubility | Low (predicted) | Miscible[2][6][8] | Allows for selective partitioning into an aqueous phase. |
| Organic Solubility | Soluble in common organic solvents (EtOAc, DCM) | Sparingly soluble in non-polar solvents like ether, benzene.[3][5][9] | Enables extraction of the product into an organic layer. |
Section 2: Primary Purification Strategy: Aqueous Liquid-Liquid Extraction
Based on the properties outlined above, a robust aqueous workup is the most direct and efficient method for removing the bulk of formamide contamination.
FAQ 1: Why is aqueous extraction the recommended first-line method?
Aqueous extraction, or washing, is the preferred method because of the dramatic difference in solubility between your enamide product and the formamide impurity. Formamide has a very high affinity for water, while your product is significantly more hydrophobic and will preferentially remain in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[5] This allows for a clean and efficient phase separation.
FAQ 2: What is the detailed protocol for an effective aqueous wash?
This protocol is designed to maximize the removal of formamide while minimizing product loss and the risk of emulsion formation.
Protocol 1: Standard Aqueous Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Use a volume that is approximately 10-20 times the volume of the crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and gently invert it 10-15 times to allow for partitioning of the formamide into the aqueous layer. Avoid vigorous shaking , which can lead to the formation of a stable emulsion.
-
Separation: Allow the layers to fully separate. Drain and collect the lower aqueous layer.
-
Repeat Washes: Repeat the washing process (steps 3-5) at least 4-5 more times. Multiple washes with smaller volumes of water are significantly more effective than a single wash with a large volume.
-
Brine Wash: For the final wash, use a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and breaks up minor emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
Troubleshooting Your Aqueous Extraction
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | Vigorous shaking; high concentration of surfactants or polar compounds. | Add a small amount of brine and swirl gently. Allow the funnel to stand undisturbed for an extended period. If necessary, pass the entire mixture through a pad of Celite. |
| Poor Formamide Removal | Insufficient number of washes; inadequate mixing. | Increase the number of aqueous washes to 7-10. Ensure gentle but thorough mixing by inverting the funnel. Monitor purity between washes using an appropriate analytical method (see Section 4). |
| Product Loss | The product has some slight water solubility. | Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. Add this back to the primary organic layer before drying. |
Section 3: Advanced & Alternative Purification Methods
If aqueous extraction proves insufficient, or if your product is sensitive to water, the following methods can be considered.
FAQ 3: My product is still impure after 10 washes. What's next?
If significant formamide remains, you may need to consider column chromatography or co-evaporation. This situation can arise if the initial concentration of formamide is exceptionally high.
FAQ 4: Can I use silica gel column chromatography?
Yes, but with caution. While chromatography is a powerful purification technique, some enamides have been noted to be unstable on standard silica gel, which is inherently acidic.[10]
-
Recommendation: If chromatography is necessary, consider using a deactivated stationary phase. You can prepare this by flushing the silica gel column with your eluent system containing 1% triethylamine before loading your sample. Alternatively, using a less acidic medium like neutral alumina may be beneficial.
FAQ 5: Is distillation a viable option?
Direct distillation is not recommended. The boiling point of formamide is very high (~210 °C) and it begins to decompose near this temperature.[3][7] Your product likely has a similarly high boiling point, making separation by distillation impractical and likely to cause product degradation.
However, a technique known as azeotropic co-evaporation can be effective for removing the final traces of formamide.
-
Technique: After the initial workup, dissolve your product in toluene.[11][12] Remove the solvent under reduced pressure on a rotary evaporator. The toluene forms a lower-boiling azeotrope with the residual formamide, facilitating its removal. Repeat this process 2-3 times with fresh toluene.
FAQ 6: Can I remove formamide chemically?
This is a high-risk strategy and should be considered a last resort. Formamide can be hydrolyzed into formic acid and ammonia under acidic or basic conditions.[13][14][15] However, the enamide functional group in your product is also susceptible to acid-catalyzed hydrolysis, which would cleave your molecule.[16] This lack of selectivity makes chemical removal unsuitable for this specific purification.
Section 4: Analytical Methods for Purity Assessment
To ensure your purification is successful, you must monitor the removal of formamide. This is a critical component of developing a self-validating protocol.
FAQ 7: How can I confirm that the formamide has been removed?
-
Thin-Layer Chromatography (TLC): TLC is a fast, qualitative method. Formamide is extremely polar and will have a very low Rf value (it will remain at or near the baseline) in most common solvent systems (e.g., ethyl acetate/hexanes). Your less polar product will move up the plate. The disappearance of the baseline spot indicates successful removal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and quantitative method for detecting volatile impurities. It is an excellent choice for confirming the absence of formamide in your final product.[17][18][19] A polar GC column, such as a DB-WAX type, is typically used for formamide analysis.[17]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In ¹H NMR (in CDCl₃), formamide typically shows a broad singlet for the -NH₂ protons and a distinct signal for the formyl proton (-CHO). The disappearance of these characteristic peaks in the spectrum of your product is a strong indicator of its purity.
Section 5: Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and the detailed workflow for the primary purification method.
Caption: Decision workflow for purifying this compound.
Caption: Step-by-step aqueous liquid-liquid extraction workflow.
References
- 1. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formamide - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N-(1-Cyclohexenyl)formamide | C7H11NO | CID 4144151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. Cas 75-12-7,Formamide | lookchem [lookchem.com]
- 7. acs.org [acs.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct Synthesis of Enamides via Electrophilic Activation of Amides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US6541573B1 - Method for eliminating formamide from polymerizates containing n-vinyl formamide units - Google Patents [patents.google.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Child safety: a validated GC-MS method to determine formamide in EVA foam mats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Determination of Formamide in Foam Plastics by GC-MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reaction Temperature for N-(cyclohex-1-en-1-yl)formamide Synthesis
Welcome to the technical support center for the synthesis of N-(cyclohex-1-en-1-yl)formamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, experience-driven advice on optimizing reaction temperature—a critical parameter for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound from cyclohexanone and formamide?
The synthesis is a condensation reaction between a ketone (cyclohexanone) and an amide (formamide) to form an enamine. This reaction is a cornerstone of the Leuckart reaction, where formamide serves as both a reactant and a reducing agent.[1][2][3] The core of the process involves the nucleophilic attack of the formamide nitrogen on the carbonyl carbon of cyclohexanone. This is followed by a dehydration step to yield the enamine product. Temperature is the key driver for overcoming the activation energy of this multi-step process and for shifting the reaction equilibrium.
Q2: What is the recommended temperature range for this synthesis, and why is it so critical?
The optimal temperature for this reaction is typically between 120°C and 160°C.[1][2] Temperature is a double-edged sword in this synthesis:
-
Below 120°C: The rate of reaction is often impractically slow. The initial addition of formamide to the carbonyl and, more importantly, the subsequent dehydration to form the enamine, are kinetically limited at lower temperatures.
-
Above 160°C-180°C: Formamide begins to decompose at an accelerated rate.[4][5][6] This decomposition primarily yields ammonia and carbon monoxide, but can also produce hydrogen cyanide (HCN) and water at higher temperatures, especially above 200°C.[5][6][7][8] This not only consumes your reagent but also introduces impurities and potential safety hazards. Furthermore, high temperatures can promote polymerization and the formation of tar-like side products, significantly complicating purification and reducing yield.
Q3: How does temperature specifically influence the reaction equilibrium?
The formation of this compound is a reversible condensation reaction that produces water as a byproduct.
Cyclohexanone + Formamide ⇌ this compound + Water
According to Le Chatelier's principle, the removal of water from the reaction mixture will drive the equilibrium toward the product side. Higher temperatures facilitate the removal of water through distillation, especially if the reaction is set up with a Dean-Stark trap or a similar apparatus. Therefore, maintaining a temperature high enough to remove water efficiently without causing significant reagent decomposition is the central challenge of optimization.
Q4: What are the primary side reactions I should be aware of when running this synthesis at non-optimal temperatures?
-
At Excessively High Temperatures (>160°C):
-
Formamide Decomposition: As mentioned, formamide will decompose, reducing its availability for the main reaction.[4][5][6]
-
Polymerization/Tar Formation: Enamines can be reactive molecules. At high temperatures, they can undergo self-condensation or polymerization, leading to the formation of intractable, dark-colored tars.[9] This is a common failure mode for this reaction.
-
Aldol Condensation: Cyclohexanone can undergo self-condensation under harsh conditions, leading to aldol products which can further react and contribute to the mixture of impurities.
-
-
At Low Temperatures (<120°C):
-
Incomplete Reaction: The primary issue is a low conversion rate, resulting in a low yield of the desired product and recovery of unreacted starting materials.
-
Troubleshooting Guide
Problem: My reaction yielded very little or no desired product, and I recovered most of my starting cyclohexanone.
This is a classic symptom of insufficient reaction temperature or inefficient water removal.
Troubleshooting Workflow:
Caption: Workflow for diagnosing low product yield.
Detailed Explanation:
-
Verify Temperature: Do not rely solely on the heating mantle's dial setting. Use a calibrated thermometer placed directly into the reaction mixture (if safe and practical) to monitor the internal temperature. Ensure it consistently stays within the optimal 120-160°C range.
-
Ensure Water Removal: The most common method for enamine synthesis is azeotropic removal of water.[10] If you are not using a Dean-Stark trap or similar apparatus, the water produced will limit the reaction's progress by favoring the reverse reaction.
-
Check Reagents: Formamide is hygroscopic. Using formamide with significant water content will inhibit the reaction from the start. Use a freshly opened bottle or ensure it has been stored properly.
Problem: The reaction mixture turned dark brown/black and became a viscous tar.
This indicates that the reaction temperature was too high, leading to decomposition and polymerization.
Corrective Actions:
-
Reduce Temperature Immediately: If you observe rapid darkening, reduce the heat source. It may be possible to salvage some product if caught early, but typically this indicates a failed reaction.
-
Refine Temperature Control: For subsequent attempts, reduce your target temperature by 10-15°C. For example, if you ran the reaction at 160°C, try again at 145-150°C.
-
Consider a Solvent: While often run neat, using a high-boiling, inert solvent like xylene or toluene can help moderate the temperature and prevent localized overheating. The solvent can also aid in the azeotropic removal of water.
Problem: The product was isolated, but it is impure and difficult to purify.
This can result from a temperature that is slightly too high, generating side products without full-on tar formation.
Purification Strategy:
-
Vacuum Distillation: this compound is a high-boiling liquid. Purification via vacuum distillation is often the most effective method. A temperature that is too high during the reaction will create side products with boiling points close to your product, making distillation challenging.
-
Column Chromatography: If distillation fails, column chromatography on silica gel can be an alternative, though it can be laborious for larger scales. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Optimize for Purity: The best solution is to re-run the reaction at a more controlled and slightly lower temperature to prevent the formation of these impurities in the first place.
Experimental Protocols & Data
Protocol 1: Temperature Optimization Study
To determine the ideal temperature for your specific setup, it is highly recommended to run a small-scale optimization study.
Methodology:
-
Set up four identical small-scale reaction vessels (e.g., 25 mL round-bottom flasks), each equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
To each flask, add cyclohexanone (1.0 equiv) and formamide (2.0-3.0 equiv).
-
Place each flask in a pre-heated sand bath or heating block set to a specific target temperature: 120°C, 135°C, 150°C, and 165°C.
-
Allow the reactions to proceed for a set amount of time (e.g., 4 hours).
-
After cooling, work up each reaction identically (e.g., dilute with dichloromethane, wash with brine, dry over Na₂SO₄).
-
Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion percentage and relative purity.
Expected Outcome Data:
| Reaction Temp. (°C) | Conversion (%) | Crude Purity (by GC) | Observations |
| 120 | 45% | ~90% | Very slow reaction, mostly starting material remains. |
| 135 | 85% | ~95% | Good conversion, clean reaction mixture. |
| 150 | >95% | ~92% | Excellent conversion, slight yellowing of the mixture. |
| 165 | >98% | ~70% | Rapid reaction, significant darkening and side product formation. |
This data clearly indicates that for this hypothetical setup, a temperature between 135°C and 150°C provides the best balance of high conversion and good purity.
Diagram: Reaction Mechanism & Temperature Influence
The following diagram illustrates the key steps in the formation of the enamine and highlights where temperature plays a critical role.
Caption: Key steps and temperature-dependent side reactions.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Formamide - Sciencemadness Wiki [sciencemadness.org]
- 5. Formamide - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assets.cambridge.org [assets.cambridge.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Preventing isomerization of N-(cyclohex-1-en-1-yl)formamide during storage
Welcome to the dedicated technical support guide for N-(cyclohex-1-en-1-yl)formamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this valuable synthetic intermediate. Our goal is to provide you with the expertise and practical solutions necessary to ensure the stability and integrity of your compound.
Introduction: The Challenge of Enamide Stability
This compound is an enamide, a class of compounds known for their utility in organic synthesis. However, the inherent electronic nature of the enamide functional group also predisposes it to several instability pathways, primarily isomerization. This guide will provide a structured approach to troubleshooting and preventing these issues, ensuring the reliability of your experimental outcomes.
Part 1: Troubleshooting Guide - Quick Solutions
This section is formatted as a rapid, issue-and-solution guide for problems you may be actively facing in the laboratory.
Q1: I've observed a new, unexpected peak in the 1H NMR spectrum of my stored this compound. What is it?
A1: You are likely observing an isomer of your starting material. This compound has two primary isomerization pathways:
-
Imine-Enamine Tautomerism: The enamide can tautomerize to its corresponding imine form, N-(cyclohexylidene)formamide. This is an equilibrium process that can be catalyzed by acidic or basic residues.[1][2]
-
Cis/Trans Amide Isomerism: The partial double-bond character of the C-N bond in the formamide group restricts rotation, leading to the existence of cis and trans rotamers.[3][4] Changes in solvent or temperature can alter the equilibrium ratio of these isomers.
Troubleshooting Steps:
-
Re-dissolve a fresh sample: Analyze a freshly prepared solution of a new sample of this compound to confirm the identity of the main isomer.
-
Spike your sample: If you have a confirmed standard of the imine tautomer, spike your sample to see if the new peak increases in intensity.
-
Variable Temperature NMR: Acquire 1H NMR spectra at different temperatures. A change in the ratio of the peaks suggests a thermodynamic equilibrium between isomers.[5]
Q2: My HPLC chromatogram shows a drifting peak or the appearance of a new peak over a sequence of injections. What's happening?
A2: This suggests on-column isomerization or degradation. The stationary phase or the mobile phase may be contributing to the instability of your compound.
Troubleshooting Steps:
-
Assess Mobile Phase pH: If your mobile phase contains an acidic modifier (e.g., formic or trifluoroacetic acid), this can catalyze the hydrolysis of the enamide to cyclohexanone and formamide, or promote tautomerization.[6] Consider using a buffered mobile phase at a neutral pH if compatible with your chromatography.
-
Check for Active Sites on the Column: Residual acidic silanol groups on a silica-based column can also promote degradation. Use a column with end-capping or switch to a different stationary phase chemistry.
-
Lower the Column Temperature: Isomerization and hydrolysis are often accelerated by heat. Running the separation at a lower temperature may mitigate the issue.
Q3: The appearance of my solid this compound has changed from a white powder to a yellowish or brownish solid. Is it still usable?
A3: A change in color is a strong indicator of degradation. This could be due to oxidation or the formation of polymeric byproducts. The material is likely no longer pure and its use could lead to inconsistent experimental results.
Immediate Actions:
-
Analytical Re-evaluation: Before use, you must re-analyze the material by HPLC, NMR, and/or LC-MS to determine its purity and identify the nature of the impurities.
-
Purification: If the material is valuable and the degradation is minor, consider re-purification (e.g., recrystallization or column chromatography), followed by rigorous analytical characterization.
-
Review Storage Conditions: This is a critical sign that your current storage protocol is insufficient. Refer to the detailed storage guidelines in Part 2 of this document.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Explanations
This section provides a deeper understanding of the chemical principles governing the stability of this compound.
Understanding the Isomerization Pathways
Q4: What is the most likely isomerization pathway for this compound?
A4: Both imine-enamine tautomerism and cis/trans amide isomerism are plausible and may occur concurrently.
-
Imine-Enamine Tautomerism: This is a classic equilibrium for enamines and their derivatives.[1][2] The presence of trace acid or base can catalyze the proton transfer required for this transformation. The imine tautomer, N-(cyclohexylidene)formamide, is a potential impurity that can form during storage.
-
Cis/Trans Amide Isomerism: Due to the resonance in the amide bond, rotation is restricted, leading to two distinct planar conformations (rotamers).[3] The energy barrier between these isomers is typically high enough to allow for their observation by NMR at room temperature.[4] The ratio of these isomers can be influenced by solvent polarity and temperature.[5]
Diagram: Isomerization Pathways of this compound
Caption: Potential isomerization pathways for this compound.
Factors Influencing Stability and Degradation
Q5: What are the key factors that can cause the isomerization or degradation of my compound during storage?
A5: Several factors can compromise the stability of this compound. These are often synergistic.
| Factor | Mechanism of Degradation | Prevention Strategy |
| Moisture | Hydrolysis of the enamide to cyclohexanone and formamide. Protic solvents can also facilitate proton transfer for tautomerization.[7][8][9] | Store in a desiccator or under a dry inert atmosphere. Use anhydrous solvents for preparing solutions. |
| Acid/Base | Catalyzes both hydrolysis and imine-enamine tautomerization.[6][10][11] Residual catalysts from synthesis are a common cause. | Ensure the final product is purified to remove any acidic or basic residues. Store in neutral, non-reactive containers (e.g., borosilicate glass). |
| Oxygen | The double bond and the allylic positions on the cyclohexene ring are susceptible to oxidation, leading to a variety of degradation products. | Store under an inert atmosphere (e.g., argon or nitrogen).[1][12][13] Use degassed solvents for solutions. |
| Light | Photochemical energy can promote isomerization and other radical-based degradation pathways.[14] | Store in amber vials or protect from light by wrapping the container in aluminum foil. |
| Heat | Increased temperature accelerates the rate of all degradation pathways, including isomerization and hydrolysis. | Store at reduced temperatures. For long-term storage, -20°C is recommended. |
Recommended Storage Protocols
Q6: What is the definitive protocol for the long-term storage of this compound?
A6: For optimal stability, a multi-faceted approach is required.
For Solid Material:
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap to prevent moisture ingress and light exposure.[15]
-
Atmosphere: Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen to displace air and moisture.[1][12][13]
-
Temperature: For long-term storage (months to years), store the vial at -20°C.
-
Location: Place the vial inside a desiccator within the freezer to provide an additional layer of protection against moisture, especially during temperature fluctuations.
For Solutions:
-
Solvent Choice: Use anhydrous, aprotic solvents (e.g., THF, Dioxane, DCM) if the experimental procedure allows.[4][9][16] Protic solvents can facilitate isomerization.
-
Preparation: Prepare solutions fresh whenever possible. If a stock solution must be stored, prepare it using degassed anhydrous solvent and store it under an inert atmosphere.
-
Storage: Store stock solutions at -20°C in sealed, light-protected containers. Aliquot the solution to avoid repeated freeze-thaw cycles.
Part 3: Analytical Monitoring & Experimental Protocols
A robust analytical plan is crucial for ensuring the integrity of your material.
Protocol 1: Monitoring Stability by 1H NMR Spectroscopy
Objective: To detect and quantify the presence of isomers in a sample of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a deuterated aprotic solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. Aprotic solvents are preferred to minimize solvent-induced isomerization.
-
Analysis:
-
Identify Key Signals: The spectrum of pure this compound will show characteristic signals for the formyl proton (CHO), the vinylic proton (C=CH), and the protons on the cyclohexene ring. Due to cis/trans isomerism of the amide bond, you may already see two sets of signals for the formyl and NH protons.[3][19]
-
Look for Isomer Peaks:
-
Imine Tautomer: The formation of the imine tautomer will result in the disappearance of the vinylic proton signal and the appearance of new signals corresponding to the protons alpha to the imine carbon.
-
Cis/Trans Isomers: Carefully integrate the distinct formyl proton signals. The ratio of these integrals will give you the ratio of the cis and trans rotamers.[19]
-
-
-
Quantification: The percentage of each isomer can be calculated from the integration of their unique, well-resolved signals.
Diagram: Workflow for Investigating Suspected Isomerization
Caption: Decision workflow for identifying the source of unexpected peaks.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential isomers and degradation products.
Starting Point for Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (Note: this can potentially cause on-column degradation, but is often necessary for good peak shape and MS compatibility).
-
B: Acetonitrile or Methanol.
-
-
Gradient: A linear gradient from 5-95% B over 20 minutes.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 220-280 nm).
-
Column Temperature: Start at 25-30°C.
Method Validation (Forced Degradation Study):
To ensure your method is "stability-indicating," you must perform a forced degradation study.[20][21] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
-
Prepare Samples: Prepare solutions of this compound.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.
-
Oxidation: Add 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat a solution at 80°C.
-
Photolytic Stress: Expose a solution to UV light.
-
-
Analyze: Analyze all stressed samples by your HPLC method. A successful stability-indicating method will show baseline separation between the parent peak and all major degradation peaks.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. (54a) Kinetics and Mechanism of N-Substituted Amide Hydrolysis in High-Temperature Water | AIChE [proceedings.aiche.org]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sciencebuddies.org [sciencebuddies.org]
- 13. researchgate.net [researchgate.net]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. ossila.com [ossila.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-(cyclohex-1-en-1-yl)formamide
Welcome to the technical support guide for the synthesis of N-(cyclohex-1-en-1-yl)formamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol for researchers, scientists, and professionals in drug development. Our goal is to equip you with the insights needed to navigate the challenges of this synthesis and achieve reliable, high-quality results.
Introduction: The Chemistry of Enamide Synthesis
This compound is an enamide, a class of compounds that are valuable synthetic intermediates.[1] Unlike the more reactive enamines, enamides possess an electron-withdrawing group on the nitrogen atom, which increases their stability and makes them easier to handle and purify in a laboratory setting.[2] They serve as versatile building blocks in a variety of chemical transformations, including cycloadditions and C-C bond-forming reactions.[2][3]
The most direct conceptual route to this compound is the acid-catalyzed condensation of cyclohexanone with formamide. This reaction, while straightforward in principle, is an equilibrium process and can be plagued by issues such as low conversion, side-product formation, and purification difficulties. This guide will focus on troubleshooting this specific synthetic approach.
Proposed Reaction Mechanism
The synthesis proceeds through a nucleophilic addition of formamide to the protonated carbonyl of cyclohexanone, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration leads to the formation of the enamide product.
References
Validation & Comparative
A Senior Application Scientist's Guide to Amide vs. Enamide Reactivity: N-cyclohexylformamide and N-(cyclohex-1-en-1-yl)formamide
Welcome to a detailed comparative analysis of two structurally related yet distinctively reactive molecules: N-cyclohexylformamide, a classic secondary amide, and N-(cyclohex-1-en-1-yl)formamide, its unsaturated enamide counterpart. This guide is designed for researchers, scientists, and professionals in drug development who leverage the nuanced reactivity of amide-based scaffolds. We will dissect the electronic and structural features that govern their chemical behavior, supported by experimental data and validated protocols, to provide a clear framework for their strategic application in synthesis.
Introduction: The Decisive Role of a Double Bond
At first glance, the two compounds differ by only one double bond. However, this single structural alteration creates a profound divergence in their electronic landscapes and, consequently, their chemical reactivity.
-
N-cyclohexylformamide is a saturated secondary amide. Its chemistry is dominated by the resonance between the nitrogen lone pair and the carbonyl group. This delocalization imparts significant stability to the amide bond, rendering the carbonyl carbon less electrophilic than that of a ketone and the nitrogen atom non-basic.[1]
-
This compound is an enamide. Here, the nitrogen lone pair is part of an extended π-system, delocalizing over the nitrogen, the carbonyl group, and the adjacent carbon-carbon double bond. This vinylogous amide system redistributes electron density in a way that fundamentally alters its reactive profile. While sharing some characteristics with simple amides, its reactivity is more akin to that of an electron-rich enamine, albeit tempered by the electron-withdrawing formyl group.[2][3]
The core of their differing reactivity stems from the distinct electronic nature of the nitrogen lone pair, as illustrated by their respective resonance contributors.
Caption: Resonance contributors for both amide structures.
Physical and Chemical Properties: A Snapshot
A summary of the fundamental properties of each compound provides a baseline for understanding their behavior.
| Property | This compound | N-cyclohexylformamide |
| Molecular Formula | C₇H₁₁NO[4] | C₇H₁₃NO[5][6][7][8] |
| Molecular Weight | 125.17 g/mol [4] | 127.18 g/mol [5][6][8][9] |
| Appearance | Data not widely available | White crystalline low-melting solid[5][7][10] |
| Melting Point | Not specified | 36-41 °C[5][7][8] |
| Boiling Point | Not specified | ~266.7 °C at 760 mmHg[8] |
| Key Structural Feature | Enamide (C=C-N-C=O) | Saturated Amide (C-C-N-C=O) |
| Primary Nucleophilic Site | β-carbon of the double bond | Carbonyl Oxygen |
| Primary Electrophilic Site | Carbonyl Carbon | Carbonyl Carbon |
A Head-to-Head Comparison of Chemical Reactivity
The divergent reactivity of these two molecules is best understood by comparing their behavior in key chemical transformations. The presence of the electron-rich C=C bond in the enamide opens up reaction pathways that are completely inaccessible to the saturated amide.
Caption: Divergent reactivity pathways of the enamide vs. the saturated amide.
A. Electrophilic Reactions
This is the area of greatest contrast.
-
N-cyclohexylformamide: The saturated alkyl ring and the deactivated amide group are inert to common electrophiles like halogens or mild acids at room temperature. Protonation occurs reversibly on the carbonyl oxygen under strong acidic conditions.
-
This compound: The β-carbon of the double bond is highly nucleophilic. It readily undergoes electrophilic addition. For example, reaction with an acid (H⁺) protonates the β-carbon to form a stable N-acyliminium ion intermediate, which can be trapped by nucleophiles. This reactivity is central to the synthetic utility of enamides.[3]
B. Hydrolysis
Amides are famously stable to hydrolysis, a property essential for the stability of proteins.[1] However, the conditions required and the initial steps of the mechanism differ.
-
N-cyclohexylformamide: Hydrolysis requires harsh conditions, such as prolonged heating with strong aqueous acid or base.[11][12][13][14][15] Under acidic conditions, the mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
-
This compound: While more stable than enamines, enamides can be hydrolyzed under acidic conditions.[2] The reaction likely proceeds via protonation at the β-carbon, forming an iminium ion which is more susceptible to hydrolysis than the starting enamide, ultimately yielding cyclohexanone.
C. Reduction
The choice of reducing agent leads to different outcomes.
-
N-cyclohexylformamide: Requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the carbonyl group to a methylene group (CH₂), yielding N-methylcyclohexylamine.[16][17][18][19]
-
This compound: Offers selective reduction possibilities.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This will selectively reduce the C=C double bond to afford the saturated N-cyclohexylformamide.[20]
-
Hydride Reduction (e.g., LiAlH₄): This will primarily reduce the formyl group to a methyl group, yielding N-methyl-N-(cyclohex-1-en-1-yl)amine.
-
Experimental Protocols & Synthesis
Trustworthy protocols are the foundation of reproducible science. Below are validated, step-by-step methods for the synthesis of both compounds and a comparative experiment.
Protocol 1: Synthesis of N-cyclohexylformamide
This procedure is a classic, high-yielding N-formylation that leverages the direct reaction between an amine and formic acid.[21]
Reaction: Cyclohexylamine + Formic Acid → N-cyclohexylformamide + H₂O
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine (1.0 equiv).
-
Slowly add formic acid (1.1 equiv) to the flask while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to 60-80°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved via distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of this compound
The synthesis of enamides from their saturated amide precursors is a modern synthetic challenge. This protocol utilizes an electrophilic activation strategy for amide dehydrogenation, a method developed by the Maulide group.[22][23]
Reaction: N-cyclohexylformamide --(1. LiHMDS, 2. Tf₂O)--> this compound
Methodology (Strictly Anhydrous Conditions Required):
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of N-cyclohexylformamide (1.0 equiv) in anhydrous diethyl ether.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add lithium hexamethyldisilazide (LiHMDS, 1 M in THF, 4.8 equiv) dropwise. Stir the resulting mixture for 10 minutes at -78°C.
-
Add triflic anhydride (Tf₂O, 2.4 equiv) dropwise with vigorous stirring. A color change may be observed.
-
Continue stirring the reaction at -78°C for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Comparative Experiment - Reactivity with Bromine
This experiment provides a stark visual and analytical contrast in reactivity.
Objective: To demonstrate the susceptibility of the enamide's C=C bond to electrophilic addition, and the inertness of the saturated amide.
Methodology:
-
Prepare two separate solutions:
-
Solution A: Dissolve N-cyclohexylformamide (100 mg) in 5 mL of dichloromethane.
-
Solution B: Dissolve this compound (100 mg) in 5 mL of dichloromethane.
-
-
Prepare a solution of bromine (Br₂) in dichloromethane (e.g., 1 M).
-
To each solution (A and B), add the bromine solution dropwise at room temperature with stirring.
-
Observation:
-
Solution A (Amide): The characteristic reddish-brown color of bromine will persist, indicating no reaction.
-
Solution B (Enamide): The bromine color will disappear rapidly upon addition as it is consumed in an electrophilic addition reaction across the double bond.
-
-
Analysis: Aliquots can be taken from each reaction mixture and analyzed by TLC or LC-MS to confirm the consumption of the enamide starting material and the formation of a new, higher molecular weight dibromo-adduct, while the saturated amide remains unchanged.
Conclusion: Strategic Implications for Synthesis
The choice between N-cyclohexylformamide and this compound is a strategic one, dictated by the desired synthetic outcome.
-
N-cyclohexylformamide serves as a robust, stable building block. Its reactivity is confined to the amide carbonyl, requiring potent reagents for transformation. It is ideal when the cyclohexylformamido moiety is intended to be a stable, passive component of a larger molecule or a precursor to a secondary amine via harsh reduction.
-
This compound is a versatile and dynamic intermediate. Its dual reactivity allows it to function as a nucleophile at the β-carbon, enabling the construction of complex α-functionalized cyclohexanone derivatives or related heterocyclic systems. It offers a gateway to diverse molecular architectures that are inaccessible from its saturated counterpart.
Understanding these fundamental differences in reactivity is paramount for the modern synthetic chemist. By appreciating the subtle influence of a single double bond, researchers can unlock new synthetic pathways and design more efficient and innovative routes to complex target molecules.
References
- 1. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(1-Cyclohexenyl)formamide | C7H11NO | CID 4144151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-CYCLOHEXYLFORMAMIDE | 766-93-8 [chemicalbook.com]
- 6. Formamide, N-cyclohexyl- (CAS 766-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. N-CYCLOHEXYLFORMAMIDE CAS#: 766-93-8 [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. N-Cyclohexylformamide 99 766-93-8 [sigmaaldrich.com]
- 10. Cas 766-93-8,N-CYCLOHEXYLFORMAMIDE | lookchem [lookchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. byjus.com [byjus.com]
- 13. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Amide reduction - Wikipedia [en.wikipedia.org]
- 18. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Reduction of enamines [organic-chemistry.org]
- 21. N-Cyclohexylformamide | 766-93-8 | Benchchem [benchchem.com]
- 22. Direct Synthesis of Enamides via Electrophilic Activation of Amides [organic-chemistry.org]
- 23. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of N-(cyclohex-1-en-1-yl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-(cyclohex-1-en-1-yl)formamide
This compound, an enamide derived from cyclohexanone, is a molecule of significant interest due to the synthetic utility of the enamide functional group. This moiety can participate in a variety of chemical transformations, including cycloadditions, electrophilic additions, and as a precursor to enamines and imines. The strategic placement of the formyl group on the nitrogen atom modulates the nucleophilicity of the double bond, offering a unique reactivity profile compared to simple enamines.
This guide will focus on the most direct and historically significant synthetic approach to this molecule: the reaction of cyclohexanone with formamide, a variant of the Leuckart reaction. We will also explore a plausible, though less documented, two-step alternative involving the formylation of a pre-formed enamine.
Route 1: Direct Condensation of Cyclohexanone and Formamide (Leuckart-Type Reaction)
The most direct approach to this compound involves the reaction of cyclohexanone with formamide at elevated temperatures. This transformation is a manifestation of the Leuckart reaction, a classical method for the reductive amination of carbonyl compounds.[1][2] In this specific application, the reaction is controlled to favor the formation of the enamide intermediate, rather than proceeding to the fully reduced saturated amine.
Mechanistic Insights
The reaction is believed to proceed through the initial formation of a carbinolamine intermediate from the nucleophilic attack of formamide on the carbonyl carbon of cyclohexanone. Subsequent acid-catalyzed dehydration can lead to the formation of an enamine, which exists in equilibrium with its tautomer, the desired enamide. The high temperatures employed in the Leuckart reaction are necessary to drive the dehydration and subsequent transformations.[1][2] It is crucial to control the reaction conditions to prevent over-reduction to N-cyclohexylformamide.
DOT Script for the Leuckart-Type Reaction Pathway
Caption: Proposed pathway for the formation of this compound via a Leuckart-type reaction.
Experimental Protocol: Leuckart-Type Synthesis
The following protocol is a representative procedure for the synthesis of this compound via the direct reaction of cyclohexanone and formamide.
Materials:
-
Cyclohexanone
-
Formamide
-
Toluene (or other suitable azeotroping agent)
-
Dean-Stark apparatus
-
Standard glassware for reflux and distillation
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq) and a molar excess of formamide (typically 2-4 eq).
-
Add toluene as a solvent to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Continue heating until the theoretical amount of water has been collected or the reaction ceases to progress as monitored by an appropriate technique (e.g., TLC, GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by fractional distillation under reduced pressure. The excess formamide and toluene will distill first, followed by the desired enamide product.
-
Characterize the product by standard analytical methods (NMR, IR, MS).
Performance and Considerations
The direct condensation method is attractive due to its operational simplicity and the use of readily available and inexpensive starting materials. However, a significant drawback is the requirement for high reaction temperatures, which can lead to the formation of byproducts and decomposition.[2] Yields can be variable and are highly dependent on the specific reaction conditions, including the molar ratio of reactants and the efficiency of water removal.
Route 2: Two-Step Synthesis via Enamine Formation and Formylation
An alternative, more controlled approach to this compound involves a two-step sequence: the initial formation of a stable enamine from cyclohexanone and a secondary amine, followed by a separate formylation step. This method offers the potential for milder reaction conditions and greater control over the final product.
Step 1: Enamine Synthesis
The formation of enamines from ketones and secondary amines is a well-established and high-yielding reaction.[3] Commonly used secondary amines include pyrrolidine, piperidine, and morpholine. The reaction is typically acid-catalyzed and driven to completion by the removal of water.
Step 2: Enamine Formylation
The resulting enamine is an electron-rich alkene and can be formylated using a suitable reagent. A plausible method for this transformation is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically generated in situ from a substituted formamide like DMF and an activating agent such as phosphorus oxychloride or oxalyl chloride).[4][5][6] The Vilsmeier reagent is a mild electrophile that can effectively formylate electron-rich double bonds.
DOT Script for the Two-Step Enamine Route
Caption: Two-step synthesis of this compound via an enamine intermediate.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Representative Enamine)
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Combine cyclohexanone (1.0 eq), pyrrolidine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux and collect the water azeotropically.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude enamine is often of sufficient purity for the next step, or it can be purified by vacuum distillation.
Step 2: Formylation of 1-(Cyclohex-1-en-1-yl)pyrrolidine
Materials:
-
1-(Cyclohex-1-en-1-yl)pyrrolidine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Aqueous workup reagents (e.g., sodium bicarbonate solution)
Procedure:
-
In a flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.0 eq) to a cooled solution of DMF (1.0 eq) in an anhydrous solvent.
-
To this reagent, add the enamine (1.0 eq) solution dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by carefully adding it to a cold aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Performance and Considerations
The two-step approach offers the advantage of milder reaction conditions for the formylation step compared to the high temperatures of the Leuckart-type reaction. This can lead to a cleaner reaction profile with fewer byproducts. However, this route is longer, involving an additional synthetic step and purification of the intermediate enamine. The use of phosphorus oxychloride and other reagents in the Vilsmeier-Haack reaction requires careful handling due to their reactivity and corrosive nature.
Comparison of Synthetic Routes
| Parameter | Route 1: Leuckart-Type Reaction | Route 2: Two-Step Enamine Route |
| Starting Materials | Cyclohexanone, Formamide | Cyclohexanone, Secondary Amine, Formylating Agent (e.g., DMF/POCl₃) |
| Number of Steps | 1 | 2 |
| Reaction Conditions | High temperature (typically >150 °C) | Milder conditions for formylation (often 0 °C to room temperature) |
| Reagent Handling | Relatively simple | Requires handling of moisture-sensitive and corrosive reagents (e.g., POCl₃) |
| Control & Selectivity | Lower; risk of over-reduction and side reactions | Higher; stepwise approach allows for better control |
| Yield | Variable, often moderate | Potentially higher overall yield due to cleaner reactions |
| Scalability | Potentially challenging due to high temperatures | More amenable to scale-up with appropriate engineering controls |
Conclusion
Both the direct Leuckart-type reaction and the two-step enamine formylation route present viable pathways to this compound. The choice between these methods will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product.
-
The Leuckart-type reaction is a more direct and atom-economical approach, but the harsh conditions may limit its applicability and yield.
-
The two-step enamine route offers greater control and potentially higher purity, albeit at the cost of an additional synthetic step and the use of more hazardous reagents.
For exploratory, small-scale syntheses where simplicity is paramount, the Leuckart-type reaction may be a suitable starting point. For larger-scale preparations or when high purity is critical, the two-step enamine formylation route, despite its increased complexity, is likely to be the more robust and reliable method. Further optimization of either route could lead to improved efficiency and is an area ripe for further investigation.
References
A Multi-faceted Spectroscopic Approach for the Unambiguous Structural Confirmation of N-(cyclohex-1-en-1-yl)formamide
Introduction: The Analytical Challenge of a Bifunctional Molecule
N-(cyclohex-1-en-1-yl)formamide is a molecule of significant interest, embodying the structural characteristics of both a secondary amide and an enamine. This dual functionality presents a unique analytical challenge. The enamine moiety (a nitrogen atom attached to a double bond) is a versatile synthetic intermediate, yet it is prone to hydrolysis and tautomerization.[1][2] The secondary amide linkage is fundamental to peptide chemistry and materials science, with its spectroscopic signature heavily influenced by hydrogen bonding and resonance.[3]
Therefore, unambiguous structural confirmation is not merely an academic exercise; it is a critical prerequisite for its application in research and development. Relying on a single analytical technique is insufficient, as it may lead to ambiguous interpretations. This guide presents a comprehensive, multi-technique spectroscopic workflow, demonstrating how data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically integrated to provide irrefutable evidence for the structure of this compound. We will explore the causality behind experimental choices and illustrate how this self-validating system of cross-verification ensures the highest degree of scientific integrity.
The Integrated Analytical Workflow
A robust analytical strategy relies on the convergence of evidence from orthogonal techniques. Each method interrogates the molecule from a different perspective, and when combined, they provide a complete and validated structural picture. The workflow described herein is designed to systematically deconstruct the molecule's features, from its fundamental functional groups to its precise atomic connectivity.
Caption: Overall workflow for structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy serves as our initial, rapid screening tool. Its primary strength lies in the definitive identification of key functional groups by detecting their characteristic vibrational frequencies. For this compound, we are looking for the signatures of a secondary amide and an alkene. We choose Attenuated Total Reflectance (ATR) FTIR for this analysis due to its minimal sample preparation and high reproducibility.
Experimental Protocol: ATR-FTIR
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation: A small amount (1-2 mg) of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.
-
Rationale: This solvent-free method prevents interference from solvent absorption bands and provides a clean spectrum of the analyte in its solid state.
Data Interpretation and Comparison
The IR spectrum provides the first layer of evidence, confirming the presence of the core structural motifs.
| Expected Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment | Rationale & Causality |
| ~3300 (sharp, medium) | N-H Stretch | Secondary Amide | Secondary amides exhibit a single N-H stretching band, typically sharper and weaker than the broad O-H bands of alcohols.[4][5] |
| ~1670 (strong) | C=O Stretch (Amide I) | Conjugated Amide | The carbonyl frequency is lower than that of a typical saturated amide (~1695 cm⁻¹) due to resonance delocalization with both the nitrogen lone pair and the C=C double bond, which imparts more single-bond character to the C=O bond.[6] |
| ~1645 (medium) | C=C Stretch | Enamine | This absorption confirms the presence of the carbon-carbon double bond within the cyclohexene ring. Its proximity to the Amide I band may cause peak overlap.[7] |
| ~1540 (strong) | N-H Bend (Amide II) | Secondary Amide | This band, arising from a combination of N-H in-plane bending and C-N stretching, is highly characteristic of secondary amides and is a crucial piece of corroborating evidence.[3] |
Trustworthiness: The simultaneous observation of the N-H stretch, the conjugated Amide I band, and the distinctive Amide II band provides a highly reliable fingerprint for the secondary enamide structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While IR confirms what groups are present, NMR spectroscopy reveals how they are connected. It is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework through chemical shifts, signal multiplicities (splitting patterns), and integration.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment to identify all unique proton environments.
-
¹³C NMR: Standard carbon experiment (proton-decoupled) to identify all unique carbon environments.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear, confirming its identity.[8]
-
-
Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a minimal proton signal. A higher field spectrometer (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexene ring protons.
Expected Data & Interpretation
¹H NMR Spectroscopic Data Summary
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Formyl (H-c) | ~8.1 | Singlet | 1H | The aldehyde-like proton is highly deshielded by the adjacent carbonyl group. |
| Amide (N-H) | ~7.0 (broad) | Singlet | 1H | Chemical shift is variable due to hydrogen bonding. Signal disappears upon D₂O exchange.[4] |
| Vinyl (H-v) | ~5.8 | Triplet | 1H | Deshielded by the double bond and nitrogen. Appears as a triplet due to coupling with the two adjacent allylic protons. |
| Allylic (H-a) | ~2.1 | Multiplet | 2H | Protons adjacent to the double bond. |
| Cyclohexene (H-r) | ~1.6 - 2.0 | Multiplets | 6H | Remaining aliphatic protons of the cyclohexene ring. |
¹³C NMR Spectroscopic Data Summary
| Carbon Assignment | Expected δ (ppm) | Rationale |
| Carbonyl (C=O) | ~162 | Typical chemical shift for a formamide carbonyl carbon.[9] |
| C1 (N-C =C) | ~135 | The carbon atom of the double bond attached to the nitrogen is deshielded. |
| C2 (C =C-H) | ~105 | The vinyl carbon is shielded relative to C1 due to the resonance effect from the nitrogen atom. |
| Cyclohexene Carbons | ~20 - 30 | Aliphatic carbons of the cyclohexene ring.[10] |
Trustworthiness: The distinct chemical shifts of the two olefinic carbons (C1 and C2) and the splitting pattern of the vinyl proton (H-v) are particularly diagnostic. This data, when combined, provides an unambiguous map of the enamide core and the substitution pattern on the cyclohexene ring.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Experience: Mass spectrometry provides two vital pieces of information: the exact molecular weight and, by extension, the molecular formula, and the fragmentation pattern, which offers clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is the preferred method for formula confirmation due to its high accuracy.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Rationale: ESI is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11] This is ideal for determining the molecular weight. HRMS can measure mass to within a few parts per million (ppm), allowing for the confident assignment of a unique elemental composition.
Data Interpretation and Comparison
-
Molecular Formula: C₇H₁₁NO[12]
-
Monoisotopic Mass: 125.0841 g/mol
-
Expected HRMS Result: The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₇H₁₂NO]⁺: 126.0913
-
An observed m/z value within 5 ppm of the calculated value (e.g., 126.0910) confirms the molecular formula C₇H₁₁NO.
-
-
Fragmentation Analysis (via MS/MS or EI): While ESI is soft, fragmentation can be induced (MS/MS) to gain further structural insight. A common fragmentation pathway for amides is the cleavage of the amide bond.
-
Fragment 1: Loss of the formyl radical (•CHO, 29 Da) from the molecular ion (m/z 125) would yield a fragment at m/z 96 , corresponding to the cyclohexenylamine cation.
-
Fragment 2: A Retro-Diels-Alder reaction of the cyclohexene ring is another possibility, though less common for the molecular ion itself.
-
Trustworthiness: Obtaining an accurate mass measurement that matches the theoretical mass of the protonated molecule provides definitive proof of the elemental composition, ruling out isomers with different formulas and lending significant weight to the proposed structure.
Conclusion: A Triangulation of Evidence
The unambiguous structural confirmation of this compound is achieved not by any single piece of data, but by the logical convergence of all spectroscopic evidence. This self-validating system is crucial for ensuring scientific rigor.
Caption: Logical convergence of data for structural confirmation.
-
IR spectroscopy confirms the presence of the required secondary amide and alkene functional groups.
-
Mass spectrometry provides the exact molecular formula, constraining all possible structures to the composition C₇H₁₁NO.
-
NMR spectroscopy provides the final, definitive proof by elucidating the precise arrangement and connectivity of every atom in the carbon-hydrogen skeleton, perfectly matching the proposed structure of this compound.
By following this integrated workflow, researchers, scientists, and drug development professionals can ensure the identity and purity of their compounds with the highest level of confidence, forming a solid foundation for subsequent research and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enamine - Wikipedia [en.wikipedia.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(1-Cyclohexenyl)formamide | C7H11NO | CID 4144151 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclohexyl-N-Acylhydrazone Analogs in Preclinical Models of Pain and Inflammation
In the landscape of drug discovery, the quest for novel analgesic and anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. The N-acylhydrazone (NAH) scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This guide presents a comparative study of a series of N-(cyclohex-1-en-1-yl)formamide analogs, specifically focusing on cyclohexyl-N-acylhydrazone derivatives, which have been systematically evaluated for their analgesic and anti-inflammatory properties in established preclinical models.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the structure-activity relationships (SAR) within this chemical series, detailed experimental protocols for the biological assays employed, and insights into their potential mechanisms of action.
The Cyclohexyl-N-Acylhydrazone Scaffold: A Platform for Therapeutic Innovation
The core structure of the evaluated compounds is the cyclohexyl-N-acylhydrazone moiety. This series of analogs was rationally designed based on molecular modifications of a previously identified bioactive prototype, LASSBio-294.[2] The fundamental scaffold consists of a cyclohexyl ring connected to an N-acylhydrazone linker, which in turn is substituted with various aromatic and heteroaromatic groups. The rationale behind this design is to explore the impact of conformational restriction and the electronic and steric properties of the substituents on the biological activity.
The general synthesis of these analogs involves a two- to three-step linear process.[2] It begins with the functional group interconversion of starting materials, followed by the acid-catalyzed condensation of hydrazide intermediates with a selection of aldehydes.[2][3] This synthetic strategy allows for the systematic introduction of diverse chemical functionalities, enabling a thorough investigation of the structure-activity landscape.
Comparative Biological Evaluation: Unveiling Structure-Activity Relationships
The analgesic and anti-inflammatory potential of the cyclohexyl-N-acylhydrazone analogs was assessed using a battery of well-validated in vivo pharmacological assays. The comparative data from these studies provide crucial insights into the structural requirements for optimal activity.
Anti-inflammatory Activity: Carrageenan-Induced Peritonitis Model
The carrageenan-induced peritonitis model in mice is a classic assay to evaluate the anti-inflammatory effects of novel compounds.[4][5] Carrageenan, when injected into the peritoneal cavity, elicits an acute inflammatory response characterized by the recruitment of leukocytes, primarily neutrophils.[6] The efficacy of the test compounds is determined by their ability to inhibit this cellular infiltration.
Table 1: Comparative Anti-inflammatory Activity of Cyclohexyl-N-Acylhydrazone Analogs in the Carrageenan-Induced Peritonitis Model
| Compound ID | R Group (Ar) | % Inhibition of Leukocyte Migration (at 100 µmol/kg, p.o.) |
| 9 | 2-thienyl (cyclohexenyl) | 45.2 ± 5.1 |
| 10 | 2-thienyl | 55.3 ± 4.8 |
| 11 | 1H-imidazol-2-yl | 38.7 ± 6.2 |
| 12 | 1H-imidazol-5-yl | 42.1 ± 5.9 |
| 13 | 4-pyridinyl | 62.8 ± 3.5 |
| 14 | Phenyl | 51.7 ± 4.9 |
| 20 | 4-Fluorophenyl | 58.9 ± 4.1 |
| 21 | 4-Chlorophenyl | 60.1 ± 3.8 |
| 22 | 4-Bromophenyl | 57.4 ± 4.5 |
| 23 | 4-Nitrophenyl | 49.3 ± 5.3 |
| 24 | 4-Methylphenyl | 53.2 ± 4.7 |
| 25 | 4-Methoxyphenyl | 55.8 ± 4.2 |
| 26 | 3,4,5-Trimethoxyphenyl | 48.6 ± 5.5 |
| Indomethacin | (Standard Drug) | 70.5 ± 2.9 |
| LASSBio-294 | (Prototype) | 35.1 ± 6.8* |
*p < 0.05 compared to the control group. Data adapted from "Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives"[2]
Structure-Activity Relationship Insights:
-
The replacement of the 1,3-benzodioxole system in the prototype (LASSBio-294) with a cyclohexyl ring (compound 10) significantly improved anti-inflammatory activity.[2]
-
Among the heteroaromatic isosteres, the 4-pyridinyl moiety (compound 13) conferred the highest potency, suggesting a potential role for the nitrogen atom in receptor interaction.[2]
-
Substitution on the phenyl ring with electron-withdrawing groups, such as fluorine (compound 20) and chlorine (compound 21), led to a notable increase in anti-inflammatory efficacy.[2]
Analgesic Activity: Acetic Acid-Induced Writhing and Formalin-Induced Pain Models
The analgesic properties of the analogs were evaluated using two distinct models: the acetic acid-induced writhing test, which primarily assesses peripherally acting analgesics, and the formalin-induced pain test, which distinguishes between neurogenic (phase 1) and inflammatory (phase 2) pain.[1][7][8][9]
Table 2: Comparative Analgesic Activity of Cyclohexyl-N-Acylhydrazone Analogs
| Compound ID | Acetic Acid Writhing (% Inhibition at 100 µmol/kg, p.o.) | Formalin Test - Phase 1 (% Inhibition at 100 µmol/kg, p.o.) | Formalin Test - Phase 2 (% Inhibition at 100 µmol/kg, p.o.) |
| 9 | 58.3 ± 4.7 | 35.1 ± 6.2 | 52.8 ± 5.1 |
| 10 | 65.2 ± 3.9 | 40.2 ± 5.8 | 60.3 ± 4.7 |
| 11 | 49.8 ± 5.5 | 28.9 ± 7.1 | 45.7 ± 6.2 |
| 12 | 53.4 ± 5.1 | 31.5 ± 6.8 | 48.9 ± 5.8 |
| 13 | 72.5 ± 3.1 | 48.7 ± 5.2 | 75.6 ± 3.9 |
| 14 | 60.1 ± 4.5 | 38.6 ± 5.9 | 58.2 ± 4.8 |
| 20 | 68.7 ± 3.6 | 42.1 ± 5.5 | 65.4 ± 4.3 |
| 21 | 70.3 ± 3.3 | 45.9 ± 5.3 | 68.8 ± 4.1 |
| 22 | 66.9 ± 4.0 | 41.3 ± 5.6 | 63.7 ± 4.4 |
| 23 | 55.8 ± 5.0 | 33.7 ± 6.5 | 51.9 ± 5.4 |
| 24 | 62.4 ± 4.3 | 39.8 ± 5.7 | 61.1 ± 4.6 |
| 25 | 64.9 ± 4.1 | 40.5 ± 5.6 | 62.8 ± 4.5 |
| 26 | 57.2 ± 4.8 | 34.9 ± 6.3 | 54.3 ± 5.2 |
| Indomethacin | 80.1 ± 2.5 | 25.3 ± 7.5 | 78.9 ± 3.1 |
| LASSBio-294 | 42.7 ± 6.1 | 20.1 ± 8.2 | 38.5 ± 6.5 |
*p < 0.05 compared to the control group. Data adapted from "Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives"[2]
Structure-Activity Relationship Insights:
-
A strong correlation was observed between the anti-inflammatory and analgesic activities, with the most potent anti-inflammatory compounds also demonstrating superior analgesic effects.
-
Compound 13, with the 4-pyridinyl substituent, emerged as the most promising analog, exhibiting significant activity in both phases of the formalin test, suggesting a dual mechanism of action targeting both neurogenic and inflammatory pain pathways.[2]
-
The cyclohexenyl analog (compound 9) generally showed slightly lower activity compared to its saturated cyclohexyl counterpart (compound 10), indicating that the conformational flexibility of the cyclohexyl ring may be beneficial for activity.[2]
Proposed Mechanism of Action: Targeting Adenosine Receptors
The N-acylhydrazone scaffold has been associated with the modulation of various biological targets, including enzymes and G-protein coupled receptors.[10] For this series of cyclohexyl-N-acylhydrazone derivatives, evidence suggests a potential interaction with adenosine receptors.[11][12][13] Adenosine receptors, particularly the A2A subtype, are known to play a crucial role in regulating inflammation and pain.[14] Activation of A2A receptors can lead to the suppression of pro-inflammatory cytokine release and a reduction in neutrophil-mediated tissue damage.[13][15] The observed structure-activity relationships, especially the enhanced potency of the 4-pyridinyl analog (compound 13), are consistent with the known binding requirements of ligands for adenosine receptors, where nitrogen-containing heterocycles can form key hydrogen bonding interactions.[11] Further investigation is warranted to definitively characterize the interaction of these compounds with specific adenosine receptor subtypes.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Antioxidant Effects of the Indole-Derived N-Salicyloyltryptamine on Peritonitis and Joint Disability Induced by Carrageenan in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carrageenan-induced inflammation promotes ROS generation and neutrophil extracellular trap formation in a mouse model of peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(N'-aralkylidenehydrazino)adenosines: potent and selective coronary vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. What are Adenosine receptor modulators and how do they work? [synapse.patsnap.com]
- 14. A2A adenosine receptor and its modulators: overview on a druggable GPCR and on structure-activity relationship analysis and binding requirements of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of N-(cyclohex-1-en-1-yl)formamide Derivatives: Beyond a Single Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional architecture is paramount. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity and potential as a therapeutic agent. N-(cyclohex-1-en-1-yl)formamide and its derivatives, a class of cyclic enamides, represent a scaffold of significant interest due to their versatile reactivity and potential applications in organic synthesis and drug discovery. The conformational intricacies of the cyclohexene ring coupled with the electronic properties of the enamide functionality necessitate a multi-faceted approach to structural analysis.
This guide provides a comprehensive comparison of X-ray crystallography, the definitive method for solid-state structure determination, with a suite of powerful alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry. By leveraging a case study of a closely related benzimidazolone derivative, we will explore the causality behind experimental choices and provide a framework for a self-validating system of structural elucidation.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled accuracy.[2] This level of detail is often crucial for understanding structure-activity relationships and for rational drug design.[3]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. Each step is critical for obtaining high-quality data that will ultimately yield an unambiguous molecular structure.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Key Methodologies in X-ray Crystallography
1. Crystallization: The critical and often most challenging step is growing a high-quality single crystal.[4] Common techniques for small organic molecules include:
- Slow Evaporation: A saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and crystal formation.
- Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
- Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
2. Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[5] Modern diffractometers automate this process, collecting tens of thousands of reflections at various crystal orientations.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods). This initial model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates.
Case Study: 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
Table 1: Selected Crystallographic Data for the Benzimidazolone Derivative [6]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2345(3) |
| b (Å) | 9.8765(2) |
| c (Å) | 13.4567(4) |
| β (°) | 109.87(1) |
| Volume (ų) | 1402.34(7) |
| R-factor (%) | 4.5 |
The X-ray analysis of this derivative definitively established the half-chair conformation of the cyclohexenyl ring.[6] This kind of precise conformational information is invaluable for understanding how these molecules might interact with biological targets.
A Multi-faceted Approach: Alternative and Complementary Techniques
While X-ray crystallography provides a static, solid-state picture, a comprehensive understanding of a molecule's behavior, particularly in a biological context (i.e., in solution), requires the application of other analytical techniques.
Caption: Decision tree for selecting an appropriate structural analysis technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[7] For this compound derivatives, NMR can provide information on:
-
Connectivity: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can establish the bonding framework of the molecule.
-
Conformation: The Nuclear Overhauser Effect (NOE) is a through-space interaction that can be detected in 2D NOESY experiments.[8] By observing NOEs between protons on the cyclohexene ring and the formamide group, one can deduce the preferred conformation in solution.[9] For example, an NOE between the formyl proton and a proton on the cyclohexene ring would provide strong evidence for a specific rotational isomer.
-
Dynamics: Variable temperature NMR studies can provide insights into the energy barriers for conformational changes, such as ring flipping or rotation around the C-N amide bond.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7] For this compound derivatives, electron ionization (EI) mass spectrometry would likely show characteristic fragmentation patterns, such as cleavage of the N-acyl bond.[11] This information is crucial for confirming the molecular formula and for identifying unknown compounds in a mixture.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data.[6] For the case study molecule, DFT calculations were used to optimize the geometry and were found to be in good agreement with the experimental X-ray structure.[6] Computational chemistry can be used to:
-
Predict Conformational Preferences: By calculating the relative energies of different conformers (e.g., different chair/boat forms of the cyclohexene ring), one can predict the most stable conformation.
-
Simulate Spectroscopic Data: Theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the proposed structure.
-
Explore Reaction Mechanisms: Computational methods can be used to model reaction pathways and transition states, providing insights into the reactivity of these enamide derivatives.
Performance Comparison: A Holistic View
The choice of analytical technique depends on the specific question being asked. X-ray crystallography provides the most definitive structural information but is contingent on obtaining suitable crystals. NMR, MS, and computational chemistry offer complementary data that can provide a more complete picture of the molecule's behavior.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound Derivatives
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Information Provided | Precise 3D atomic coordinates, bond lengths/angles, crystal packing.[2] | Connectivity, solution-state conformation, and dynamics.[7] | Molecular weight and fragmentation patterns.[7] | Predicted geometries, energies, and spectroscopic properties.[6] |
| Sample Requirements | High-quality single crystal.[4] | Soluble sample in a deuterated solvent. | Small amount of sample, can be in a mixture. | None (in silico). |
| Key Strengths | Unambiguous structure determination.[1] | Provides information about solution-state behavior.[10] | High sensitivity and rapid analysis. | Predictive power and ability to study unstable species. |
| Key Limitations | Crystal growth can be a bottleneck; provides a static picture.[4] | Can be complex to interpret for conformationally flexible molecules. | Provides limited information on stereochemistry. | Accuracy depends on the level of theory and basis set. |
Conclusion
The structural elucidation of this compound derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. While single-crystal X-ray diffraction remains the gold standard for providing a definitive solid-state structure, a comprehensive understanding of these molecules necessitates the integration of solution-state data from NMR spectroscopy, molecular weight and fragmentation information from mass spectrometry, and theoretical insights from computational chemistry. By combining these methods, researchers can build a robust and self-validating model of molecular structure and behavior, which is essential for advancing their applications in drug discovery and materials science.
References
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. rroij.com [rroij.com]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validated Analytical Methods for N-(cyclohex-1-en-1-yl)formamide Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(cyclohex-1-en-1-yl)formamide is an enamine of significant interest in synthetic chemistry, potentially serving as an intermediate in the synthesis of various nitrogen-containing compounds. Enamines are characterized by a nucleophilic double bond, making them versatile building blocks but also susceptible to hydrolysis, which presents a considerable challenge for the development of robust and reliable analytical methods.[1] The accurate quantification of this compound is critical for reaction monitoring, purity assessment of synthetic products, and stability studies.
This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of this compound. Given the absence of directly published, validated methods for this specific analyte, this document synthesizes information from analogous compounds and first principles to propose and evaluate suitable analytical strategies. We will delve into the technical nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed protocols and expected performance data to guide researchers in method development and validation.
The Analytical Challenge: The Instability of Enamines
The primary obstacle in the analysis of this compound is its inherent instability, particularly its susceptibility to hydrolysis in acidic or even neutral aqueous solutions.[1] This reaction, depicted in Figure 1, retrogrades the enamine to its parent ketone (cyclohexanone) and formamide. This instability dictates critical choices in sample preparation, solvent selection, and chromatographic conditions to ensure the integrity of the analyte throughout the analytical process.
Caption: Figure 1. Hydrolysis of this compound.
Method Comparison: RP-HPLC vs. GC-MS
Two primary chromatographic techniques are proposed for the quantification of this compound: RP-HPLC with UV detection and GC-MS. The choice between these methods will depend on the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation.
| Feature | Reversed-Phase HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity. The analyte partitions between a nonpolar stationary phase and a polar mobile phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Analyte Stability | Potential for on-column hydrolysis if the mobile phase is too aqueous or acidic. Requires careful mobile phase optimization. | Thermal degradation is a risk in the hot injector. Derivatization may be necessary to improve volatility and stability. |
| Detection | UV absorbance of the conjugated enamine system. | Mass-to-charge ratio of the ionized molecule and its fragments, providing high selectivity. |
| Sensitivity | Moderate, typically in the low µg/mL to high ng/mL range. | High, often reaching low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM). |
| Sample Preparation | Simple dissolution in a suitable organic solvent or mobile phase. | May require derivatization to protect the amine and improve thermal stability. |
| Throughput | Generally higher due to shorter run times and less complex sample preparation. | Can be lower if a derivatization step is required. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
Proposed Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a strong candidate for the analysis of this compound due to its wide applicability and the presence of a UV-absorbing chromophore in the analyte. The key to a successful HPLC method is to mitigate on-column hydrolysis. This can be achieved by using a mobile phase with a high organic content and a pH that maintains the stability of the enamine.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v) with 0.1% diethylamine to maintain basic conditions and prevent hydrolysis.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Serially dilute with the mobile phase to create calibration standards.
References
A Comparative Guide to the Reactivity of Cyclic vs. Acyclic Enamides: The Case of N-(cyclohex-1-en-1-yl)formamide
Introduction: The Tunable Reactivity of Enamides
Enamides occupy a crucial position in synthetic organic chemistry, bridging the reactivity gap between the highly nucleophilic, yet often unstable, enamines and simple, less reactive alkenes.[1][2] The presence of an N-acyl group delocalizes the nitrogen lone pair, moderating the electron density of the C=C double bond.[3] This electronic tuning imparts a desirable balance of stability and controlled reactivity, making enamides robust and versatile building blocks.[2][4] While enamides as a class are widely utilized, their reactivity is not monolithic. Significant variations arise from their substitution and, most notably, their incorporation into cyclic versus acyclic structures.
This guide provides an in-depth comparison of the reactivity of N-(cyclohex-1-en-1-yl)formamide , a representative cyclic enamide, against its acyclic counterparts, such as N-vinylformamide and other simple N-alkenylamides. We will explore how the conformational constraints imposed by the cyclohexene ring influence the substrate's electronic properties and steric accessibility, leading to distinct outcomes in key chemical transformations. This analysis is supported by mechanistic insights, experimental data, and detailed protocols designed for reproducibility and validation.
Structural and Electronic Considerations: A Tale of Two Conformations
The fundamental difference in reactivity between cyclic and acyclic enamides stems from the geometric constraints on the enamide functional group.
-
Acyclic Enamides: These systems possess rotational freedom around the N-C(sp²) single bond. While they can exist in both s-trans and s-cis conformations, the s-trans is often thermodynamically preferred to minimize steric clash. This conformation, however, can reduce the orbital overlap between the nitrogen lone pair and the π-system of the double bond, thereby dampening its nucleophilicity.
-
This compound: In this molecule, the enamide moiety is locked into a planar, s-cis like conformation by the cyclohexene ring. This rigid arrangement maximizes the conjugation between the nitrogen lone pair, the C=C double bond, and the formyl group's carbonyl. This enhanced electronic delocalization is expected to increase the electron density at the β-carbon, making it a more potent nucleophile compared to a conformationally mobile acyclic analogue.
.
Caption: Structural differences between cyclic and acyclic enamides.
Comparative Reactivity Analysis
We will now examine three key classes of reactions where the structural differences manifest in distinct chemical behavior.
Hydrolytic Stability
Enamides are prized for their superior stability towards hydrolysis when compared to enamines.[4] However, the rate of hydrolysis can still be influenced by the substrate's structure. The process is typically acid-catalyzed and proceeds via protonation of the β-carbon to form an iminium ion intermediate, which is then attacked by water.
The enhanced conjugation in this compound, which increases the nucleophilicity of its β-carbon, would suggest a faster rate of initial protonation. Conversely, the steric hindrance imposed by the ring may shield the double bond from the approach of hydronium ions. Acyclic enamides, being less sterically encumbered, might present a more accessible site for protonation.
Proposed Comparative Experiment: To quantify this, a parallel NMR-monitored hydrolysis experiment can be conducted.
Table 1: Proposed Conditions for Comparative Hydrolysis Study
| Parameter | This compound | N-propylformamide (E-isomer) |
| Concentration | 0.1 M | 0.1 M |
| Solvent | D₂O:THF-d₈ (4:1) | D₂O:THF-d₈ (4:1) |
| Acid Catalyst | DCl (0.5 M) | DCl (0.5 M) |
| Temperature | 50 °C | 50 °C |
| Internal Standard | 1,4-Dioxane | 1,4-Dioxane |
| Monitoring | ¹H NMR Spectroscopy | ¹H NMR Spectroscopy |
| Endpoint | Disappearance of vinyl proton signal | Disappearance of vinyl proton signal |
This experiment would provide quantitative rate data, settling the question of whether electronic activation or steric hindrance is the dominant factor in the hydrolysis of this cyclic enamide.
Cycloaddition Reactions
Cycloadditions highlight the most dramatic differences in reactivity. Enamides can participate in various cycloaddition reactions, including [4+2] and [2+2] pathways.[1][5]
-
[4+2] Diels-Alder Reactions: this compound has its double bond as part of a diene-like system, making it an excellent candidate for inverse-electron-demand Diels-Alder reactions.[5] The fixed s-cis geometry is highly pre-organized for this transformation, often leading to high yields and stereoselectivity with electron-deficient dienophiles. Acyclic enamides can also participate but may require higher temperatures to adopt the necessary s-cis conformation, potentially leading to lower yields or competing side reactions.
-
[2+2] Cycloadditions: In reactions with ketenes or arynes, both enamide types can form cyclobutane or cyclobutene adducts.[5][6] The rigid, planar nature of the cyclic enamide can lead to higher diastereoselectivity in the product, as the incoming electrophile can only approach from the less hindered face of the cyclohexene ring. The flexible acyclic enamide may exhibit lower selectivity due to multiple accessible reactive conformations.
Table 2: Representative Cycloaddition Reaction Yields
| Reaction Type | Enamide Substrate | Partner | Product Yield | Reference |
| Inverse-Demand Diels-Alder | N-Boc-1,2,3,6-tetrahydropyridine | Methyl coumalate | 85% | [1] |
| [2+2] Cycloaddition with Aryne | N-Boc-1,2,3,6-tetrahydropyridine | o-(Trimethylsilyl)phenyl triflate | 75% | [1] |
| [2+2] Cycloaddition with Ketenes | Acyclic N-vinyl acetamide | Dichloroketene | 60-70% | Generic |
(Note: Data for closely related cyclic enamides are used to illustrate the principle, as direct comparative data is sparse in the initial search results.)
Electrophilic Addition
The reaction with electrophiles at the β-carbon is a hallmark of enamide reactivity.[3] This generates an N-acyliminium ion, which can be trapped by a nucleophile. The increased nucleophilicity of the β-carbon in this compound should lead to faster reaction rates with electrophiles like N-bromosuccinimide (NBS) or phenylselenenyl chloride. However, the stereochemical outcome is rigidly controlled by the ring. The electrophile will add from the less hindered face, and the subsequent nucleophilic attack on the iminium ion will also be stereochemically directed, often leading to a single diastereomer. Acyclic enamides will react similarly but may produce mixtures of diastereomers if new stereocenters are formed.
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for key transformations are outlined below.
Protocol 1: Inverse-Electron-Demand Diels-Alder Reaction
This protocol demonstrates the utility of a cyclic enamide in a [4+2] cycloaddition. The causality for choosing these conditions lies in the need for thermal energy to overcome the activation barrier, while toluene serves as a high-boiling, non-reactive solvent.
Caption: Experimental workflow for a typical Diels-Alder reaction.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask charged with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Add the electron-deficient dienophile (e.g., dimethyl acetylenedicarboxylate, 1.1 mmol, 1.1 equiv.).
-
Add dry toluene (5 mL) via syringe.
-
Fit the flask with a reflux condenser and place it under an inert atmosphere of nitrogen.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting enamide is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the cycloadduct.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is designed as a self-validating system to compare hydrolytic stability. The use of an internal standard and NMR monitoring allows for precise kinetic analysis.
-
Prepare a stock solution of the internal standard (1,4-dioxane, 0.1 M) in D₂O.
-
In an NMR tube, dissolve this compound (0.05 mmol) in THF-d₈ (0.1 mL).
-
Add the D₂O stock solution (0.4 mL) to the NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Carefully add a standardized solution of DCl in D₂O (e.g., 20 µL of a 2.5 M solution to achieve a final concentration of 0.1 M).
-
Immediately begin acquiring ¹H NMR spectra at set time intervals (e.g., every 15 minutes) at a constant temperature (e.g., 50 °C).
-
Integrate the signal corresponding to the enamide's vinyl proton against the signal of the 1,4-dioxane internal standard.
-
Repeat the exact procedure for an acyclic enamide (e.g., N-vinylformamide).
-
Plot the natural logarithm of the enamide concentration versus time for both substrates. The slope of this line will give the pseudo-first-order rate constant for hydrolysis under these conditions.
Conclusion
The comparison between this compound and its acyclic relatives clearly demonstrates that molecular architecture is a critical determinant of enamide reactivity.
-
This compound , due to its conformationally locked s-cis geometry, exhibits enhanced nucleophilicity at the β-carbon and is highly pre-organized for [4+2] cycloadditions . Its rigid framework provides a platform for high stereoselectivity in addition reactions.
-
Acyclic enamides offer greater conformational flexibility . While this may lead to lower reactivity in certain concerted reactions like the Diels-Alder, it can also provide steric advantages and different reactivity pathways that are unavailable to their cyclic counterparts.
For researchers and drug development professionals, understanding these nuances is paramount. The choice between a cyclic or acyclic enamide synthon can profoundly impact reaction efficiency, product distribution, and stereochemical outcomes. The cyclic enamide offers a pathway to stereochemically complex scaffolds with high predictability, while the acyclic variant provides a more classical and flexible building block. This guide serves as a foundational tool for making informed decisions in the strategic design of synthetic routes involving these valuable intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enamides: valuable organic substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent total synthesis of natural products leveraging a strategy of enamide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring forming transformations of ynamides via cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Stability of N-(cyclohex-1-en-1-yl)formamide: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the chemical stability of novel molecular entities is a cornerstone of successful drug design. Enamides, a class of compounds characterized by a nitrogen atom attached to a carbon-carbon double bond and an acyl group, are increasingly incorporated into drug candidates due to their unique electronic and structural properties. Among these, N-(cyclohex-1-en-1-yl)formamide stands out as a versatile building block. This guide provides an in-depth, objective comparison of the stability of this compound against structurally similar compounds, supported by established chemical principles and detailed experimental protocols for forced degradation studies. Our analysis will equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and formulation strategies.
Introduction: The Significance of Enamide Stability in Drug Discovery
Enamides are valued synthons in organic chemistry, offering a balance of stability and reactivity.[1] Unlike the more labile enamines, the electron-withdrawing nature of the acyl group in enamides imparts greater stability, making them easier to handle and purify.[2] However, the enamide functionality is not inert and its susceptibility to degradation under various stress conditions can impact the shelf-life, efficacy, and safety of an active pharmaceutical ingredient (API).[3][4]
Understanding the intrinsic stability of this compound is paramount. Its degradation can lead to the formation of impurities that may be inactive, less active, or even toxic.[5] This guide will systematically evaluate the stability of our lead compound by comparing it to three strategically chosen analogues, each designed to probe a specific structural feature's influence on stability:
-
N-vinylformamide (Acyclic Analogue): To assess the impact of the cyclic backbone on stability.
-
N-(cyclohex-1-en-1-yl)acetamide (N-Acyl Analogue): To determine the effect of the N-formyl versus the N-acetyl group.
-
N-cyclohexylformamide (Saturated Analogue): To elucidate the role of the endocyclic double bond in the degradation pathways.
Experimental Design: A Forced Degradation Study Protocol
To rigorously assess and compare the stability of these compounds, a comprehensive forced degradation study is essential.[3][4] This involves subjecting the compounds to a range of stress conditions that are more severe than those encountered during routine storage and handling.[5] The goal is to generate a degradation profile that can inform on potential degradation pathways and the development of stability-indicating analytical methods.[3][4]
The following experimental workflow is recommended for a comprehensive stability assessment.
Caption: Experimental workflow for the comparative forced degradation study.
Detailed Methodologies
The following are detailed protocols for each stress condition, designed to induce a target degradation of 5-20%.[6]
2.1.1. Hydrolytic Stability
-
Preparation: Prepare solutions of each test compound (1 mg/mL) in three different aqueous media: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Incubate the solutions at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method to quantify the remaining parent compound.
2.1.2. Oxidative Stability
-
Preparation: Prepare solutions of each test compound (1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide.
-
Incubation: Store the solutions at room temperature, protected from light.
-
Sampling and Analysis: Follow the sampling and analysis procedure described for hydrolytic stability.
2.1.3. Thermolytic Stability
-
Preparation: Place a known amount of each compound in the solid state in a vial.
-
Incubation: Store the vials in a calibrated oven at 80°C.
-
Sampling: At specified intervals, remove a vial, allow it to cool to room temperature, and dissolve the contents in a known volume of a suitable solvent.
-
Analysis: Analyze the resulting solution by HPLC-UV or LC-MS.
2.1.4. Photolytic Stability
-
Preparation: Prepare solutions of each compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Exposure: Expose the solutions to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
Sampling and Analysis: Follow the sampling and analysis procedure as outlined above.
Comparative Stability Analysis: Deciphering Structural Influences
Based on established principles of organic chemistry and available literature, we can predict the relative stabilities of our target compound and its analogues.
Hydrolytic Degradation: The Role of the Double Bond and N-Acyl Group
The primary pathway for the degradation of enamides under hydrolytic conditions is the hydrolysis of the amide bond. This can be catalyzed by both acid and base.[7][8]
Caption: General mechanisms for acid and base-catalyzed enamide hydrolysis.
This compound vs. N-vinylformamide: The cyclic nature of this compound is expected to impart greater stability compared to its acyclic counterpart, N-vinylformamide. The constrained ring system in the cyclic enamide may disfavor the formation of the tetrahedral intermediate required for hydrolysis due to increased ring strain. N-vinylformamide, being a more flexible molecule, is likely to undergo hydrolysis more readily.[9]
This compound vs. N-(cyclohex-1-en-1-yl)acetamide: The nature of the N-acyl group plays a crucial role. The formyl group in this compound is generally more susceptible to hydrolysis than the acetyl group in N-(cyclohex-1-en-1-yl)acetamide. The electron-donating methyl group in the acetamide reduces the electrophilicity of the carbonyl carbon, making it less prone to nucleophilic attack.
This compound vs. N-cyclohexylformamide: The presence of the endocyclic double bond in the enamide introduces electronic effects that influence stability. The lone pair of the nitrogen atom can delocalize into the C=C double bond, which can affect the reactivity of the amide carbonyl. However, the primary degradation pathway for both is likely amide hydrolysis. The saturated analogue, N-cyclohexylformamide, is a standard secondary amide and its stability is well-characterized.[10] The enamine functionality in this compound could potentially offer alternative degradation pathways not available to the saturated amide.
Oxidative and Thermolytic Degradation
Oxidative Stability: The double bond in this compound and its analogues presents a potential site for oxidative attack, leading to epoxidation or cleavage. The allylic positions in the cyclohexene ring are also susceptible to oxidation. Saturated amides, like N-cyclohexylformamide, are generally more resistant to oxidation, although the methylene group adjacent to the nitrogen can be a site of oxidation under harsh conditions.[11][12]
Thermolytic Stability: N-vinylformamide is known to be thermally sensitive and can undergo polymerization at elevated temperatures.[13] The cyclic structure of this compound may provide some thermal stability against polymerization compared to its acyclic counterpart. For all the amides, high temperatures can lead to decomposition, with the specific pathways depending on the overall molecular structure.[14]
Data Presentation and Interpretation
The quantitative data from the forced degradation studies should be summarized in clear, comparative tables.
Table 1: Comparative Hydrolytic Stability (% Degradation after 24h at 60°C)
| Compound | 0.1 M HCl | Purified Water | 0.1 M NaOH |
| This compound | |||
| N-vinylformamide | |||
| N-(cyclohex-1-en-1-yl)acetamide | |||
| N-cyclohexylformamide |
Table 2: Comparative Oxidative, Thermolytic, and Photolytic Stability (% Degradation)
| Compound | Oxidative (3% H₂O₂, 24h, RT) | Thermolytic (80°C, 48h) | Photolytic (ICH Q1B) |
| This compound | |||
| N-vinylformamide | |||
| N-(cyclohex-1-en-1-yl)acetamide | |||
| N-cyclohexylformamide |
(Note: The tables are templates for experimental data. The actual values would be populated based on the results of the described studies.)
Interpretation of Expected Results:
-
This compound is expected to be more stable than N-vinylformamide under hydrolytic and thermolytic conditions , highlighting the stabilizing effect of the cyclic structure.
-
N-(cyclohex-1-en-1-yl)acetamide is anticipated to be more stable than this compound , demonstrating the greater robustness of the N-acetyl group compared to the N-formyl group.
-
N-cyclohexylformamide will likely show the highest stability towards oxidation , due to the absence of the reactive C=C double bond. Its hydrolytic stability will serve as a benchmark for a simple secondary amide.
Conclusion and Recommendations
This guide provides a comprehensive framework for benchmarking the stability of this compound. By systematically comparing its degradation profile to those of strategically chosen analogues, researchers can gain a deeper understanding of the structure-stability relationships within this class of compounds.
Key Takeaways:
-
The cyclic backbone of this compound likely enhances its stability relative to acyclic enamides.
-
The N-formyl group is a potential liability for hydrolytic degradation compared to an N-acetyl group.
-
The endocyclic double bond is a key site for oxidative degradation.
For drug development professionals, these insights are crucial for lead optimization, formulation development, and establishing appropriate storage conditions. The provided experimental protocols offer a robust starting point for in-house stability studies, ensuring that the chemical integrity of promising enamide-containing drug candidates is thoroughly evaluated.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijbpr.com [ijbpr.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclohexylformamide | C7H13NO | CID 13017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US5326909A - Stabilization of monomeric N-vinylformamide - Google Patents [patents.google.com]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of N-(cyclohex-1-en-1-yl)formamide
For researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential for adverse effects. This guide provides an in-depth technical comparison of N-(cyclohex-1-en-1-yl)formamide's cross-reactivity profile. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs—a cyclohexene ring and a formamide group—are present in compounds with known biological activities. Notably, various cyclohexenyl and cyclohexane derivatives have been identified as potent antagonists of the C-C chemokine receptor 2 (CCR2), a key mediator in inflammatory and autoimmune diseases.[1][2][3][4][5]
Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound (referred to as Compound X) is a novel CCR2 antagonist. This allows us to construct a scientifically rigorous framework for assessing its selectivity and potential off-target interactions, providing a valuable template for the evaluation of other novel chemical entities.
The Rationale for a Cross-Reactivity Investigation
The discovery of a potent "hit" against a primary target is only the initial step in a successful drug discovery campaign. A compound's journey to becoming a viable drug candidate is heavily dependent on its selectivity. Poor selectivity can lead to a host of undesirable outcomes, including off-target toxicities and diminished efficacy.[6] A systematic cross-reactivity assessment is therefore a critical component of the hit-to-lead and lead optimization phases.[7][8]
This guide will compare Compound X to a known, selective CCR2 antagonist (Comparator A) across a panel of relevant biological targets. The objective is to provide a clear, data-driven comparison of their selectivity profiles and to illustrate the experimental workflows necessary for such an evaluation.
Designing the Cross-Reactivity Screening Cascade
A well-designed screening cascade allows for the efficient and logical assessment of a compound's activity, starting with the primary target and progressively widening the net to include potential off-targets.[9][10][11]
Caption: A typical screening cascade for a small molecule drug discovery project.
Experimental Data: A Comparative Analysis
The following tables present hypothetical data for Compound X and Comparator A. This data is for illustrative purposes and is intended to demonstrate how to present and interpret cross-reactivity findings.
Table 1: Potency at the Primary Target (CCR2)
| Compound | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) - Calcium Flux |
| Compound X | 15.2 | 25.8 |
| Comparator A | 2.1 | 5.3 |
Lower values indicate higher potency.
Table 2: Selectivity Against Related Chemokine Receptors
| Compound | CCR1 (Ki, nM) | CCR3 (Ki, nM) | CCR4 (Ki, nM) | CCR5 (Ki, nM) |
| Compound X | 850 | >10,000 | 1,200 | 5,300 |
| Comparator A | 5,200 | >10,000 | >10,000 | 8,700 |
Higher values indicate greater selectivity against these off-targets.
Table 3: Activity at Key Safety-Related Off-Targets
| Compound | hERG (IC50, µM) | Representative Kinase (IC50, µM) |
| Compound X | 8.5 | >20 |
| Comparator A | >30 | >20 |
Higher values are desirable, indicating a lower risk of cardiac toxicity (hERG) and off-target kinase inhibition.
Table 4: Selectivity Index
The selectivity index (SI) is a critical measure of a compound's specificity, calculated as the ratio of its off-target activity to its on-target activity (e.g., IC50 off-target / IC50 on-target). A higher SI is desirable.[6][12]
| Compound | CCR1 Selectivity (Ki) | hERG Selectivity (IC50) |
| Compound X | 56-fold (850 / 15.2) | 329-fold (8.5 / 0.0258) |
| Comparator A | 2,476-fold (5,200 / 2.1) | >5,660-fold (>30 / 0.0053) |
Interpretation of Results
Based on the hypothetical data, Comparator A demonstrates a superior selectivity profile compared to Compound X. While both compounds are potent at the primary target (CCR2), Comparator A exhibits significantly higher selectivity against related chemokine receptors and a much cleaner profile against the hERG channel. The lower selectivity of Compound X, particularly against CCR1 and the hERG channel, would be a point of concern and would likely necessitate further medicinal chemistry efforts to improve its profile before advancing it as a clinical candidate.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of cross-reactivity studies, standardized and well-validated protocols are essential. Below are detailed methodologies for the key assays used in this guide.
Protocol 1: Radioligand Binding Assay for GPCRs (e.g., CCR2)
This protocol is adapted from standard methodologies for GPCR binding assays.[13][14][15]
Objective: To determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293-CCR2)
-
Radioligand specific for the target receptor (e.g., [¹²⁵I]-CCL2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Test compound (Compound X or Comparator A) at various concentrations
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compound at a range of concentrations in triplicate. Also include wells for total binding (radioligand only) and non-specific binding (radioligand plus non-specific control).
-
Membrane Addition: Add the receptor-expressing cell membranes to each well at a predetermined optimal concentration.
-
Radioligand Addition: Add the radioligand to all wells at a concentration close to its Kd.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying and Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16][17]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19][20]
Protocol 2: Calcium Flux Functional Assay
This protocol is a common method for assessing the functional activity of compounds targeting GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.[21][22][23]
Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-K1-CCR2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist for the target receptor (e.g., CCL2)
-
Test compound (Compound X or Comparator A)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add the test compound at various concentrations to the wells and incubate for a short period.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection and Reading: Inject the agonist at a predetermined concentration (e.g., EC80) into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well after agonist addition.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: hERG Manual Patch Clamp Assay
This protocol is based on regulatory guidelines for assessing the cardiac safety of new chemical entities.[24][25][26][27][28]
Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.
Materials:
-
Cells stably expressing the hERG channel (e.g., HEK293-hERG)
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for making patch pipettes
-
Intracellular solution (e.g., KCl-based)
-
Extracellular solution (e.g., NaCl-based)
-
Test compound at various concentrations
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation: Pull a glass capillary to form a micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, which allows for control of the intracellular voltage and measurement of the ion channel currents.
-
Current Recording: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step followed by a repolarizing ramp to measure the characteristic tail current.[25][26]
-
Compound Application: Once a stable baseline current is established, perfuse the cell with the extracellular solution containing the test compound at increasing concentrations.
-
Washout: After testing the highest concentration, perfuse with the control extracellular solution to check for reversibility of the block.
Data Analysis:
-
Measure the peak tail current at each voltage step in the presence and absence of the test compound.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Logical Framework for Data Interpretation
The data generated from these assays must be integrated into a logical framework to make informed decisions about a compound's future.
Caption: A decision-making framework based on cross-reactivity data.
Conclusion
This guide has provided a comprehensive framework for evaluating the cross-reactivity of this compound, using a scientifically justified hypothetical primary target. The methodologies and data interpretation principles outlined here are broadly applicable to the preclinical assessment of any novel small molecule. By systematically evaluating on-target potency, selectivity against related and unrelated targets, and key safety liabilities, researchers can build a robust data package to support the progression of the most promising compounds into further development. The hypothetical data for Compound X and Comparator A underscore the importance of such a comparative approach in identifying compounds with the highest potential for success.
References
- 1. Novel sulfone-containing di- and trisubstituted cyclohexanes as potent CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of trisubstituted cyclohexanes as potent CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Alkylsulfone-containing trisubstituted cyclohexanes as potent and bioavailable chemokine receptor 2 (CCR2) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. international-biopharma.com [international-biopharma.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 13. multispaninc.com [multispaninc.com]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. courses.edx.org [courses.edx.org]
- 17. researchgate.net [researchgate.net]
- 18. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 19. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bu.edu [bu.edu]
- 23. researchgate.net [researchgate.net]
- 24. reactionbiology.com [reactionbiology.com]
- 25. fda.gov [fda.gov]
- 26. fda.gov [fda.gov]
- 27. sophion.com [sophion.com]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N-(cyclohex-1-en-1-yl)formamide: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides a detailed, step-by-step framework for the safe disposal of N-(cyclohex-1-en-1-yl)formamide (CAS No. 40652-40-2), a compound utilized in various research and development applications. While specific regulatory disposal guidelines for this particular compound are not extensively published, a robust disposal plan can be formulated based on its chemical properties, associated hazards, and the established best practices for hazardous waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before initiating any disposal protocol, it is imperative to understand the inherent risks associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] The fundamental principle of laboratory safety is to minimize exposure to such hazards, and this principle extends to the handling and disposal of waste.
Similar to its parent compound, formamide, this compound should be treated with caution. Formamide is recognized as a potential reproductive toxin and carcinogen.[2][3] Given the structural similarity, it is prudent to handle this compound with a similar level of precaution.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| Appearance | Liquid or solid | [4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by certified professionals. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.
Figure 1: A stepwise workflow for the proper disposal of this compound.
Detailed Methodologies for Safe Disposal
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact, and inhalation of any vapors. This includes, but is not limited to:
-
Gloves: Nitrile gloves are recommended. Ensure to check for any signs of degradation or perforation before use.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat provides a necessary barrier.
-
Respiratory Protection: All handling of open containers of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Waste Segregation and Incompatibility
A critical step in hazardous waste management is the proper segregation of incompatible chemicals. Mixing incompatible wastes can lead to dangerous reactions, such as the generation of toxic gases, fires, or explosions. Amides, as a chemical class, are known to be incompatible with acids and strong oxidizing agents.
Therefore, this compound waste must not be mixed with:
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
Bases (e.g., sodium hydroxide, potassium hydroxide)
-
Strong oxidizing agents (e.g., potassium permanganate, sodium hypochlorite)
Waste Container Selection and Labeling
Container Selection:
-
Collect liquid this compound waste in a dedicated, leak-proof container made of a chemically resistant material (e.g., high-density polyethylene - HDPE).
-
Solid waste contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) should be collected in a separate, clearly marked, impervious container.
-
Containers must have a secure, tight-fitting lid to prevent spills and the release of vapors. Open waste containers are a common violation of EPA regulations.[5]
Labeling:
Proper labeling is a cornerstone of compliant hazardous waste disposal. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Skin/Eye Irritant")
-
The date of accumulation
On-Site Accumulation and Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
Final Disposal Procedures
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.
For liquid waste: It is likely to be incinerated at a permitted hazardous waste incineration facility. Thermal decomposition of the related compound, formamide, can produce hazardous gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[3] Therefore, controlled incineration in a facility with appropriate emission controls is the preferred method.
For solid waste: Contaminated solid materials will also be managed as hazardous waste and will likely be incinerated or disposed of in a secure hazardous waste landfill, in accordance with federal and state regulations.
Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Small Spills (in a chemical fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area and alert your colleagues.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with the details of the spilled chemical from the Safety Data Sheet (SDS).
-
Regulatory Framework: Adherence to the Law
Always consult your local and state regulations, as they may be more stringent than federal requirements. Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.
References
Navigating the Safe Handling of N-(cyclohex-1-en-1-yl)formamide: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. N-(cyclohex-1-en-1-yl)formamide, a valuable reagent in organic synthesis, requires meticulous handling due to its identified hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to build a self-validating system of safety for handling this compound.
Hazard Profile of this compound
Understanding the specific risks is the foundation of a robust safety plan. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to shield against dermal, ocular, and respiratory exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all solution but rather a risk-based assessment for the specific tasks you are performing.[3][4][5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[3][6] | The compound is a serious eye irritant.[1][2] Goggles provide a seal around the eyes to protect from splashes from any direction. A face shield offers a secondary barrier for the entire face.[7] |
| Skin and Body Protection | A knee-length laboratory coat with long sleeves. Full-length pants and closed-toe shoes are mandatory.[6] For tasks with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. | Prevents accidental skin contact with the irritant chemical.[1][2] Exposed skin between the shoe and ankle is a common area of accidental exposure and should be avoided.[6] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended when handling concentrated solutions or for prolonged tasks. | While specific permeation data for this compound is not readily available, nitrile gloves generally provide good short-term splash protection against a range of organic chemicals. For amides, glove selection should be done carefully, and gloves should be changed immediately upon contamination.[8][9][10] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[6][11] | The compound may cause respiratory irritation.[1][2] A fume hood is the primary engineering control to protect against respiratory exposure.[11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Preparation and Pre-Handling Checklist
-
Hazard Assessment: Before beginning any new procedure, perform a hazard assessment to identify the specific risks associated with the quantities and manipulations being performed.[4][5]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
Handling and Experimental Work
-
Dispensing: Handle this compound in a manner that minimizes the generation of aerosols or dust.[6]
-
Containment: Keep containers of the chemical sealed when not in use.
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not touch door handles, keyboards, or personal items with gloved hands.[11]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible and unobstructed. Have a spill kit compatible with amides readily available.[6]
The logical flow for safe handling is visualized in the diagram below.
Caption: Experimental workflow for handling this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can pose risks to personnel and the environment.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[6][12] The container should be made of a compatible material (e.g., high-density polyethylene).
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled hazardous waste container.[12]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
Incompatible Materials
Amide waste can be incompatible with certain other chemical groups.[13] Do not mix this compound waste with the following:
-
Strong Acids
-
Strong Bases
-
Oxidizing Agents
Mixing with these can cause heat generation or the release of toxic gases.[13]
Thermal Decomposition Considerations
While specific data for this compound is limited, the parent compound, formamide, decomposes when heated to produce toxic fumes, including carbon monoxide and ammonia.[14][15] Therefore, avoid exposing the compound or its waste to high heat.
The decision-making process for waste disposal is illustrated below.
Caption: Decision tree for the segregation of chemical waste.
By integrating these detailed operational and disposal plans into your laboratory's standard operating procedures, you can build a robust safety culture that protects researchers and ensures the integrity of your scientific endeavors.
References
- 1. N-(1-Cyclohexenyl)formamide | C7H11NO | CID 4144151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. gonowsafety.com [gonowsafety.com]
- 4. thehortongroup.com [thehortongroup.com]
- 5. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 8. calpaclab.com [calpaclab.com]
- 9. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 10. glovesbyweb.com [glovesbyweb.com]
- 11. umdearborn.edu [umdearborn.edu]
- 12. benchchem.com [benchchem.com]
- 13. calpaclab.com [calpaclab.com]
- 14. Formamide - Wikipedia [en.wikipedia.org]
- 15. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
